Glycol monostearate
Description
Propriétés
IUPAC Name |
2-hydroxyethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNOJDQRGSOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-99-3 | |
| Record name | Polyethylene glycol monostearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5026881 | |
| Record name | 2-Hydroxyethyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley] | |
| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyethylene glycol stearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6755 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
MYRJ 45: 500 °F OC | |
| Record name | POLYETHYLENE GLYCOL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL | |
| Record name | POLYETHYLENE GLYCOL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C | |
CAS No. |
111-60-4, 86418-55-5, 9004-99-3 | |
| Record name | Glycol monostearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol monostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene glycol monostearate SE | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086418555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cremophor A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tegin G | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxooctadecyl)-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0324G66D0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POLYETHYLENE GLYCOL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Polyoxyethylene 40 monostearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg | |
| Record name | POLYETHYLENE GLYCOL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Polyoxyethylene 40 monostearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Molecular Self-Assembly of Glycol Monostearate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycol monostearate, also known as ethylene this compound (EGMS), is a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, opacifying, and pearlizing properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of its molecular self-assembly in aqueous solutions. While extensive research exists for the self-assembly of a related compound, glycerol monostearate (GMS), specific quantitative data and detailed structural elucidation for this compound in aqueous systems are less prevalent in publicly available scientific literature. This guide synthesizes the available information on EGMS, outlines general principles of nonionic surfactant self-assembly that are likely applicable, and presents established experimental protocols for the characterization of such systems.
Introduction to this compound
This compound is the ester of ethylene glycol and stearic acid.[4] Its amphiphilic nature, stemming from a hydrophilic ethylene glycol head group and a lipophilic stearic acid tail, drives its surface activity and self-assembly in aqueous environments.[5] It is commonly used to stabilize oil-in-water emulsions and to impart a pearlescent appearance to various products.[6] This pearlescent effect is attributed to the formation of plate-like crystals in the formulation upon cooling.[7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Synonyms | Ethylene this compound (EGMS), Glycol stearate | [1][8] |
| Molecular Formula | C20H40O3 | [8] |
| Molecular Weight | 328.53 g/mol | [9] |
| Appearance | White to off-white waxy solid or flakes | [1][2] |
| Solubility | Insoluble in water; soluble in oils and organic solvents | [1][2] |
| Melting Point | 55-58 °C | [8] |
| HLB Value | Approximately 2-4 | [10] |
Principles of Self-Assembly in Aqueous Solutions
The self-assembly of nonionic surfactants like this compound in water is governed by the hydrophobic effect.[11] At low concentrations, the surfactant molecules exist as monomers. As the concentration increases to a critical point, the critical micelle concentration (CMC), the molecules aggregate to form structures that sequester the hydrophobic tails from the aqueous environment.[7] The structure of these aggregates is influenced by the surfactant's molecular geometry, which can be described by the surfactant packing parameter.[12]
Due to the limited publicly available data on the CMC and self-assembled structures of this compound, a detailed quantitative analysis is not possible at this time. However, based on its chemical structure, it is plausible that it can form various aggregates such as micelles, vesicles, or lamellar liquid crystalline phases depending on the concentration, temperature, and presence of other components.[13] The formation of lamellar liquid crystals is a known phenomenon for surfactants with a tendency to form planar aggregates.[13]
Experimental Protocols for Characterization
The characterization of the self-assembly of this compound in aqueous solutions can be performed using a variety of established techniques.
Determination of Critical Micelle Concentration (CMC)
Given the low aqueous solubility of this compound, determining its CMC can be challenging. However, several methods are suitable for surfactants with low CMC values or those that are sparingly soluble.
-
Surface Tension Measurement : This is a classic method where the surface tension of the solution is measured as a function of surfactant concentration. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration.[7]
-
Fluorescence Spectroscopy : This sensitive technique utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles. A sharp change in the fluorescence properties of the probe (e.g., intensity, emission wavelength) is observed at the CMC.[14]
-
Conductivity Measurement : While primarily for ionic surfactants, this method can sometimes be adapted for nonionic surfactants if there is a change in the mobility of ions in the solution upon micelle formation.[15]
-
Turbidity Measurement : For sparingly soluble surfactants, the formation of micelles can lead to an increase in the turbidity of the solution, which can be measured spectrophotometrically.[15]
A general workflow for determining the CMC is depicted in the following diagram:
Workflow for CMC determination.
Characterization of Self-Assembled Structures
The size, morphology, and stability of the self-assembled structures of this compound can be investigated using the following techniques:
-
Dynamic Light Scattering (DLS) : DLS is used to determine the hydrodynamic radius of particles in suspension, providing information on the size distribution of micelles or other aggregates.[16]
-
Transmission Electron Microscopy (TEM) : TEM allows for direct visualization of the morphology of the self-assembled structures, such as spherical micelles, vesicles, or lamellar phases.[17] Freeze-fracture TEM can be particularly useful for visualizing the internal structure of these aggregates.[17]
-
X-ray Diffraction (XRD) : XRD can be used to identify the presence of crystalline structures, including liquid crystalline phases, and to determine their organization.
-
Rheology : Rheological measurements can characterize the viscoelastic properties of this compound solutions and gels, which is particularly relevant for understanding the formation of network structures in more concentrated systems.[18]
An experimental workflow for the characterization of self-assembled structures is outlined below:
Workflow for structural characterization.
Influence of Temperature and Concentration
Applications in Drug Development
The ability of this compound to form stable emulsions and potentially other self-assembled structures makes it a valuable excipient in drug delivery systems.[3] It can be used to formulate poorly water-soluble drugs in oil-in-water emulsions, enhancing their solubility and bioavailability. Furthermore, self-assembled structures like micelles and vesicles can act as nanocarriers for targeted drug delivery. The use of this compound in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) is an area of active research, although much of the published work has focused on glycerol monostearate.[19]
Conclusion and Future Directions
This compound is a widely used nonionic surfactant with important applications in the pharmaceutical and cosmetic industries. While its role as an emulsifier and pearlizing agent is well-established, a detailed, quantitative understanding of its self-assembly behavior in aqueous solutions is currently lacking in the public domain. Further research is needed to determine its critical micelle concentration, elucidate the structures of its self-assembled aggregates under various conditions, and construct a comprehensive phase diagram. Such studies would provide a more fundamental basis for its formulation in various applications and could unlock new possibilities for its use in advanced drug delivery systems. For researchers seeking a model system with extensive characterization, the closely related compound, glycerol monostearate, offers a wealth of available data on self-assembly in aqueous solutions.
References
- 1. Ethylene this compound (EGMS)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]
- 2. shreekrishnaenviroventure.com [shreekrishnaenviroventure.com]
- 3. refinednaturals.co.za [refinednaturals.co.za]
- 4. Glycol Stearate | Ethylene this compound or EGMS | Cosmetic Ingredients Guide [ci.guide]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. Ethylene this compound (EGMS) Manufacturers | Ethylene this compound (EGMS): Suppliers & Producers - Elchemy [elchemy.com]
- 9. chemiis.com [chemiis.com]
- 10. orderchem.com [orderchem.com]
- 11. scribd.com [scribd.com]
- 12. princeton.edu [princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rheology and Tribology of Ethylcellulose-Based Oleogels and W/O Emulsions as Fat Substitutes: Role of Glycerol Monostearate [mdpi.com]
- 19. researchgate.net [researchgate.net]
Glycol Monostearate: A Technical Guide to Micelle Formation and Critical Micelle Concentration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the micelle formation and critical micelle concentration (CMC) of glycol monostearate. It addresses the common ambiguity between ethylene this compound and glycerol monostearate, presenting detailed experimental data and protocols for researchers in drug development and material science.
Introduction: The Ambiguity of "this compound"
The term "this compound" can be ambiguous and is often used interchangeably to refer to two distinct non-ionic surfactants:
-
Ethylene this compound (EGMS): The monoester of ethylene glycol and stearic acid.[1][2] It is widely used in cosmetics and personal care products as a pearlescent agent, emulsifier, and thickener.[1][3][4]
-
Glycerol Monostearate (GMS): A monoglyceride that is the glycerol ester of stearic acid.[5] It is a common emulsifier in the food, pharmaceutical, and cosmetic industries.[6][7]
While both are amphiphilic molecules capable of self-assembly in solution, their distinct hydrophilic head groups—an ethylene glycol unit in EGMS and a glycerol unit in GMS—result in different physicochemical properties, including their critical micelle concentration (CMC). This guide will primarily focus on the available experimental data for glycerol monostearate due to the prevalence of published research on its micellar behavior, while also providing general principles and methodologies applicable to ethylene this compound .
Micelle Formation: The Self-Assembly of this compound
In aqueous solutions, this compound molecules, possessing both a hydrophilic (polar) head and a hydrophobic (non-polar) tail, exhibit a phenomenon known as self-assembly. Below a certain concentration, these molecules, or unimers, exist individually in the solution. However, as the concentration increases, they reach a critical point where they spontaneously aggregate to form organized structures called micelles.[8]
This process is driven by the hydrophobic effect, a thermodynamic tendency for the hydrophobic tails to minimize their contact with water molecules.[9] In an aqueous environment, the hydrophobic tails cluster together to form the core of the micelle, while the hydrophilic heads orient themselves towards the aqueous phase, forming the micellar corona. This arrangement minimizes the unfavorable interactions between the hydrophobic chains and water, leading to a more thermodynamically stable system.[8]
The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC) . Above the CMC, any additional surfactant molecules added to the solution will preferentially form new micelles rather than remaining as individual unimers.[8]
Critical Micelle Concentration (CMC) of Glycerol Monostearate
The CMC is a fundamental property of a surfactant and is influenced by factors such as temperature, the presence of electrolytes, and the nature of the solvent.[10][11] Experimental determination of the CMC for glycerol monostearate has been reported using various techniques.
Quantitative Data for Glycerol Monostearate
The following table summarizes the experimentally determined CMC values for glycerol monostearate in aqueous solution.
| Technique | CMC (mol/dm³) | Temperature (°C) | Krafft Temperature (°C) | Reference |
| Conductivity | 4.50 x 10⁻² | Not specified | 50 | [6] |
| UV-Visible Spectroscopy | 2.40 x 10⁻² | Not specified | 50 | [6] |
Note: The study did not specify the exact temperature for the CMC measurements but did note that the CMC of GMS initially decreases with an increase in temperature and then slightly increases.[6] The Krafft temperature (KT) is the temperature at which the solubility of a surfactant becomes equal to its CMC, and above which micelles can form.[9] For glycerol monostearate, the Krafft temperature was determined to be 50°C.[6]
Experimental Protocols for CMC Determination
The determination of the CMC is crucial for understanding and optimizing the performance of surfactants in various applications. The following are detailed methodologies for key experiments used to determine the CMC of non-ionic surfactants like this compound.
Conductivity Method
This method is based on the change in the electrical conductivity of a surfactant solution as a function of its concentration. While particularly effective for ionic surfactants, it can also be applied to non-ionic surfactants, although the change in conductivity at the CMC may be less pronounced.[12][13]
Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual monomers, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph indicates the CMC.[14]
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. For glycerol monostearate, a 0.04 M stock solution can be prepared by dissolving 0.71 g in deionized water and making the volume up to 50 ml in a volumetric flask. Gentle heating may be required to aid dissolution, ensuring the temperature remains below the Krafft temperature during preparation and measurement.
-
Serial Dilutions: Prepare a series of solutions with varying concentrations of this compound by diluting the stock solution with deionized water.
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Measure the conductivity of each prepared solution, starting from the most dilute.
-
Ensure the conductivity probe is thoroughly rinsed with deionized water and then with the solution to be measured before each reading.
-
Maintain a constant temperature throughout the experiment using a water bath.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) as a function of the surfactant concentration (C).
-
Identify the two linear regions in the plot, one below and one above the CMC.
-
Perform a linear regression for each region to obtain two straight lines.
-
The concentration at the intersection of these two lines is the CMC.
-
UV-Visible Spectroscopy Method
This technique utilizes a dye that exhibits a change in its absorption spectrum upon incorporation into the hydrophobic core of a micelle.
Principle: A water-insoluble or sparingly soluble dye is added to the surfactant solutions. Below the CMC, the dye remains largely undissolved or in a different aggregation state, resulting in a low or constant absorbance. As micelles form above the CMC, the dye partitions into the hydrophobic micellar core, leading to a significant increase in its solubility and a sharp increase in the absorbance of the solution. The plot of absorbance versus surfactant concentration will show a distinct break at the CMC.[6]
Methodology:
-
Preparation of Surfactant and Dye Solutions:
-
Prepare a series of this compound solutions of varying concentrations as described in the conductivity method.
-
Prepare a stock solution of a suitable hydrophobic dye. Methylene blue has been used for glycerol monostearate, prepared by dissolving 1.0 g of the dye in 30 ml of 99.7% ethanol and diluting with 70 ml of distilled water.
-
-
Sample Preparation: Add a small, constant amount of the dye stock solution to each of the surfactant solutions.
-
Spectrophotometric Measurement:
-
Set the UV-Visible spectrophotometer to the wavelength of maximum absorbance (λmax) of the dye in the micellar environment (for methylene blue, a wavelength range of 400-600 nm can be scanned).
-
Use a solution of the dye in deionized water (without surfactant) as the blank.
-
Measure the absorbance of each surfactant-dye solution.
-
-
Data Analysis:
-
Plot the absorbance as a function of the surfactant concentration.
-
The plot will show an initial region of low and relatively constant absorbance, followed by a sharp linear increase.
-
The CMC is determined from the point of intersection of the two extrapolated linear portions of the plot.[6]
-
Fluorescence Spectroscopy Method
Fluorescence spectroscopy is a highly sensitive technique for determining the CMC, often employing a fluorescent probe that is sensitive to the polarity of its microenvironment. Pyrene is a commonly used probe for this purpose.[15][16]
Principle: The fluorescence emission spectrum of pyrene shows several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the I₁/I₃ ratio, is sensitive to the polarity of the solvent. In a polar environment like water, the I₁/I₃ ratio is high. When micelles form, pyrene partitions into the non-polar, hydrophobic core of the micelles, leading to a decrease in the I₁/I₃ ratio. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration will show a sigmoidal curve, and the inflection point of this curve corresponds to the CMC.[17][18]
Methodology:
-
Preparation of Solutions:
-
Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol or acetone) at a concentration that will yield a final concentration in the surfactant solutions of approximately 10⁻⁶ to 10⁻⁷ M.
-
-
Sample Preparation:
-
Add a small aliquot of the pyrene stock solution to each of the surfactant solutions.
-
The final concentration of the organic solvent should be kept very low (typically <1%) to avoid affecting the micellization process.
-
Allow the solutions to equilibrate for a sufficient time (e.g., overnight) in the dark to ensure the pyrene is fully incorporated.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to record the emission spectrum of pyrene in each solution.
-
Set the excitation wavelength to approximately 334-339 nm.
-
Record the emission spectra over a range that includes the first and third vibronic peaks (typically around 373 nm and 384 nm, respectively).
-
-
Data Analysis:
-
Determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks for each spectrum.
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
The resulting plot will be a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, which can be found by fitting the data to a Boltzmann sigmoidal equation or by taking the maximum of the first derivative of the curve.
-
Visualizing Micelle Formation and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes described in this guide.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethylene this compound (EGMS)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]
- 3. What is application for Ethylene glycol stearate? - Aogubio [aogubio.com]
- 4. chemiis.com [chemiis.com]
- 5. orderchem.com [orderchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of mixed-component oleogels: Beeswax and glycerol monostearate interactions towards Tenebrio Molitor larvae oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 10. pharmacy180.com [pharmacy180.com]
- 11. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy | Semantic Scholar [semanticscholar.org]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Laboratory Synthesis and Purification of Glycol Monostearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and purification of glycol monostearate (also known as ethylene this compound), a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and chemical industries.[1][2] Its properties as an emulsifier, pearlescent agent, and stabilizer make it a valuable excipient in various formulations.[1][3] This document outlines detailed experimental protocols for its preparation and purification in a laboratory setting, presents quantitative data in a structured format, and illustrates key workflows for clarity.
Synthesis of this compound via Direct Esterification
The most common method for synthesizing this compound is the direct esterification of stearic acid with ethylene glycol.[4] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.[1]
Experimental Protocols
Two primary laboratory-scale methods are presented below: a conventional heating method and a microwave-assisted synthesis, which offers a significant reduction in reaction time.[5][6]
Protocol 1: Conventional Synthesis using an Acid Catalyst
This method employs a traditional reflux setup with an acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.[1][7]
-
Apparatus : A four-necked round-bottom flask, heating mantle, condenser, thermometer, mechanical stirrer, and a Dean-Stark trap or water separator.[1][7]
-
Reagents :
-
Procedure :
-
Arrange the reaction setup in a fume hood, ensuring all glassware is dry.[7]
-
Charge the round-bottom flask with stearic acid and ethylene glycol. A slight molar excess of ethylene glycol is often used to favor the formation of the monoester.[1][9]
-
Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or PTSA).[1][7] If using toluene, add it to the flask.
-
Begin stirring and heat the mixture to the reaction temperature, typically between 120°C and 190°C.[7][10] Water will begin to collect in the separator.
-
Continue the reaction for 3-6 hours, monitoring the progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a specified level (e.g., < 6 mg KOH/g).[1][10]
-
Once the reaction is complete, cool the mixture.
-
The crude product is then ready for purification.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate the esterification process, reducing reaction times from hours to minutes.[5][6]
-
Apparatus : A stirred-batch microwave reactor.
-
Reagents :
-
Stearic Acid
-
Ethylene Glycol
-
Solid acid catalyst (e.g., p-aminobenzenesulfonic acid)[1]
-
-
Procedure :
-
In a microwave-safe reaction vessel, combine stearic acid, ethylene glycol, and the catalyst.
-
Place the vessel in the microwave reactor.
-
Set the microwave power (e.g., 800W) and reaction time (e.g., 10-16 minutes).[1][5]
-
Run the reaction under the specified conditions.
-
After the reaction is complete, allow the mixture to cool.
-
The crude product can be filtered to remove the solid catalyst and then subjected to further purification.[10]
-
Data Presentation: Synthesis Parameters
The following table summarizes various reported conditions for the synthesis of this compound.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reactants | Stearic Acid, Ethylene Glycol | Stearic Acid, Ethylene Glycol | [1][5] |
| Molar Ratio (Glycol:Acid) | 1.05:1 to 9:1 | 1.1:1 | [1][9] |
| Catalyst | Sulfuric Acid, PTSA | p-aminobenzenesulfonic acid, Solid Acid | [1][5][7] |
| Catalyst Loading | Catalytic amount | 0.3% (mass fraction) | [1] |
| Temperature | 120°C - 240°C | N/A (Power specified) | [7][10] |
| Microwave Power | N/A | 800W | [1] |
| Reaction Time | 3 - 6 hours | 10 - 16 minutes | [1][5] |
| Yield/Conversion | High conversion (acid value < 6) | Up to 97% conversion | [1][5] |
Visualization: Synthesis Workflow
References
- 1. Page loading... [guidechem.com]
- 2. shreekrishnaenviroventure.com [shreekrishnaenviroventure.com]
- 3. ETHYLENE this compound | 111-60-4 [chemicalbook.com]
- 4. Glycol stearate - Wikipedia [en.wikipedia.org]
- 5. Buy Diethylene this compound | 106-11-6 [smolecule.com]
- 6. [PDF] Solvent-free esterification of stearic acid and ethylene glycol with heterogeneous catalysis in a stirred batch microwave reactor | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. RO109731B1 - Ethylenglycole distearate preparation process - Google Patents [patents.google.com]
- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 10. CN102311338A - Method for high-efficiency synthesis of ethylene glycol mono stearate - Google Patents [patents.google.com]
Glycol Monostearate: An In-depth Technical Guide to its HLB Value and Role in Emulsion Science
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of glycol monostearate, focusing on its Hydrophilic-Lipophilic Balance (HLB) value and its critical role in the science of emulsions. This document delves into the theoretical underpinnings and practical applications of this compound as an emulsifying agent, offering detailed experimental protocols and quantitative data to support formulation development and research.
Introduction to this compound
This compound refers to a group of non-ionic surfactants that are esters of stearic acid with a glycol. The most common forms are Glyceryl Monostearate (GMS), Ethylene this compound (EGMS), and Propylene this compound (PGMS). These compounds are widely utilized across the pharmaceutical, cosmetic, and food industries as emulsifiers, thickening agents, stabilizers, and emollients.[1] Their efficacy in these roles is largely dictated by their amphiphilic nature, possessing both a hydrophilic (water-loving) glycol head and a lipophilic (oil-loving) stearate tail.
The balance between these two portions of the molecule is quantified by the Hydrophilic-Lipophilic Balance (HLB) value, a critical parameter for predicting and controlling the behavior of surfactants in emulsion systems.
The Hydrophilic-Lipophilic Balance (HLB) System
The HLB system is an empirical scale developed to aid in the selection of surfactants for the formulation of stable emulsions. The HLB value of a surfactant is an indicator of the balance of the size and strength of its hydrophilic and lipophilic moieties. The scale typically ranges from 0 to 20.
-
Low HLB values (1-6) : Indicate a more lipophilic or oil-soluble surfactant, which is generally effective for forming water-in-oil (W/O) emulsions.
-
High HLB values (8-18) : Indicate a more hydrophilic or water-soluble surfactant, suitable for creating oil-in-water (O/W) emulsions.
HLB Values of Common Glycol Monostearates
The HLB value of this compound varies depending on the specific glycol used in its structure. This variation dictates its primary applications in emulsion science.
| This compound Type | Common Abbreviation | Typical HLB Value Range | Predominant Emulsion Type |
| Glyceryl Monostearate | GMS | 3.8 - 5.4 | Water-in-Oil (W/O) |
| Ethylene this compound | EGMS | 2.0 - 2.9 | Water-in-Oil (W/O) |
| Propylene this compound | PGMS | 3.4 - 3.8 | Water-in-Oil (W/O) |
Role of this compound in Emulsion Science
This compound's primary role in emulsion science is to act as a stabilizer. When oil and water are mixed, they naturally separate due to their immiscibility. This compound, when added to this mixture, positions itself at the oil-water interface. Its lipophilic stearate tail dissolves in the oil phase, while its hydrophilic glycol head orients towards the water phase. This creates a stable interfacial film that reduces the interfacial tension between the oil and water, preventing the coalescence of the dispersed droplets and thus stabilizing the emulsion.
The low HLB values of the common glycol monostearates make them particularly effective as W/O emulsifiers. However, they are also frequently used as co-emulsifiers and thickeners in O/W emulsions to enhance stability and modify viscosity.
Logical Relationship of HLB Value to Emulsion Type
References
The Intricate Dance of Glycol Monostearate in Oil-Water Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycol monostearate, a nonionic surfactant, is a pivotal ingredient in a vast array of pharmaceutical and cosmetic formulations. Its ability to stabilize oil-water emulsions, create desirable textures, and influence product performance makes a thorough understanding of its phase behavior essential for formulation scientists. This technical guide provides an in-depth exploration of the phase behavior of both ethylene this compound (EGMS) and glycerol monostearate (GMS) in oil-water systems. It consolidates quantitative data, details experimental protocols for characterization, and visualizes key processes to facilitate a deeper understanding of these versatile excipients.
Physicochemical Properties of Glycol Monostearates
Glycol monostearates are esters of stearic acid and either ethylene glycol (EGMS) or glycerol (GMS). Their amphiphilic nature, possessing both a hydrophilic headgroup and a lipophilic tail, governs their behavior at oil-water interfaces. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Ethylene this compound (EGMS) and Glycerol Monostearate (GMS)
| Property | Ethylene this compound (EGMS) | Glycerol Monostearate (GMS) | References |
| Synonyms | Glycol Stearate, 2-hydroxyethyl octadecanoate | Glyceryl Monostearate, Monostearin | [1][2] |
| Chemical Formula | C20H40O3 | C21H42O4 | [1][2] |
| Molecular Weight | 328.53 g/mol | 358.56 g/mol | [1][2] |
| Appearance | White to off-white waxy solid or flakes | White, odorless, sweet-tasting flaky powder or wax-like solid | [3] |
| Melting Point | 55-60 °C | 58-68 °C | [1] |
| HLB Value | ~2.9 - 3.8 | ~3.8 - 5.4 | [4] |
| Solubility | Insoluble in water; soluble in oils and organic solvents. | Soluble in ethanol, chloroform, and hot oils; insoluble in water. | [3] |
Phase Behavior in Oil-Water Systems
Emulsion Formation and Stabilization
Both EGMS and GMS are effective stabilizers for water-in-oil (W/O) and oil-in-water (O/W) emulsions, with their performance dictated by their HLB value and the formulation's oil polarity. They function by adsorbing at the oil-water interface, reducing interfacial tension, and forming a protective barrier around the dispersed phase droplets, thus preventing coalescence.[5]
Liquid Crystalline Phases
At higher surfactant concentrations, glycol monostearates can self-assemble into various liquid crystalline structures, such as lamellar and cubic phases.[6] These ordered structures can significantly impact the rheology and stability of a formulation. The formation of these phases is influenced by temperature, the presence of co-surfactants, and the nature of the oil phase.[7] For instance, in GMS-water systems, a transition from an α-gel phase to a more stable β-polymorph can occur over time, affecting the emulsion's properties.
The following diagram illustrates the general workflow for preparing and characterizing a this compound-stabilized emulsion.
Caption: Workflow for Emulsion Preparation and Characterization.
Critical Micelle Concentration (CMC)
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. The CMC is a critical parameter as it indicates the onset of self-assembly and is often the concentration at which properties like surface tension reach a plateau.
Table 2: Critical Micelle Concentration (CMC) of Glycerol Monostearate (GMS)
| Method | CMC (mol/dm³) | Temperature (°C) | Reference |
| Conductivity | 4.50 x 10⁻² | 50 | [8] |
| UV-Visible Spectroscopy | 2.40 x 10⁻² | 50 | [8] |
The determination of CMC is crucial for optimizing formulations where micellization plays a role in solubilization or drug delivery.
Experimental Protocols
A comprehensive understanding of this compound's phase behavior relies on a suite of analytical techniques. Detailed methodologies for key experiments are provided below.
Preparation of Oil-in-Water Emulsions
Objective: To prepare a stable oil-in-water emulsion stabilized by this compound.
Materials:
-
This compound (EGMS or GMS)
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Purified water
-
Heating and stirring equipment (e.g., magnetic stirrer with hotplate)
-
High-shear homogenizer (e.g., Ultra-Turrax)
Procedure:
-
Prepare the Oil Phase: Weigh the desired amounts of oil and this compound into a beaker. Heat the mixture to 70-75°C while stirring until the this compound is completely melted and dissolved.[9]
-
Prepare the Aqueous Phase: In a separate beaker, heat the purified water to the same temperature (70-75°C).[9]
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer. Continue homogenization for a specified time (e.g., 5-10 minutes) to achieve a fine droplet size.[9]
-
Cooling: Allow the emulsion to cool to room temperature under gentle agitation.
Determination of Critical Micelle Concentration (CMC) by UV-Visible Spectroscopy
Objective: To determine the CMC of glycerol monostearate in an aqueous solution.
Materials:
-
Glycerol monostearate (GMS)
-
Deionized water
-
Methylene blue dye
-
Ethanol
-
UV-Visible Spectrophotometer
-
Volumetric flasks, pipettes, beakers
Procedure:
-
Prepare a Stock Solution of GMS: Accurately weigh a known amount of GMS and dissolve it in a known volume of deionized water with gentle heating to create a stock solution (e.g., 0.04 M).[10]
-
Prepare a Methylene Blue Solution: Prepare a stock solution of methylene blue in an ethanol-water mixture.[10]
-
Prepare a Series of Dilutions: Prepare a series of dilutions of the GMS stock solution with deionized water. Add a constant, small amount of the methylene blue stock solution to each dilution.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for methylene blue (around 664 nm), using deionized water as a baseline.[10]
-
Data Analysis: Plot the absorbance as a function of the GMS concentration. The CMC is determined from the breakpoint in the plot, where a sharp change in the slope is observed.[8]
The following diagram illustrates the logical relationship in CMC determination.
References
- 1. Ethylene this compound (EGMS) Manufacturers | Ethylene this compound (EGMS): Suppliers & Producers - Elchemy [elchemy.com]
- 2. This compound | C20H40O3 | CID 24762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemiis.com [chemiis.com]
- 4. Rheology and Tribology of Ethylcellulose-Based Oleogels and W/O Emulsions as Fat Substitutes: Role of Glycerol Monostearate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Study on the Formation and Properties of Liquid Crystal Emulsion in Cosmetic [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Glycol Monostearate with Surfactants and Polymers for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycol monostearate (GMS), a non-ionic surfactant and emulsifier, is a cornerstone excipient in the pharmaceutical industry. Its utility is significantly enhanced through interactions with other surfactants and polymers, leading to the formation of sophisticated drug delivery systems with tailored properties. This technical guide provides a comprehensive overview of the physicochemical interactions of this compound with a range of commonly used surfactants and polymers in drug development. It delves into the impact of these interactions on critical formulation parameters such as critical micelle concentration (CMC), particle size, viscosity, and in-vitro drug release. Detailed experimental protocols for the characterization of these systems are provided, alongside a visual representation of key concepts and workflows to aid in research and development.
Introduction to this compound
This compound is the ester of ethylene glycol and stearic acid.[1] It is a waxy, white to cream-colored solid with a faint fatty odor.[1] As a non-ionic surfactant, it is valued for its emulsifying, stabilizing, and opacifying properties in a variety of pharmaceutical formulations, including creams, lotions, and oral solid dosage forms.[2] Its amphiphilic nature, possessing both a hydrophilic glycol head and a lipophilic stearate tail, allows it to orient at oil-water interfaces, reducing interfacial tension and facilitating the formation of stable emulsions.
Interaction of this compound with Other Surfactants
The combination of this compound with other surfactants can lead to synergistic effects, resulting in mixed micellar systems with enhanced solubilization capacity and stability.
Interaction with Polysorbates (e.g., Polysorbate 80)
Polysorbates are non-ionic surfactants widely used as emulsifiers and solubilizing agents. When combined with this compound, they can form mixed micelles that offer improved formulation characteristics. The critical micelle concentration (CMC) of such mixed systems is a key parameter indicating the onset of micelle formation. Generally, the CMC of a mixture of surfactants will be different from that of the individual components.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension of this compound and Polysorbate 80
| Surfactant System | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Reference |
| This compound (GMS) | Not explicitly found in mixed systems | Approx. 38 mN/m (for Polysorbate 80 alone) | [3] |
| Polysorbate 80 (Tween 80) | 0.013 - 0.0248 mM | ~38 mN/m | [4][5] |
| GMS and Polysorbate 80 Mixtures | Data not available in a comparative table | Data not available in a comparative table |
Note: Specific quantitative data for the CMC of GMS and Polysorbate 80 mixtures was not found in the search results. The table reflects the CMC of Polysorbate 80 as a reference.
Interaction with Sodium Lauryl Sulfate (SLS)
Sodium lauryl sulfate is an anionic surfactant that can interact with the non-ionic this compound. These interactions can be complex, potentially leading to the formation of mixed micelles or other aggregates. Such combinations can influence the dissolution of poorly soluble drugs.[6] However, the use of SLS in tablet formulations as a lubricant has shown limited improvement in drug dissolution and can have a low lubricant power.[7][8]
Interaction of this compound with Polymers
The incorporation of this compound into polymer matrices is a common strategy for developing controlled-release drug delivery systems and enhancing the stability of formulations.
Interaction with Poloxamers (e.g., Poloxamer 407)
Poloxamers are triblock copolymers of poly(ethylene oxide) and poly(propylene oxide) that exhibit thermoreversible gelling behavior. In combination with this compound (or its close analog, glyceryl monooleate), they can form cubic nanoparticles and other liquid crystalline phases.[9] These structures are effective in encapsulating and sustaining the release of poorly water-soluble drugs.[9]
Table 2: Physicochemical Properties of Glyceryl Monooleate/Poloxamer 407 Nanoparticles
| GMO/Poloxamer 407 Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 100/12 | ~130 | Not specified | [9] |
| 100/15 | ~120 | Not specified | [9] |
| 100/20 | >150 | Not specified | [9] |
Note: This data is for Glyceryl Monooleate (GMO), a structurally similar lipid to GMS.
The viscosity of poloxamer-based gels is highly dependent on the polymer concentration and temperature.[10]
Interaction with Chitosan
Chitosan is a biocompatible and biodegradable polysaccharide that is often used in the preparation of nanoparticles for drug delivery. When formulated with this compound, it can form lipid-polymer hybrid nanoparticles (LPHNPs).[2] These systems combine the advantages of both lipid and polymeric nanoparticles, offering improved drug loading and controlled release.[2][11]
Table 3: Characteristics of Itraconazole-Loaded Chitosan-GMS LPHNPs
| Formulation | Chitosan Concentration (mg/mL) | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| LPHNP-1 | 0.5 | 421 | 0.34 | Data not specified | Data not specified | [2] |
| LPHNP-5 | 2.5 | 489 | 0.34 | Data not specified | Data not specified | [2] |
Interaction with Hydroxypropyl Methylcellulose (HPMC)
HPMC is a widely used hydrophilic polymer for creating matrix tablets for sustained drug release.[12][13][14][15] The incorporation of a lipophilic excipient like this compound into an HPMC matrix can modulate the drug release profile by creating a more hydrophobic matrix, thereby retarding drug diffusion. The viscosity grade of HPMC is a critical factor influencing the drug release rate.[15]
Table 4: Influence of HPMC Viscosity on Drug Release from Matrix Tablets
| HPMC Viscosity Grade | Drug Release Rate | General Observation | Reference |
| Low Viscosity | Faster | Less entangled polymer network | [15] |
| High Viscosity | Slower | More tortuous path for drug diffusion | [15] |
Note: Specific quantitative data for drug release from HPMC matrices containing this compound was not available in a comparative table format.
Interaction with Carbomers
Carbomers are high molecular weight polymers of acrylic acid that are used as gelling agents and viscosity enhancers in topical formulations. The interaction between carbomers and surfactants like this compound can be evaluated using techniques like Fourier Transform Infrared (FTIR) spectroscopy to understand changes in hydrogen bonding.[16][17] The rheological properties of carbomer gels are significantly influenced by pH and the presence of other excipients.[18][19][20][21][22]
Table 5: Rheological Properties of Carbomer Gels
| Carbomer Concentration (wt%) | Rheological Behavior | Yield Stress | Reference |
| < 0.45 | Newtonian | Zero | [19] |
| ≥ 0.45 | Shear-thinning | Non-zero | [19] |
Note: This table represents the general behavior of carbomer gels. The presence of this compound would likely modify these properties.
Interaction with Polyvinylpyrrolidone (PVP)
PVP is a versatile polymer used in the formation of solid dispersions to enhance the solubility and dissolution of poorly water-soluble drugs.[23] this compound can be incorporated into PVP-based solid dispersions, where it can interact with the polymer and the drug, potentially through hydrogen bonding, to create a stable amorphous system.[24]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interactions between this compound, surfactants, and polymers.
Determination of Critical Micelle Concentration (CMC)
The CMC is determined by measuring a physical property of the surfactant solution as a function of concentration. The concentration at which a sharp change in the property is observed corresponds to the CMC.
-
Principle: Below the CMC, surfactants adsorb at the air-water interface, reducing surface tension. Above the CMC, the interface is saturated, and excess surfactant molecules form micelles, leading to a plateau or a much smaller change in surface tension with increasing concentration.
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant or surfactant mixture with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the breakpoint in the resulting curve.
-
Workflow for CMC determination using the surface tension method.
Particle Size Analysis of Nanoparticles
Dynamic Light Scattering (DLS) is a common technique for measuring the size distribution of nanoparticles in a suspension.
-
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. The rate of these fluctuations is related to the particle size.
-
Procedure:
-
Disperse the nanoparticle formulation in a suitable solvent (e.g., deionized water).
-
Place the sample in the DLS instrument.
-
The instrument's software analyzes the scattered light intensity fluctuations to calculate the particle size distribution and the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
In-Vitro Drug Release Studies from Polymer Matrices
This protocol describes a typical dissolution test for a solid dosage form, such as a matrix tablet.
-
Principle: The rate and extent of drug release from a formulation are measured over time in a controlled environment that simulates physiological conditions.
-
Procedure:
-
Place the drug-loaded matrix tablet in a vessel of a dissolution apparatus (e.g., USP Apparatus 2, paddle method).
-
Fill the vessel with a specified volume of dissolution medium (e.g., phosphate buffer pH 6.8).
-
Maintain a constant temperature (e.g., 37 ± 0.5 °C) and paddle speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
General workflow for an in-vitro drug release study.
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of materials, providing information on melting points, glass transitions, and interactions between components.[25][26][27][28][29]
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
-
Procedure:
-
Accurately weigh a small amount of the sample (e.g., lipid-polymer matrix) into a DSC pan.
-
Seal the pan and place it in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a constant rate over a defined temperature range.
-
The instrument records the heat flow, and the resulting thermogram shows endothermic and exothermic transitions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups and studying intermolecular interactions.[16][17][30][31][32]
-
Principle: FTIR measures the absorption of infrared radiation by a sample at different wavelengths. The absorption bands correspond to the vibrational frequencies of the chemical bonds within the molecules.
-
Procedure:
-
Prepare the sample (e.g., as a thin film or mixed with KBr to form a pellet).
-
Place the sample in the FTIR spectrometer.
-
Record the infrared spectrum.
-
Analyze the positions and intensities of the absorption bands to identify functional groups and infer interactions (e.g., hydrogen bonding) based on shifts in peak positions.
-
Signaling Pathways and Molecular Interactions
The interactions between this compound, surfactants, and polymers are primarily governed by non-covalent forces such as hydrophobic interactions and hydrogen bonding.
Key molecular interactions influencing formulation properties.
Conclusion
The interaction of this compound with other surfactants and polymers is a critical aspect of modern pharmaceutical formulation. By understanding and controlling these interactions, researchers can design and develop advanced drug delivery systems with optimized performance characteristics. The selection of appropriate co-surfactants and polymers, guided by the experimental characterization of the resulting systems, is paramount to achieving desired outcomes in terms of drug solubility, stability, and release kinetics. This guide provides a foundational understanding and practical methodologies to aid scientists and professionals in the development of innovative and effective pharmaceutical products.
References
- 1. This compound | C20H40O3 | CID 24762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium lauryl sulfate as lubricant in tablets formulations: Is it worth? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining the Polymer Threshold Amount for Achieving Robust Drug Release from HPMC and HPC Matrix Tablets Containing a High-Dose BCS Class I Model Drug: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. researchgate.net [researchgate.net]
- 16. Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations | Semantic Scholar [semanticscholar.org]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
- 21. ijlret.com [ijlret.com]
- 22. Rheological characterization of topical carbomer gels neutralized to different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rjptonline.org [rjptonline.org]
- 24. Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Li… [ouci.dntb.gov.ua]
- 27. researchgate.net [researchgate.net]
- 28. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 29. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 30. researchgate.net [researchgate.net]
- 31. interfacechemistry.webspace.durham.ac.uk [interfacechemistry.webspace.durham.ac.uk]
- 32. documents.thermofisher.com [documents.thermofisher.com]
A Comprehensive Technical Guide to the Thermal Analysis of Glycol Monostearate using DSC and TGA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal characteristics of Glycol Monostearate (also known as Ethylene this compound or EGMS) utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Understanding the thermal behavior of this widely used excipient is critical for formulation development, manufacturing processes, and ensuring the stability and quality of pharmaceutical and cosmetic products.
Introduction to this compound
This compound (CAS No: 111-60-4) is the ester of ethylene glycol and stearic acid, with the molecular formula C₂₀H₄₀O₃.[1][2] It is a non-ionic surfactant, emulsifier, opacifier, and pearlizing agent commonly found in a variety of formulations, including creams, lotions, shampoos, and other personal care products.[3] Its physical state is typically a white to off-white waxy solid or flakes.[2] The thermal properties of this compound are crucial for determining its melting behavior during formulation and its stability at elevated temperatures during processing and storage.
Thermal Analysis Techniques: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide complementary information about the thermal properties of materials.[4][5]
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[5]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition of materials.[4]
Experimental Protocols
Detailed methodologies for the DSC and TGA analysis of this compound are outlined below. These protocols are based on standard methods for the analysis of fatty acid esters and other organic compounds.
Differential Scanning Calorimetry (DSC) Protocol
A standard DSC procedure for analyzing the melting behavior of this compound is as follows:
-
Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.
-
Thermal Program:
-
The sample is equilibrated at a temperature well below its melting point, for example, 25°C.
-
The temperature is then increased at a constant heating rate, typically 10°C/min, to a temperature above its melting point, for instance, 100°C.
-
The sample is held isothermally for a few minutes to ensure complete melting.
-
The sample is then cooled back to the initial temperature at a controlled rate.
-
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a typical purge gas flow rate of 50 mL/min to prevent oxidative degradation.
-
Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature (Tₚ), and the heat of fusion (ΔHfus).
Thermogravimetric Analysis (TGA) Protocol
A typical TGA protocol to assess the thermal stability of this compound is as follows:
-
Sample Preparation: A slightly larger sample of this compound (typically 5-10 mg) is weighed into a ceramic or platinum TGA pan.
-
Instrument Calibration: The TGA balance is calibrated using standard weights, and the temperature is calibrated using appropriate magnetic standards.
-
Thermal Program:
-
The sample is equilibrated at ambient temperature.
-
The temperature is then increased at a constant heating rate, commonly 10°C/min or 20°C/min, up to a high temperature, for example, 600°C, to ensure complete decomposition.
-
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to study the thermal decomposition, or in an oxidative atmosphere (air) to evaluate oxidative stability.
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tₒₙₛₑₜ), the temperatures of maximum mass loss rate (Tₚ), and the percentage of mass loss at different stages.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from DSC and TGA analyses of this compound.
Table 1: DSC Thermal Properties of this compound
| Parameter | Value | Unit |
| Melting Point Range | 55 - 60 | °C[1][6] |
| Peak Melting Temperature (Tₚ) | ~ 58 | °C |
| Heat of Fusion (ΔHfus) | 180 - 200 | J/g |
Note: The Heat of Fusion is an estimated value based on typical values for similar long-chain fatty acid esters.
Table 2: TGA Thermal Decomposition Data for this compound (in Nitrogen Atmosphere)
| Parameter | Value | Unit |
| Onset of Decomposition (Tₒₙₛₑₜ) | ~ 200 | °C[7] |
| Peak Decomposition Temperature (Tₚ) | ~ 350 - 400 | °C |
| Mass Loss at 500°C | > 95 | % |
Note: The peak decomposition temperature and mass loss are estimated based on the thermal behavior of related compounds like polyethylene glycol and fatty acid esters.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Conclusion
The thermal analysis of this compound by DSC and TGA provides essential data for its application in various industries. The melting point, typically observed between 55°C and 60°C, is a critical parameter for processes involving melting and recrystallization to achieve desired product characteristics such as pearlescence. The thermal decomposition profile, with an onset around 200°C, indicates good thermal stability for most standard manufacturing processes. This comprehensive understanding of its thermal behavior allows researchers and formulation scientists to optimize processing conditions, predict product stability, and ensure the quality and performance of the final product.
References
- 1. Ethylene this compound or EGMS Manufacturers, with SDS [mubychem.com]
- 2. Ethylene this compound (EGMS) Manufacturers | Ethylene this compound (EGMS): Suppliers & Producers - Elchemy [elchemy.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. ETHYLENE this compound - Safety Data Sheet [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. matec-conferences.org [matec-conferences.org]
Spectroscopic Characterization of Glycol Monostearate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of glycol monostearate, also known as 2-hydroxyethyl octadecanoate, utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details the structural elucidation of this important excipient and provides detailed experimental protocols for its analysis.
Introduction to this compound
This compound is the ester of ethylene glycol and stearic acid. Its amphiphilic nature makes it a widely used nonionic surfactant, emulsifier, and opacifying agent in the pharmaceutical, cosmetic, and food industries. The precise chemical structure and purity of this compound are critical for its functionality and safety in final product formulations. Spectroscopic techniques such as FTIR and NMR are indispensable for confirming its molecular structure and assessing its purity.
Structural Elucidation via Spectroscopic Methods
The molecular structure of this compound (Figure 1) consists of a long hydrophobic stearic acid tail and a hydrophilic ethylene glycol head. This structure can be unequivocally confirmed by a combination of FTIR and NMR spectroscopy.
Figure 1: Chemical Structure of this compound (2-hydroxyethyl octadecanoate)
Caption: Molecular structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and hydroxyl functional groups.
FTIR Spectral Data
The expected FTIR absorption bands for this compound are summarized in Table 1. These are based on typical values for esters and long-chain aliphatic compounds. An example spectrum can be found in the NIST Chemistry WebBook for 2-hydroxyethyl stearate.[1]
Table 1: Summary of Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400 (broad) | O-H stretching | Hydroxyl (-OH) | Medium-Strong |
| 2915-2925 | C-H asymmetric stretching | Aliphatic (CH₂) | Strong |
| 2845-2855 | C-H symmetric stretching | Aliphatic (CH₂) | Strong |
| ~1735 | C=O stretching | Ester (-COO-) | Strong |
| ~1465 | C-H bending | Aliphatic (CH₂) | Medium |
| ~1175 | C-O stretching | Ester (-COO-) | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Due to the viscous, waxy nature of this compound at room temperature, ATR-FTIR is a suitable and convenient method for analysis.
Workflow for ATR-FTIR Analysis
References
Methodological & Application
Application Notes and Protocols: Glycol Monostearate as a Stabilizer for Nanoemulsions in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Glycol Monostearate in Nanoemulsions
This compound, an ester of ethylene glycol and stearic acid, is a non-ionic surfactant with established applications in the cosmetic and food industries as an emulsifier, thickener, opacifier, and pearlizing agent.[1] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it particularly suitable for water-in-oil (w/o) emulsions or as a co-emulsifier in oil-in-water (o/w) systems.[2] While not as extensively documented as high-HLB surfactants like polysorbates (Tweens) or polyoxyethylene derivatives (Cremophors) in the field of drug delivery, the unique physicochemical properties of this compound present an opportunity for its exploration as a stabilizer in nanoemulsion formulations.
Nanoemulsions are colloidal dispersions of oil and water stabilized by an interfacial film of surfactant molecules, with droplet sizes typically in the range of 20-200 nm. Their small droplet size offers several advantages for drug delivery, including enhanced drug solubilization, improved bioavailability, and protection of the encapsulated drug from degradation. The selection of an appropriate stabilizer is critical to the formulation of a stable and effective nanoemulsion.
This document provides an overview of the potential applications of this compound as a stabilizer in nanoemulsions for drug delivery and presents generalized protocols for the formulation and characterization of such systems. It is important to note that the use of this compound as the primary stabilizer for o/w drug delivery nanoemulsions is an area requiring further research and optimization.
Mechanism of Stabilization
This compound stabilizes emulsions by adsorbing at the oil-water interface, thereby reducing the interfacial tension between the two immiscible phases. Its molecular structure consists of a hydrophilic ethylene glycol head and a lipophilic stearic acid tail. In a w/o nanoemulsion, the lipophilic tails orient themselves into the continuous oil phase, while the hydrophilic heads surround the dispersed water droplets, creating a protective barrier that prevents coalescence. In an o/w nanoemulsion, this compound would typically function as a co-surfactant, where its lipophilic tail would be anchored in the oil droplet alongside a more hydrophilic primary surfactant. This arrangement can enhance the stability of the interfacial film.
Advantages and Potential Applications in Drug Delivery
The exploration of this compound as a stabilizer in drug delivery nanoemulsions is warranted due to several potential advantages:
-
Biocompatibility and Safety: this compound has a long history of safe use in cosmetic and topical products.[3][4]
-
Cost-Effectiveness: It is a readily available and relatively inexpensive excipient.
-
Viscosity Enhancement: this compound can increase the viscosity of the formulation, which can be beneficial for topical and ophthalmic applications by increasing residence time.[3]
-
Formation of w/o Nanoemulsions: Its low HLB value makes it a primary candidate for the formulation of w/o nanoemulsions, which are suitable for the encapsulation of hydrophilic drugs.
-
Co-stabilizer in o/w Nanoemulsions: It can be used in combination with high-HLB surfactants to improve the stability and modify the release characteristics of o/w nanoemulsions for lipophilic drugs.
Potential applications in drug delivery include:
-
Topical and Transdermal Delivery: The emulsifying and viscosity-enhancing properties of this compound are well-suited for creams and lotions designed for skin delivery.
-
Ophthalmic Delivery: Increased viscosity can lead to longer precorneal retention of ophthalmic nanoemulsions.
-
Oral Delivery: For the formulation of w/o nanoemulsions to encapsulate and protect hydrophilic drugs from the harsh environment of the gastrointestinal tract.
Quantitative Data Summary
The following tables summarize typical physicochemical properties of this compound and representative parameters for nanoemulsion formulations. Note that specific values for nanoemulsions stabilized primarily with this compound for drug delivery are not widely available in the literature; therefore, the nanoemulsion data is generalized based on common formulation practices.
Table 1: Physicochemical Properties of Glycol Monostearates
| Property | Ethylene this compound (EGMS) | Propylene this compound (PGMS) | Reference(s) |
| HLB Value | ~2.0 - 3.5 | ~3.4 | [2][5] |
| Melting Point (°C) | 55 - 60 | ~45 | [5] |
| Appearance | White to pale yellow waxy flakes | White beads or flakes | [5] |
| Solubility | Soluble in hot oils, insoluble in water | Soluble in oils, slightly water dispersible | [6] |
Table 2: Representative Parameters for Nanoemulsion Formulations
| Parameter | Typical Range | Factors Influencing |
| Oil Phase Concentration (%) | 5 - 20 | Drug solubility, desired drug loading |
| Surfactant/Co-surfactant (%) | 10 - 30 | Oil phase concentration, type of oil and surfactants, desired droplet size |
| Droplet Size (nm) | 20 - 200 | Homogenization pressure and cycles, surfactant concentration, viscosity |
| Polydispersity Index (PDI) | < 0.3 | Homogenization efficiency, formulation composition |
| Zeta Potential (mV) | > |+/- 25| | Surface charge of droplets, pH of the aqueous phase, presence of ionic species |
| Drug Loading (%) | 1 - 10 | Solubility of the drug in the oil phase |
| Encapsulation Efficiency (%) | > 80 | Drug solubility, formulation composition, preparation method |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of nanoemulsions. These should be considered as a starting point for the development of formulations using this compound as a stabilizer or co-stabilizer.
Protocol for Nanoemulsion Preparation by Hot Homogenization
This method is suitable for incorporating this compound, which is solid at room temperature.
Materials:
-
Oil Phase: Selected oil (e.g., medium-chain triglycerides, soybean oil), this compound, lipophilic drug.
-
Aqueous Phase: Purified water, hydrophilic surfactant (if used as a co-stabilizer).
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath or heating plate with magnetic stirrer
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Oil Phase: a. Weigh the required amounts of the oil, this compound, and the lipophilic drug. b. Heat the mixture in a beaker to a temperature approximately 10°C above the melting point of this compound (around 70-75°C) with continuous stirring until a clear, homogenous oil phase is obtained.
-
Preparation of the Aqueous Phase: a. Weigh the required amount of purified water and any hydrophilic surfactant. b. Heat the aqueous phase to the same temperature as the oil phase.
-
Formation of the Pre-emulsion: a. Gradually add the hot aqueous phase to the hot oil phase while continuously stirring with a magnetic stirrer. b. Subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: a. Immediately pass the hot pre-emulsion through a high-pressure homogenizer. b. Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined experimentally.
-
Cooling: a. Cool the resulting nanoemulsion to room temperature. b. Store in a suitable container for further characterization.
Protocol for Nanoemulsion Characterization
2.2.1. Droplet Size and Polydispersity Index (PDI) Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the width of the size distribution.
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the droplet size and PDI using a DLS instrument (e.g., Malvern Zetasizer) at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate.
-
2.2.2. Zeta Potential Measurement
-
Principle: Laser Doppler Velocimetry is used to measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential. Zeta potential is an indicator of the surface charge and the physical stability of the nanoemulsion.
-
Procedure:
-
Dilute the nanoemulsion sample with purified water.
-
Inject the diluted sample into the specific zeta potential cell.
-
Measure the zeta potential using a DLS instrument with a zeta potential measurement capability.
-
Perform the measurement in triplicate.
-
2.2.3. Determination of Encapsulation Efficiency (EE)
-
Principle: The amount of unencapsulated (free) drug is separated from the nanoemulsion, and the amount of encapsulated drug is calculated by subtracting the free drug from the total amount of drug added.
-
Procedure (Ultrafiltration Method):
-
Place a known amount of the nanoemulsion into an ultrafiltration device (with a molecular weight cut-off that retains the nanoemulsion droplets but allows the free drug to pass through).
-
Centrifuge the device at a specified speed and time to separate the aqueous phase containing the free drug.
-
Quantify the concentration of the free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the EE using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol for Stability Studies
2.3.1. Physical Stability Assessment
-
Objective: To evaluate the stability of the nanoemulsion against physical changes such as creaming, sedimentation, and phase separation under different storage conditions.
-
Procedure:
-
Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C) for a predefined period (e.g., 3 months).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), visually inspect the samples for any signs of instability.
-
At the same time intervals, measure the droplet size, PDI, and zeta potential to monitor any changes.
-
2.3.2. Thermodynamic Stress Tests
-
Objective: To assess the robustness of the nanoemulsion against temperature fluctuations.
-
Procedure:
-
Heating-Cooling Cycles: Subject the nanoemulsion to 6 cycles of alternating temperatures between 4°C and 45°C, holding at each temperature for 48 hours. Observe for any phase separation or drug precipitation.
-
Freeze-Thaw Cycles: Subject the nanoemulsion to 3 cycles of freezing at -20°C for 48 hours followed by thawing at room temperature for 48 hours. Observe for any irreversible aggregation or phase separation.
-
Mandatory Visualizations
Caption: Experimental workflow for nanoemulsion preparation and characterization.
Caption: Stabilization mechanism of an o/w nanoemulsion by this compound.
References
- 1. Glycol Stearate | Ethylene this compound or EGMS | Cosmetic Ingredients Guide [ci.guide]
- 2. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 3. purensoselect.in [purensoselect.in]
- 4. farmoganic.com [farmoganic.com]
- 5. Buy Ethylene this compound | 111-60-4 [smolecule.com]
- 6. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
Application Notes and Protocols for the Formulation of Sustained-Release Matrix Tablets Using Glyceryl Monostearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating, manufacturing, and evaluating sustained-release matrix tablets using glyceryl monostearate (GMS). Glyceryl monostearate, a hydrophobic waxy material, is an effective excipient for controlling the release of both water-soluble and poorly soluble drugs.[1] Its mechanism of release retardation is primarily attributed to its lipophilic nature, which decreases the penetration of the dissolution medium into the tablet matrix.[2]
Mechanism of Sustained Release with Glyceryl Monostearate
Glyceryl monostearate creates a hydrophobic matrix that physically entraps the active pharmaceutical ingredient (API). The sustained release is achieved through a combination of mechanisms:
-
Reduced Water Penetration: The lipophilic character of GMS repels water, slowing down the ingress of the dissolution medium into the tablet core. This delayed hydration and wetting of the API particles is a key factor in retarding drug release.[2]
-
Matrix Erosion: The slow erosion of the GMS matrix in the gastrointestinal tract gradually exposes the API for dissolution and absorption.[3]
-
Increased Tortuosity: The presence of GMS in the matrix increases the tortuosity of the path that the dissolution fluid must take to reach the API and for the dissolved drug to diffuse out.
The rate of drug release can be modulated by varying the concentration of glyceryl monostearate in the formulation; higher concentrations of GMS typically result in a slower and more prolonged release profile.[4][5]
Data Presentation: Formulation and Characterization
The following tables summarize quantitative data from various studies on sustained-release matrix tablets formulated with glyceryl monostearate.
Table 1: Example Formulations of Glyceryl Monostearate Matrix Tablets
| Formulation Code | Active Pharmaceutical Ingredient (API) | Glyceryl Monostearate (% w/w) | Other Excipients (% w/w) | Manufacturing Method | Reference |
| F-A | Ciprofloxacin HCl | 20 | HPMC (10%), Mg-Stearate (2%) | Wet Granulation | [4] |
| F-B | Gliclazide | 30 | Stearic Acid (10%) | Hot Melt Method | [6] |
| F-C | Verapamil HCl | 20 | Lactose, MCC | Melt Granulation | [5] |
| F-D | Theophylline | 25 | - | One-Step Melt Granulation | [2] |
Table 2: Physical Characterization of Glyceryl Monostearate Matrix Tablets
| Formulation Code | Hardness ( kg/cm ²) | Friability (%) | Thickness (mm) | Weight Variation (%) | Reference |
| F-A | 5.5 - 6.8 | < 1 | 4.5 ± 0.2 | Within USP limits | [4] |
| F-B | 5.0 - 7.0 | < 1 | - | Within USP limits | [6] |
| F-C | 5.2 - 5.8 | < 1 | 4.8 ± 0.1 | Within USP limits | [5] |
| F-D | - | - | - | - | [2] |
Table 3: In Vitro Drug Release Data (% Cumulative Release)
| Formulation Code | 1 hour | 2 hours | 4 hours | 6 hours | 8 hours | 12 hours | Reference |
| F-A | 25 | 40 | 65 | 80 | 95 | - | [4] |
| F-B | 15 | 25 | 45 | 60 | 75 | - | [6] |
| F-C | 20 | 35 | 55 | 75 | 90 | - | [5] |
| F-D | 10 | 20 | 35 | 50 | 65 | 85 | [2] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of sustained-release matrix tablets using glyceryl monostearate.
Protocol 1: Tablet Formulation by Melt Granulation
Melt granulation is a suitable method for preparing GMS-based matrix tablets, as it utilizes the low melting point of the wax to act as a binder.[7]
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Glyceryl Monostearate (GMS)
-
Other excipients (e.g., fillers, binders)
-
High-shear mixer or planetary mixer with heating capabilities
-
Sieves
-
Tablet compression machine
Procedure:
-
Pre-blending: Accurately weigh the API, GMS, and other excipients. Dry blend the powders in the mixer for 10-15 minutes to ensure a homogenous mixture.
-
Melt Granulation: Heat the powder blend in the mixer to a temperature just above the melting point of GMS (approximately 65-75°C) while mixing at a low speed.[8]
-
Granule Formation: Continue mixing until the molten GMS has uniformly coated the other particles and granules of a suitable size have formed. The impeller speed and mixing time will need to be optimized for the specific formulation.
-
Cooling and Sizing: Allow the granules to cool to room temperature. Pass the cooled granules through an appropriate sieve (e.g., 18 or 20 mesh) to obtain a uniform granule size distribution.
-
Lubrication: Add a lubricant (e.g., magnesium stearate, 0.5-1% w/w) to the sized granules and blend for a further 2-3 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling. The compression force should be optimized to achieve the desired tablet hardness and friability.
Protocol 2: In Vitro Dissolution Study
This protocol describes a standard method for evaluating the in vitro drug release from the prepared sustained-release matrix tablets, based on USP guidelines.[5][9]
Materials and Equipment:
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
Dissolution vessels
-
Water bath with temperature control
-
Dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8)
-
Syringes and filters for sampling
-
UV-Vis Spectrophotometer or HPLC for drug analysis
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus according to USP specifications. Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Media Preparation: Prepare 900 mL of the desired dissolution medium for each vessel. Deaerate the medium before use.
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Agitation: Start the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).[4]
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 12 hours). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the percentage of drug released versus time to obtain the dissolution profile.
Protocol 3: Physical Characterization of Tablets
This protocol outlines the standard procedures for evaluating the physical properties of the compressed tablets.[10][11]
a) Hardness Test:
-
Randomly select 10 tablets from the batch.
-
Measure the crushing strength of each tablet using a calibrated hardness tester (e.g., Monsanto or Pfizer type).
-
Calculate the average hardness and standard deviation.
b) Friability Test:
-
Accurately weigh 20 tablets (W_initial).
-
Place the tablets in a friabilator and rotate at 25 rpm for 4 minutes (100 revolutions).
-
Remove the tablets, de-dust them, and accurately weigh them again (W_final).
-
Calculate the percentage friability using the following formula: % Friability = [(W_initial - W_final) / W_initial] * 100 A friability value of less than 1% is generally considered acceptable.
c) Thickness and Diameter Measurement:
-
Randomly select 10 tablets.
-
Measure the thickness and diameter of each tablet using a calibrated Vernier caliper or micrometer.
-
Calculate the average and standard deviation for both dimensions.
d) Weight Variation Test:
-
Individually weigh 20 randomly selected tablets.
-
Calculate the average weight.
-
Compare the individual weights to the average weight. The percentage deviation should comply with USP specifications.
Visualizations
The following diagrams illustrate key processes and concepts related to the formulation of sustained-release matrix tablets using glyceryl monostearate.
Caption: Experimental workflow for GMS matrix tablets.
Caption: Mechanism of sustained drug release from a GMS matrix.
Caption: Analysis of drug release kinetics from matrix tablets.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. In vivo evaluation of two new sustained release formulations elaborated by one-step melt granulation: level A in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fip.org [fip.org]
- 10. ijcrt.org [ijcrt.org]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
Glyceryl Monostearate in Solid Lipid Nanoparticles (SLNs): A Detailed Guide for Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble drugs. They combine the advantages of polymeric nanoparticles, fat emulsions, and liposomes, offering enhanced drug stability, controlled release, and the avoidance of organic solvents in some preparation methods.[1] Glyceryl monostearate (GMS), a biocompatible and biodegradable lipid, is a widely used core material in SLN formulations due to its physiological tolerance and ability to form a stable solid matrix.[2][3] This document provides detailed application notes and experimental protocols for the preparation of SLNs using glyceryl monostearate, along with key characterization techniques.
Key Advantages of Glyceryl Monostearate in SLNs
Glyceryl monostearate is a popular choice for the lipid matrix in SLNs for several reasons:
-
Biocompatibility and Biodegradability: GMS is a physiologically tolerated excipient, minimizing the risk of toxicity.[1]
-
Stability: The solid nature of the GMS core at both room and body temperature helps to protect encapsulated drugs from degradation and allows for controlled drug release.[4]
-
Versatility: GMS can be used to encapsulate both lipophilic and, with formulation adjustments, hydrophilic drugs.[4]
-
Ease of Formulation: GMS is compatible with various surfactants and can be formulated into SLNs using several established methods.
Quantitative Data Summary
The physicochemical characteristics of GMS-based SLNs are influenced by the preparation method and formulation parameters. The following tables summarize typical quantitative data obtained from various studies.
Table 1: Physicochemical Properties of Drug-Loaded GMS SLNs Prepared by High-Shear Homogenization
| Drug | Surfactant(s) | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Dibenzoyl Peroxide | Tween 20/80, Lecithin | 194.6 - 406.6 | 80.5 | 0.805 | [5][6] |
| Erythromycin Base | Tween 20/80, Lecithin | 220.0 - 328.3 | 94.6 | 0.946 | [5][6] |
| Triamcinolone Acetonide | Tween 20/80, Lecithin | 227.3 - 480.6 | 96.0 | 0.960 | [5][6] |
Table 2: Physicochemical Properties of GMS SLNs Prepared by Other Methods
| Preparation Method | Drug | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Solvent Emulsification/Evaporation | Paclitaxel | Brij 97, Soya-lecithin | 63 | 0.272 | - | 94.58 | [7] |
| Solvent Emulsification/Diffusion | Itraconazole | Poloxamer 188 | 421 - 725 | 0.34 - 0.74 | - | 78.32 - 91.34 | [8] |
| Microemulsion | Tretinoin | Tween 20, Transcutol P | 175 | 0.833 | - | - | [9] |
| Ultrasonic-Nanoemulsification | - | Lipoid S75, Tween 60 | ~100 - 200 | < 0.3 | - | - | [1][10] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of GMS-based SLNs.
Preparation of GMS Solid Lipid Nanoparticles
Several methods can be employed to prepare GMS SLNs. The choice of method depends on the properties of the drug to be encapsulated and the desired characteristics of the final formulation.
This is a widely used and reliable method for producing SLNs.
Protocol:
-
Lipid Phase Preparation: Melt the glyceryl monostearate (GMS) at a temperature approximately 5-10°C above its melting point (around 65-70°C). If encapsulating a lipophilic drug, dissolve it in the molten GMS.
-
Aqueous Phase Preparation: Heat an aqueous solution containing the surfactant(s) (e.g., Tween 80, Poloxamer 188) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 - 20,000 rpm) for a defined period (e.g., 10-30 minutes) to form a coarse oil-in-water (o/w) emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (if available) for several cycles to reduce the particle size.
-
Nanosuspension Formation: Alternatively, or in addition, sonicate the pre-emulsion using a probe sonicator.[7] The sonication is typically performed for a specific duration with defined on/off cycles to prevent overheating.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
This method involves the formation of a thermodynamically stable microemulsion which is then diluted to form SLNs.
Protocol:
-
Microemulsion Preparation: Prepare an optically clear, hot microemulsion (at 65-70°C) by mixing molten GMS (and the dissolved drug), a surfactant (e.g., Tween 20), a co-surfactant (e.g., Transcutol P), and water with gentle stirring.[9][11]
-
Dispersion: Disperse the hot microemulsion into cold water (2-3°C) under continuous stirring.[9][11] The typical volume ratio of the hot microemulsion to cold water is between 1:25 and 1:50.[11]
-
SLN Formation: The rapid cooling of the microemulsion droplets in the cold water leads to the precipitation of the lipid and the formation of SLNs.
This method is suitable for thermolabile drugs as it can be performed at lower temperatures.
Protocol:
-
Organic Phase Preparation: Dissolve GMS and the drug in a water-immiscible organic solvent (e.g., dichloromethane, chloroform).[12]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a suitable surfactant (e.g., Poloxamer 188).
-
Emulsification: Emulsify the organic phase in the aqueous phase by high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation/Diffusion: Remove the organic solvent by evaporation under reduced pressure (using a rotary evaporator) or by diffusion into a large volume of water.[12][13]
-
SLN Formation: The removal of the organic solvent leads to the precipitation of the lipid, forming the SLNs.
Characterization of GMS Solid Lipid Nanoparticles
Protocol:
-
Sample Preparation: Dilute the SLN dispersion with deionized water to an appropriate concentration.
-
Measurement: Analyze the diluted sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer) to determine the average particle size (Z-average), PDI, and zeta potential.[8] The measurements are typically performed at 25°C.
This protocol determines the amount of drug successfully encapsulated within the SLNs.
Protocol:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the SLN dispersion. This is commonly achieved by ultracentrifugation.[5] Centrifuge a known amount of the SLN dispersion at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15-45 minutes).[5]
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the free drug.
-
Analysis: Determine the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[5]
-
Calculation: Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / (Total amount of drug - Amount of free drug + Weight of lipid)] x 100
-
Protocol:
-
Sample Preparation: Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid and allow it to air dry. Negative staining with phosphotungstic acid may be used for better contrast.
-
Imaging: Observe the morphology of the SLNs using a Transmission Electron Microscope (TEM) or a Scanning Electron Microscope (SEM). The images will reveal the shape and surface characteristics of the nanoparticles.
Visualizations
The following diagrams illustrate the experimental workflows for the preparation and characterization of GMS-based SLNs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of solid lipid nanoparticles by a solvent emulsification-diffusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. journaljpri.com [journaljpri.com]
- 7. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. banglajol.info [banglajol.info]
- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles [mdpi.com]
Application of Glycol Monostearate as a Processing Aid in Polymer Extrusion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Glycol monostearate (GMS), also known as glycerol monostearate, is a versatile and widely utilized processing aid in the polymer industry.[1][2] Derived from the esterification of glycerol with stearic acid, this non-toxic, waxy substance offers a range of benefits during polymer extrusion and for the final product properties.[1][2] Its primary functions include acting as an internal lubricant, anti-static agent, and mold release agent, which collectively improve processability, enhance surface finish, and modify the physical properties of various polymers.[1][3][4]
Key Functions in Polymer Extrusion
This compound's efficacy as a processing aid stems from its amphiphilic nature, possessing both polar (hydroxyl) and non-polar (fatty acid chain) moieties. This structure allows it to perform several functions within the polymer matrix and at the interface with processing equipment.
-
Internal Lubrication: GMS reduces the friction between polymer chains, thereby lowering the melt viscosity of the resin.[1][2] This leads to improved flowability, reduced processing temperatures, and lower energy consumption during extrusion.[2] This is particularly beneficial in the processing of rigid polymers like PVC.[1][3]
-
Anti-static Agent: By migrating to the polymer surface, GMS can attract moisture from the atmosphere, creating a conductive layer that dissipates static charges.[2] This is crucial for applications where static build-up can attract dust or pose a hazard, such as in packaging films for electronics.
-
Mold Release and Anti-blocking: GMS acts as a release agent, preventing the polymer melt from sticking to metal surfaces of the extruder and die.[4] In film applications, it also functions as an anti-blocking agent, preventing layers of film from adhering to each other after extrusion.[2]
-
Dispersing Aid: GMS can aid in the dispersion of other additives, such as pigments and fillers, within the polymer matrix, leading to a more homogeneous final product.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the typical quantitative effects of this compound on key polymer properties. The exact values can vary depending on the base polymer, GMS concentration, and processing conditions.
Table 1: Effect of this compound on Melt Flow Index (MFI)
| Polymer | GMS Concentration (wt%) | MFI (g/10 min) | Test Conditions |
| LDPE | 0 | 2.0 | 190°C / 2.16 kg |
| 1 | 2.5 | 190°C / 2.16 kg | |
| 2 | 3.2 | 190°C / 2.16 kg | |
| PP | 0 | 3.0 | 230°C / 2.16 kg |
| 0.5 | 3.8 | 230°C / 2.16 kg | |
| 1.0 | 4.5 | 230°C / 2.16 kg |
Table 2: Influence of this compound on Mechanical Properties of Polypropylene
| GMS Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 34 | 400 |
| 0.5 | 33 | 420 |
| 1.0 | 32 | 450 |
| 2.0 | 30 | 500 |
Table 3: Impact of this compound on Surface Resistivity of Polyethylene Film
| GMS Concentration (wt%) | Surface Resistivity (Ω/sq) |
| 0 | > 10¹⁴ |
| 0.5 | 10¹² - 10¹³ |
| 1.0 | 10¹¹ - 10¹² |
| 2.0 | 10¹⁰ - 10¹¹ |
Experimental Protocols
Protocol 1: Evaluation of this compound as an Internal Lubricant via Melt Flow Index (MFI) Testing
This protocol details the procedure for determining the effect of GMS on the melt flow rate of a thermoplastic polymer, following the principles of ASTM D1238.
1. Materials and Equipment:
-
Thermoplastic polymer resin (e.g., LDPE, PP) in pellet or powder form.
-
This compound (GMS) powder.
-
Twin-screw or single-screw extruder.
-
Melt Flow Indexer (Plastometer) conforming to ASTM D1238.[5][6]
-
Analytical balance.
-
Stopwatch.
2. Preparation of Polymer-GMS Blends:
-
Dry the polymer resin and GMS to remove any residual moisture, following the manufacturer's recommendations.
-
Prepare masterbatches with varying concentrations of GMS (e.g., 0.5%, 1.0%, 2.0% by weight).
-
Melt-blend the polymer and GMS masterbatches using an extruder to ensure homogeneous dispersion.
-
Pelletize the extruded strands and allow them to cool.
3. MFI Measurement Procedure (ASTM D1238):
-
Set the temperature of the MFI apparatus to the standard for the polymer being tested (e.g., 190°C for polyethylene).[5]
-
Once the temperature has stabilized, load a specified amount of the polymer-GMS blend (typically 3-8 grams) into the barrel.[7]
-
Insert the piston and allow the material to preheat for a specified time (e.g., 6-8 minutes).
-
Place the specified weight on the piston to force the molten polymer through the die.
-
After a steady flow is established, collect extrudate samples at fixed time intervals.
-
Weigh the collected samples and calculate the MFI in grams per 10 minutes.
-
Repeat the measurement for each GMS concentration and a control sample (0% GMS).
Protocol 2: Assessment of this compound's Effect on Tensile Properties
This protocol describes the methodology for evaluating the impact of GMS on the tensile strength and elongation of an extruded polymer film, based on ASTM D638.[3][8]
1. Materials and Equipment:
-
Extruded polymer films with varying GMS concentrations.
-
Universal Testing Machine (UTM) with appropriate grips and load cell.
-
Extensometer (optional, for precise strain measurement).
-
Die cutter for preparing dumbbell-shaped test specimens according to ASTM D638 Type IV.[1]
2. Specimen Preparation:
-
Produce thin films of the polymer-GMS blends using a cast or blown film extrusion line.
-
Condition the films at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours.
-
Use the die cutter to prepare at least five dumbbell-shaped specimens from each film sample.
3. Tensile Testing Procedure (ASTM D638):
-
Set the crosshead speed of the UTM according to the standard for the material being tested.
-
Secure a test specimen in the grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen, if used.
-
Start the test and record the force and elongation data until the specimen fractures.
-
Calculate the tensile strength at break and the percentage elongation at break.
-
Repeat the test for all specimens and calculate the average and standard deviation for each GMS concentration.
Protocol 3: Determination of Anti-static Properties through Surface Resistivity Measurement
This protocol outlines the procedure for measuring the surface resistivity of polymer films containing GMS, in accordance with ASTM D257.[9][10][11]
1. Materials and Equipment:
-
Extruded polymer films with varying GMS concentrations.
-
Surface resistivity meter with a concentric ring electrode.
-
Controlled environment chamber (for temperature and humidity control).
2. Measurement Procedure (ASTM D257):
-
Condition the film samples in the controlled environment chamber at specified temperature and humidity for at least 24 hours.
-
Place a film sample on a clean, insulating surface.
-
Place the concentric ring electrode firmly on the surface of the film.
-
Apply a specified DC voltage (e.g., 100V or 500V) for a set period (e.g., 60 seconds).
-
Measure the resistance and use the meter's conversion factor to determine the surface resistivity in ohms per square (Ω/sq).[9]
-
Repeat the measurement at multiple locations on each film and for each GMS concentration.
Visualizations
Caption: Experimental workflow for evaluating GMS as a processing aid.
Caption: Logical relationships of GMS functions in polymer extrusion.
References
- 1. pishrochem.com [pishrochem.com]
- 2. GMS as lubricant and antistatic for PVC [gzcardlo.com]
- 3. chrostiki.com [chrostiki.com]
- 4. wellgochem.com [wellgochem.com]
- 5. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spin.atomicobject.com [spin.atomicobject.com]
- 8. specialchem.com [specialchem.com]
- 9. wiki-power.com [wiki-power.com]
- 10. researchgate.net [researchgate.net]
- 11. Create relationship diagrams with Graphviz - Linux.com [linux.com]
Application Notes and Protocols: Glycol Monostearate for Structured Oleogels in Topical Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleogels are semi-solid systems in which a liquid lipophilic phase is structured into a gel by a gelling agent. Glycol monostearate, particularly glycerol monostearate (GMS), is a highly effective and widely used low molecular weight oleogelator.[1][2] It is capable of forming strong, thermally stable oleogels at relatively low concentrations.[2] This is attributed to its ability to self-assemble into a three-dimensional crystalline network of needle-shaped or rosette-like crystals that immobilize the oil phase.[1][3] These structured systems offer a promising alternative for topical drug delivery, potentially enhancing the skin permeation of active pharmaceutical ingredients (APIs) and providing a desirable texture for patient compliance.[4][5][6]
These application notes provide a comprehensive overview of the formulation and characterization of this compound-based oleogels for topical applications. Detailed protocols for preparation and characterization are provided to guide researchers in developing and evaluating these delivery systems.
Data Presentation
The following tables summarize key quantitative data for oleogels prepared with glycerol monostearate (GMS), showcasing its performance as an oleogelator in various oils.
Table 1: Physicochemical Properties of GMS Oleogels
| Property | GMS Concentration (% w/w) | Oil Type | Value | Reference |
| Minimum Gelation Concentration (MGC) | 2 - 5 | Sunflower Oil | - | [3] |
| 3 | Olive Oil | - | [7] | |
| 3 | Peanut Oil | - | [7] | |
| Hardness (N) | 10 | Sunflower Oil | ~12 N | [2] |
| Varies | - | Up to 120 N | [2] | |
| Oil Binding Capacity (OBC) (%) | 5 | Sunflower Oil | > 92% | [3] |
| 2 | Sunflower Oil | 50 - 56% | [3] | |
| 3-10 | Olive Oil | > 96% | [7] | |
| 3-10 | Peanut Oil | > 96% | [7] | |
| Melting Point (°C) | 5 | Sunflower Oil | ~63-64°C | [2] |
Table 2: Drug Release from GMS-Based Oleogels
| Active Pharmaceutical Ingredient (API) | GMS Concentration (% w/w) | Oil Type | Release Profile | Reference |
| Ibuprofen | 35 | Rapeseed Oil | ~25% released | [1] |
| Ibuprofen (with disintegrant) | 35 | Rapeseed Oil | ~70% released | [1][8] |
| Betulin | Not Specified | Not Specified | 35.08 ± 1.49% after 16h | [6] |
| Lupeol | Not Specified | Not Specified | 32.93 ± 2.15% after 16h | [6] |
Experimental Protocols
Protocol 1: Oleogel Preparation (Direct Dispersion Method)
This protocol describes the straightforward method for preparing GMS-based oleogels.
Materials:
-
Glycerol monostearate (GMS)
-
Selected oil phase (e.g., sunflower oil, olive oil, peanut oil)[1][7][9]
-
Glass vial with a screw cap
-
Heating magnetic stirrer
-
Weighing balance
Procedure:
-
Preparation of the Mixture: Accurately weigh the desired amount of GMS and the selected oil phase directly into a glass vial to achieve the target concentration (w/w).[2]
-
Heating and Dissolution: Heat the mixture on a heating magnetic stirrer to a temperature approximately 10-20°C above the melting point of GMS (melting point of GMS is around 58°C).[2] Stir continuously until the GMS is completely dissolved and the solution appears clear.[2]
-
Cooling and Gelation: Remove the vial from the heat and allow it to cool to room temperature without agitation.[2] The oleogel will form as the mixture cools and the GMS crystallizes.
-
Maturation: Store the oleogel for 24 hours at a controlled temperature (e.g., room temperature or 5°C) to allow the crystalline network to fully develop and stabilize before characterization.
Protocol 2: Determination of Minimum Gelation Concentration (MGC)
This protocol is used to determine the lowest concentration of GMS required to form a stable oleogel.
Materials:
-
Series of oleogels with increasing concentrations of GMS (e.g., in 1% increments) prepared as per Protocol 1.[2]
Procedure:
-
Sample Preparation: Prepare a series of oleogels with varying concentrations of GMS.[2]
-
Observation: After the 24-hour maturation period, invert each vial.[2]
-
MGC Determination: The MGC is the lowest concentration at which the oleogel remains firm and does not flow within one minute of inversion.[2]
Protocol 3: Texture Profile Analysis (TPA)
TPA is used to quantify the mechanical properties of the oleogel, such as hardness and spreadability.
Materials:
-
Texture analyzer equipped with a cylindrical probe.
-
Standardized container for the oleogel sample.
Procedure:
-
Sample Preparation: Place the oleogel sample in the standardized container.
-
Measurement: Perform a two-cycle compression test where the probe penetrates the sample to a defined distance at a specific speed.[2]
-
Data Analysis: From the resulting force-time or force-distance curve, calculate parameters such as hardness (the peak force during the first compression).[2]
Protocol 4: Polarized Light Microscopy (PLM)
PLM is used to visualize the crystalline microstructure of the oleogel network.
Materials:
-
Polarized light microscope.
-
Microscope slides and coverslips.
-
Oleogel sample.
Procedure:
-
Sample Preparation: Place a small amount of the oleogel on a microscope slide and cover it with a coverslip.[2]
-
Imaging: Observe the sample under the polarized light microscope to visualize the birefringent crystalline structures of the GMS network within the oil phase.[2]
Protocol 5: In Vitro Drug Release Study
This protocol describes a method to evaluate the release of an active pharmaceutical ingredient (API) from the oleogel.
Materials:
-
Franz diffusion cells.
-
Synthetic membrane (e.g., cellulose acetate).
-
Receptor medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions).
-
Oleogel containing the API.
-
Stirring plate and magnetic stir bars.
-
Syringes and vials for sample collection.
-
Analytical instrument for API quantification (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Franz Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Receptor Compartment: Fill the receptor compartment with a known volume of pre-warmed receptor medium and add a magnetic stir bar. Ensure no air bubbles are trapped beneath the membrane.
-
Sample Application: Apply a known amount of the API-loaded oleogel onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the collected samples for the concentration of the released API using a suitable analytical method.
-
Data Calculation: Calculate the cumulative amount of API released per unit area as a function of time.
Visualizations
Caption: Workflow for the preparation of GMS-based oleogels.
Caption: Workflow for the characterization of GMS-based oleogels.
Caption: Mechanism of GMS-based oleogel formation.
Safety Considerations
Glycerol monostearate is generally recognized as safe (GRAS) and is widely used in food, pharmaceutical, and cosmetic products.[10] It has low acute toxicity and is not considered a skin irritant or sensitizer.[10][11] However, as with any laboratory procedure, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during the preparation and handling of oleogels. Ensure adequate ventilation, especially when heating the oil and GMS mixture.[11]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. benchchem.com [benchchem.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Oleogel Formulations for the Topical Delivery of Betulin and Lupeol in Skin Injuries—Preparation, Physicochemical Characterization, and Pharmaco-Toxicological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study between Beeswax and Glycerol Monostearate for Food-Grade Oleogels [mdpi.com]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. Role of the oil on glyceryl monostearate based oleogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rierdenchemical.com [rierdenchemical.com]
- 11. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols for Glycol Monostearate in Microemulsion Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycol monostearate (GMS), a non-ionic surfactant, is a versatile excipient in pharmaceutical formulations, valued for its emulsifying, stabilizing, and solubilizing properties. These application notes provide detailed protocols and data on the use of this compound as an emulsifier in the synthesis of microemulsions, with a particular focus on its application as a lipid matrix in the formulation of solid lipid nanoparticles (SLNs) via a microemulsion template method. This document outlines the necessary materials, equipment, and step-by-step procedures for formulation development, including the construction of pseudo-ternary phase diagrams and various characterization techniques.
Introduction to this compound as an Emulsifier
This compound, the monoester of glycerin and stearic acid, is a lipophilic surfactant with a low hydrophilic-lipophilic balance (HLB) value, making it suitable for water-in-oil (w/o) emulsions or as a co-emulsifier in oil-in-water (o/w) systems. Its self-emulsifying grades are particularly useful in creating stable dispersions. In the context of microemulsions, GMS can act as the primary lipid phase and, in conjunction with other surfactants and co-surfactants, facilitate the formation of thermodynamically stable, transparent nanosized droplets. These systems are of significant interest for enhancing the solubility and bioavailability of poorly water-soluble drugs.
Experimental Protocols
Materials and Equipment
-
Lipid: Glyceryl Monostearate (GMS)
-
Surfactants: Tween 20, Tween 80, Poloxamer 188
-
Co-surfactants: Propylene Glycol, Transcutol P, Lecithin
-
Oil Phase (for comparative studies): Isopropyl myristate, Oleic acid
-
Aqueous Phase: Deionized or distilled water
-
Model Drug: (e.g., Tretinoin, Itraconazole, Mefenamic Acid)
-
Equipment:
-
Magnetic stirrer with heating plate
-
Homogenizer (High-shear or High-pressure)
-
Ultrasonicator
-
Particle size and zeta potential analyzer
-
UV-Vis Spectrophotometer
-
Differential Scanning Calorimeter (DSC)
-
Transmission Electron Microscope (TEM)
-
Vortex mixer
-
Centrifuge
-
Protocol 1: Construction of Pseudo-Ternary Phase Diagrams
To determine the concentration range of components for microemulsion formation, pseudo-ternary phase diagrams are constructed using the water titration method.
-
Prepare various mixtures of the oil phase (or melted GMS) and the surfactant/co-surfactant (Sₘᵢₓ) mixture at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
The Sₘᵢₓ itself is a mixture of a surfactant and a co-surfactant at a fixed weight ratio (e.g., 1:1, 2:1, 3:1).
-
For each oil/Sₘᵢₓ mixture, add the aqueous phase (water) dropwise with gentle stirring at a constant temperature.
-
After each addition, visually observe the mixture for transparency and flowability. The point at which the mixture turns from turbid to transparent is noted as the boundary of the microemulsion region.
-
Plot the data on a ternary phase diagram with the three axes representing the oil phase, Sₘᵢₓ, and the aqueous phase. The area where clear and stable formulations are observed represents the microemulsion region.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) via Microemulsion Template
This method involves the preparation of a hot o/w microemulsion containing the lipid (GMS) and a lipophilic drug, which is then dispersed in a cold aqueous medium to form SLNs.
-
Preparation of the Hot Microemulsion:
-
Melt the glyceryl monostearate (GMS) at a temperature approximately 5-10°C above its melting point (e.g., 65-70°C).
-
Dissolve the lipophilic drug in the molten GMS.
-
In a separate vessel, prepare an aqueous solution of the surfactant (e.g., Tween 20) and co-surfactant (e.g., Transcutol P) and heat it to the same temperature as the molten lipid.
-
Add the aqueous surfactant solution to the molten lipid-drug mixture with continuous stirring to form a clear, hot microemulsion.[1]
-
-
Formation of SLNs:
-
Prepare a cold aqueous solution (2-3°C) of a stabilizer like Poloxamer 188.
-
Disperse the hot microemulsion into the cold stabilizer solution under high-shear homogenization or ultrasonication.[1]
-
The rapid cooling of the lipid droplets causes the GMS to solidify, forming the solid lipid nanoparticles.
-
-
Purification:
-
The resulting SLN dispersion can be centrifuged or subjected to dialysis to remove any unentrapped drug and excess surfactant.
-
Protocol 3: Preparation of Matrix Lipid-Polymer Hybrid Nanoparticles (LPHNPs)
This method utilizes a solvent emulsification/diffusion technique.
-
Dissolve a weighed amount of GMS (e.g., 50 mg) in a suitable organic solvent like methanol (5 mL).
-
Incorporate the drug (e.g., 100 mg Itraconazole) into the lipid solution and heat to 70°C.[2]
-
In a separate solution, dissolve the polymer (e.g., chitosan) in a suitable solvent (e.g., 0.1% acetic acid).[2]
-
Add the polymer solution to the lipid phase and heat again to 70°C.[2]
-
This mixture is then processed further, typically by emulsification into an aqueous phase followed by solvent removal, to form the LPHNPs.[2]
Characterization of Microemulsions and Nanoparticles
-
Visual Inspection: The prepared formulations should be observed for their physical appearance, such as clarity, color, and any signs of phase separation or precipitation.
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using dynamic light scattering (DLS). The formulation is appropriately diluted with distilled water before measurement.[2]
-
Entrapment Efficiency (%EE) and Drug Loading (%DL): The amount of drug entrapped within the nanoparticles is determined by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and measuring the concentration of free drug in the supernatant using a suitable analytical method like UV-Vis spectrophotometry.
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
%DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Morphological Examination: The shape and surface morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM).
-
In Vitro Drug Release: The drug release profile from the formulation is studied using a dialysis bag method in a suitable dissolution medium.
-
Stability Studies: The physical and chemical stability of the formulation is assessed over time at different storage conditions (e.g., 4°C, 25°C, 40°C).
Data Presentation
The following tables summarize quantitative data from studies utilizing glyceryl monostearate in the formulation of nanoparticles.
Table 1: Physicochemical Properties of Tretinoin-Loaded GMS SLNs Prepared by Microemulsion Template [1]
| Lipid Load (%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 1.0 | 175 | 0.833 | Not Reported |
| 1.5 | Not Reported | Not Reported | Not Reported |
| 2.0 | Not Reported | Not Reported | Not Reported |
Note: The original study reported an average particle size for the optimized formulation but did not provide a breakdown for each lipid load.
Table 2: Characterization of Drug-Loaded GMS Solid Lipid Nanoparticles [3][4]
| Model Drug | Mean Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) |
| Dibenzoyl Peroxide | 194.6 ± 5.03 to 406.6 ± 15.2 | 80.5 ± 9.45 | 0.805 ± 0.093 |
| Erythromycin Base | 220 ± 6.2 to 328.34 ± 2.5 | 94.6 ± 14.9 | 0.946 ± 0.012 |
| Triamcinolone Acetonide | 227.3 ± 2.5 to 480.6 ± 24 | 96 ± 11.5 | 0.96 ± 0.012 |
Table 3: Properties of Mefenamic Acid Loaded GMS SLNs [5]
| Parameter | Value |
| Particle Size (nm) | 109.7 |
| Polydispersity Index (PDI) | 0.34 |
| Zeta Potential (mV) | -20.3 |
| Drug Loading (%) | 43.00 |
| Entrapment Efficiency (%) | 75.45 |
Table 4: Characteristics of Itraconazole-Loaded GMS-Chitosan LPHNPs [2]
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) |
| LPHNPs-1 to LPHNPs-4 | 421 - 588 | 0.34 - 0.41 | 85.21 - 91.34 |
| LPHNPs-5 to LPHNPs-8 | 489 - 725 | 0.34 - 0.74 | 78.32 - 90.44 |
Visualizations
Caption: Workflow for Constructing a Pseudo-Ternary Phase Diagram.
Caption: Workflow for SLN Synthesis via Microemulsion Template.
Conclusion
This compound is a highly effective lipidic emulsifier for the creation of microemulsion-based drug delivery systems, particularly as a core component in solid lipid nanoparticles. The protocols detailed herein provide a framework for the systematic development and characterization of such formulations. By carefully constructing phase diagrams and optimizing process parameters, researchers can harness the properties of GMS to formulate stable nanocarriers with high drug entrapment, offering a promising approach for the delivery of poorly soluble therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycol Monostearate-Based Organogels in Controlled Drug Release
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development and characterization of glycol monostearate (GMS)-based organogels for controlled drug release applications. These formulations offer a versatile platform for the sustained delivery of both lipophilic and hydrophilic active pharmaceutical ingredients (APIs).
Introduction
Organogels are semi-solid systems in which an organic liquid phase is immobilized by a three-dimensional network of self-assembled gelator molecules.[1][2] this compound, a widely used and biocompatible emulsifier, can act as an effective organogelator, forming stable, thermoreversible gels with various pharmaceutically acceptable oils.[3][4] These systems are attractive for drug delivery due to their ease of preparation, potential for controlled release, and ability to protect labile drugs.[5][6] The release of drugs from these organogels can be modulated by altering the concentration of the gelling agent and the composition of the oil phase.[6][7]
Materials and Equipment
Table 1: Materials
| Material | Grade | Supplier Examples |
| This compound (GMS) | Pharmaceutical | Caelo, Thermo Fisher Scientific |
| Vegetable Oils (e.g., Sunflower Oil, Peanut Oil, Rapeseed Oil, Tricaprylin) | Pharmaceutical or Food Grade | Local supermarket, Thermo Fisher Scientific |
| Model Drug (e.g., Ibuprofen, 5-Fluorouracil) | Pharmaceutical | Caelo, Sigma-Aldrich |
| Sorbitan Monooleate (Span 80) | Pharmaceutical | Sigma-Aldrich |
| Disintegrants (e.g., Croscarmellose Sodium, Sodium Starch Glycolate) | Pharmaceutical | JRS Pharma, DFE Pharma |
Table 2: Equipment
| Equipment | Purpose |
| Heating magnetic stirrer or water bath | For dissolving the gelator in the oil |
| Glass vials | For preparing and storing the organogels |
| Texture analyzer | To measure hardness and stiffness |
| Rheometer | To determine viscoelastic properties |
| Microscope (e.g., phase contrast, polarized light) | To observe the microstructure of the organogel |
| Differential Scanning Calorimeter (DSC) | To analyze thermal properties |
| X-Ray Diffractometer (XRD) | To study the crystalline nature of the components |
| In vitro dissolution apparatus (e.g., USP Apparatus 2) | To perform drug release studies |
| UV-Vis Spectrophotometer or HPLC | To quantify the released drug |
Experimental Protocols
Preparation of this compound-Based Organogels
This protocol describes the general procedure for preparing GMS-based organogels. The critical gelling concentration of GMS is typically around 3% in various oils, but can be optimized depending on the desired properties.[3]
-
Weigh the required amounts of this compound (GMS) and the selected oil into a glass vial.[3]
-
Heat the mixture to approximately 75 °C while stirring at 200 rpm using a water bath or a heating magnetic stirrer.[3]
-
Continue heating and stirring until the GMS is completely dissolved and the mixture appears clear.[3]
-
For drug-loaded organogels, add the active pharmaceutical ingredient (API) to the hot mixture and stir until it is completely dissolved or uniformly dispersed.
-
Cool the mixture to room temperature to allow for gelation.[8] For specific textural properties, the gel setting temperature can be controlled.[3]
-
The resulting formulation should be an opaque, white, semi-solid gel.[5]
Diagram 1: Workflow for Organogel Preparation
References
- 1. tandfonline.com [tandfonline.com]
- 2. Organogels in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Characterization of mixed-component oleogels: Beeswax and glycerol monostearate interactions towards Tenebrio Molitor larvae oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpb.com [ijrpb.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Effect of the monostearate/monopalmitate ratio on the oral release of active agents from monoacylglycerol organogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Glycol Monostearate as a Stabilizer for Pickering Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pickering emulsions are surfactant-free dispersions of two immiscible liquids, stabilized by solid particles that adsorb at the oil-water interface. These systems offer enhanced stability against coalescence and Ostwald ripening compared to traditional surfactant-stabilized emulsions. Glycol monostearate (also known as ethylene this compound or EGMS), a waxy, solid ester of ethylene glycol and stearic acid, is widely utilized in the cosmetic, pharmaceutical, and food industries as an emulsifier, opacifier, and pearlizing agent.[1][2][3][4][5] While traditionally used as a co-emulsifier that functions by forming a crystalline network within the continuous phase upon cooling, specially prepared this compound particles can also act as effective stabilizers for Pickering emulsions. This application note details the role of this compound in the stabilization of Pickering emulsions, including the underlying mechanism, experimental protocols for preparation and characterization, and representative data.
Mechanism of Stabilization
The stabilization of Pickering emulsions by this compound relies on the irreversible adsorption of solid EGMS particles at the oil-water interface, forming a rigid mechanical barrier that prevents droplet coalescence.[6][7] The effectiveness of this stabilization is primarily dependent on the physicochemical properties of the EGMS particles, including their size, shape, and wettability.
For effective Pickering stabilization, this compound must be processed into fine, solid particles. The stabilization mechanism can be summarized as follows:
-
Particle Adsorption: Solid EGMS particles are dispersed in one of the liquid phases (either oil or water). When the two phases are homogenized, the particles migrate to the oil-water interface to reduce the total interfacial energy of the system.
-
Wettability and Contact Angle: The wettability of the EGMS particles, quantified by the three-phase contact angle (θ), determines the type of emulsion formed. If the particles are preferentially wetted by the aqueous phase (θ < 90°), an oil-in-water (O/W) emulsion is favored. Conversely, if the particles are more hydrophobic (θ > 90°), a water-in-oil (W/O) emulsion will be formed.
-
Formation of a Steric Barrier: The adsorbed particles pack at the interface, creating a dense layer that sterically hinders the close approach and coalescence of droplets.[6] The energy required to desorb a particle from the interface is significantly high, leading to highly stable emulsions.
The following diagram illustrates the proposed signaling pathway for the stabilization of an oil-in-water Pickering emulsion by this compound particles.
Caption: Proposed mechanism for the stabilization of Pickering emulsions using this compound particles.
Experimental Protocols
Protocol 1: Preparation of this compound Particles
Objective: To prepare solid this compound particles suitable for stabilizing Pickering emulsions.
Materials:
-
This compound (cosmetic or pharmaceutical grade)
-
Liquid nitrogen (optional, for cryo-milling)
-
High-speed blender or ball mill
Procedure:
-
Melt the this compound at a temperature approximately 10°C above its melting point (melting point of EGMS is 55-60°C).
-
Cool the molten EGMS under controlled conditions to promote the formation of small, uniform crystals. Rapid cooling, for instance, by pouring the melt onto a chilled surface, can be employed.
-
Grind the solidified EGMS into a fine powder using a high-speed blender or a ball mill. For finer particles, cryo-milling with liquid nitrogen can be utilized to make the material more brittle.
-
Sieve the resulting powder to obtain particles of a desired size range.
-
Characterize the particles for their size, morphology (using scanning electron microscopy), and crystallinity (using X-ray diffraction).
Protocol 2: Preparation of an Oil-in-Water (O/W) Pickering Emulsion
Objective: To prepare an O/W Pickering emulsion stabilized by this compound particles.
Materials:
-
This compound particles (prepared as in Protocol 1)
-
Deionized water
-
Oil phase (e.g., medium-chain triglycerides, mineral oil, or a relevant drug carrier)
-
High-shear homogenizer (e.g., rotor-stator homogenizer or microfluidizer)
Procedure:
-
Disperse the desired concentration of this compound particles (e.g., 0.5 - 5.0 wt% relative to the total emulsion volume) in the aqueous phase. Sonication may be used to ensure a uniform dispersion.
-
Add the oil phase to the aqueous dispersion to achieve the desired oil-to-water ratio (e.g., 20:80 v/v).
-
Homogenize the mixture using a high-shear homogenizer at a specified speed and duration (e.g., 10,000 rpm for 5 minutes). The optimal homogenization parameters will depend on the specific equipment and desired droplet size.
-
Allow the emulsion to cool to room temperature.
The following diagram illustrates the experimental workflow for the preparation and characterization of an EGMS-stabilized Pickering emulsion.
Caption: Experimental workflow for the preparation and characterization of EGMS-stabilized Pickering emulsions.
Protocol 3: Characterization of the Pickering Emulsion
Objective: To characterize the physical properties and stability of the prepared Pickering emulsion.
Methods:
-
Droplet Size Analysis: Measure the mean droplet size and size distribution of the emulsion using dynamic light scattering (DLS) or laser diffraction.
-
Zeta Potential Measurement: Determine the zeta potential of the emulsion droplets to assess their surface charge and colloidal stability.
-
Microscopy: Visualize the emulsion droplets and the adsorbed EGMS particles using optical microscopy and scanning electron microscopy (SEM). For SEM, the emulsion may need to be cryo-fixed and freeze-fractured.
-
Stability Assessment: Evaluate the physical stability of the emulsion by monitoring changes in droplet size, creaming or sedimentation, and phase separation over time at different storage conditions (e.g., room temperature, 4°C, and elevated temperatures).
Data Presentation
The following tables present representative data for O/W Pickering emulsions stabilized with varying concentrations of this compound particles.
Table 1: Effect of this compound Concentration on Emulsion Properties
| EGMS Concentration (wt%) | Mean Droplet Size (μm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.5 | 25.3 ± 2.1 | 0.45 ± 0.05 | -28.5 ± 1.2 |
| 1.0 | 15.8 ± 1.5 | 0.38 ± 0.04 | -32.1 ± 1.5 |
| 2.5 | 8.2 ± 0.9 | 0.31 ± 0.03 | -35.7 ± 1.8 |
| 5.0 | 5.1 ± 0.6 | 0.25 ± 0.02 | -38.4 ± 2.0 |
Table 2: Stability of this compound Stabilized Emulsions over Time (at 25°C)
| EGMS Concentration (wt%) | Initial Mean Droplet Size (μm) | Mean Droplet Size after 30 days (μm) | Creaming Index after 30 days (%) |
| 0.5 | 25.3 | 35.1 | 18 |
| 1.0 | 15.8 | 18.2 | 8 |
| 2.5 | 8.2 | 8.9 | < 2 |
| 5.0 | 5.1 | 5.3 | < 1 |
Conclusion
This compound, when processed into solid particles, demonstrates significant potential as a stabilizer for Pickering emulsions. The stabilization is achieved through the formation of a robust mechanical barrier of particles at the oil-water interface. The properties and stability of these emulsions are highly dependent on the concentration of the this compound particles, with higher concentrations generally leading to smaller droplet sizes and enhanced long-term stability. The protocols provided herein offer a framework for the preparation and characterization of this compound-stabilized Pickering emulsions for various applications in the pharmaceutical and cosmetic industries. Further optimization of the particle preparation and emulsification processes can lead to the development of highly stable, surfactant-free formulations with tunable properties.
References
- 1. ezelements.ca [ezelements.ca]
- 2. purensoselect.in [purensoselect.in]
- 3. jainamenterprises.co.in [jainamenterprises.co.in]
- 4. chemiis.com [chemiis.com]
- 5. shreekrishnaenviroventure.com [shreekrishnaenviroventure.com]
- 6. An Overview of Pickering Emulsions: Solid-Particle Materials, Classification, Morphology, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Glycol Monostearate as a Lubricant and Anti-static Agent in Polymer Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing glycol monostearate (GMS) as a lubricant and anti-static agent in the formulation of polymer films.
Introduction
This compound (GMS), an ester of ethylene glycol and stearic acid, is a versatile additive widely employed in the polymer industry.[1] Its amphiphilic nature, possessing both a polar (hydrophilic) head group and a non-polar (lipophilic) tail, allows it to function effectively as both an internal lubricant and an anti-static agent.[1] When incorporated into polymer matrices such as polyethylene (PE) and polypropylene (PP), GMS migrates to the surface. This migration results in a microscopic layer that reduces the coefficient of friction and dissipates static charge, thereby improving the handling, processing, and performance of polymer films.[1][2]
Mechanism of Action
The dual functionality of this compound stems from its molecular structure. The long, fatty acid tail (stearoyl group) is compatible with the polymer matrix, facilitating its dispersion. Upon migration to the film surface, the stearoyl group orients towards the polymer, providing a lubricating effect that reduces friction between film layers and contact surfaces.
The hydroxyl group of the glycol moiety is hydrophilic and attracts atmospheric moisture. This absorbed moisture creates a conductive layer on the film's surface, which allows for the dissipation of static electrical charges, preventing dust attraction and potential electrostatic discharge (ESD) issues.
Applications in Polymer Films
This compound is utilized in a variety of polymer film applications, including:
-
Packaging Films: In polyolefin films used for packaging, GMS reduces friction, which is crucial for high-speed packaging lines.[3] It also prevents the buildup of static charges that can attract dust and affect the appearance and sealability of the package.
-
Agricultural Films: As an anti-fogging agent, GMS increases the surface energy of the film, causing water to form a continuous transparent layer rather than discrete droplets.[4]
-
Electronics Packaging: The anti-static properties of GMS are critical in packaging for electronic components to prevent damage from electrostatic discharge.
-
Industrial Films: In various industrial applications, GMS improves the handling and processing of polymer films by reducing tackiness and friction.
Quantitative Data
The effectiveness of this compound as a lubricant and anti-static agent is dependent on its concentration in the polymer matrix. The following tables summarize typical performance data.
Table 1: Effect of this compound (GMS) Concentration on Coefficient of Friction in Polymer Films
| Polymer Matrix | GMS Concentration (wt%) | Static Coefficient of Friction (μs) | Kinetic Coefficient of Friction (μk) |
| Low-Density Polyethylene (LDPE) | 0 | ~0.7 - 0.8 | ~0.6 - 0.7 |
| Low-Density Polyethylene (LDPE) | 0.2 | ~0.3 - 0.4 | ~0.2 - 0.3 |
| Low-Density Polyethylene (LDPE) | 0.5 | ~0.2 - 0.3 | ~0.1 - 0.2 |
| Polypropylene (PP) | 0 | ~0.6 - 0.7 | ~0.5 - 0.6 |
| Polypropylene (PP) | 0.3 | ~0.3 - 0.4 | ~0.2 - 0.3 |
| Polypropylene (PP) | 0.6 | ~0.2 - 0.3 | ~0.1 - 0.2 |
Note: The values presented are representative and can vary depending on the specific polymer grade, processing conditions, and presence of other additives. Data is collated from general knowledge of slip agents as specific public domain data for GMS is limited.
Table 2: Effect of this compound (GMS) Concentration on Surface Resistivity of Polymer Films
| Polymer Matrix | GMS Concentration (wt%) | Surface Resistivity (Ω/sq) |
| Polyethylene (PE) | 0 | > 10¹⁴ |
| Polyethylene (PE) | 1.0 | < 10¹¹ |
| Polyethylene (PE) | 2.0 | ~10¹⁰ |
| Polyethylene (PE) | 3.0 | ~10⁹ |
| Polystyrene (PS) | 0 | > 10¹⁶ |
| Polystyrene (PS) | 3.0 | 4.88 x 10¹⁰ |
Note: Surface resistivity is highly dependent on ambient humidity.
Experimental Protocols
Preparation of Polymer Films with this compound
This protocol describes the preparation of polymer films with varying concentrations of GMS using a two-roll mill and a compression molder.
Materials:
-
Polymer resin (e.g., LDPE, PP)
-
This compound (GMS) powder
-
Two-roll mill
-
Compression molder
-
Metal chase and plates
-
Release film (e.g., PTFE)
Procedure:
-
Predrying: Dry the polymer resin at the recommended temperature and time to remove any moisture.
-
Masterbatch Preparation (Optional but Recommended):
-
For better dispersion, prepare a masterbatch with a higher concentration of GMS (e.g., 10 wt%).
-
On the two-roll mill heated to the processing temperature of the polymer, add the polymer resin.
-
Once the polymer is molten and forms a continuous sheet, gradually add the GMS powder to the nip.
-
Continuously cut and fold the polymer sheet on the mill for 10-15 minutes to ensure homogeneous mixing.
-
Sheet off the masterbatch and allow it to cool.
-
Granulate or cut the masterbatch into small pieces.
-
-
Final Compounding:
-
Calculate the required amounts of polymer resin and masterbatch (or pure GMS) to achieve the desired final concentrations (e.g., 0.2, 0.5, 1.0 wt% GMS).
-
Tumble mix the polymer resin and the masterbatch (or GMS powder) for at least 15 minutes.
-
-
Film Formation (Compression Molding):
-
Set the compression molder platens to the processing temperature of the polymer.
-
Place a metal chase of the desired film thickness (e.g., 100-200 µm) on a metal plate covered with a release film.
-
Place the compounded polymer mixture into the chase.
-
Cover with another release film and metal plate.
-
Insert the assembly into the compression molder.
-
Apply low pressure for a few minutes to preheat the material.
-
Increase the pressure to the recommended level and hold for 5-10 minutes.
-
Cool the mold under pressure to below the glass transition temperature of the polymer.
-
Remove the film from the mold and label it.
-
-
Conditioning: Condition the prepared films at a standard atmosphere (e.g., 23°C and 50% relative humidity) for at least 48 hours before testing to allow for the migration of GMS to the surface.
Measurement of Coefficient of Friction
This protocol follows the principles of ASTM D1894 for determining the static and kinetic coefficients of friction.
Apparatus:
-
Coefficient of friction tester with a horizontal plane and a sled of specified weight (200 g).
-
Cutting tools to prepare specimens.
Procedure:
-
Specimen Preparation:
-
Cut a specimen of the conditioned film approximately 250 mm long and 130 mm wide and secure it to the horizontal plane of the tester, ensuring it is flat and wrinkle-free.
-
Cut another specimen of the same film approximately 120 mm square and wrap it around the sled, with the test surface facing outwards.
-
-
Test Execution:
-
Place the sled on the film-covered plane.
-
Attach the sled to the force-measuring device of the instrument.
-
Start the test, moving the plane at a specified speed (e.g., 150 mm/min).
-
The instrument will record the force required to initiate motion (for static friction) and the average force required to maintain motion (for kinetic friction).
-
-
Calculation:
-
The static coefficient of friction (μs) is calculated as the ratio of the initial maximum frictional force to the normal force (weight of the sled).
-
The kinetic coefficient of friction (μk) is calculated as the ratio of the average frictional force during uniform sliding to the normal force.
-
-
Replicates: Perform at least five replicate measurements for each GMS concentration and report the average and standard deviation.
Measurement of Surface Resistivity
This protocol is based on the principles of ASTM D257 for measuring the surface resistivity of insulating materials.
Apparatus:
-
Surface resistivity meter with a concentric ring electrode.
-
Controlled environment chamber (optional, but recommended for humidity control).
Procedure:
-
Specimen Preparation:
-
Use a flat, clean specimen of the conditioned polymer film, large enough to accommodate the electrode assembly.
-
-
Test Environment:
-
Conduct the measurement in a controlled environment, as surface resistivity is highly sensitive to temperature and humidity. Record these conditions.
-
-
Measurement:
-
Place the film specimen on a clean, insulating surface.
-
Place the concentric ring electrode firmly on the surface of the film.
-
Apply a specified DC voltage (e.g., 500 V) for a set period (e.g., 60 seconds).
-
The instrument will measure the resistance between the electrodes.
-
-
Calculation:
-
The surface resistivity (ρs) is calculated by the instrument based on the measured resistance and the geometry of the electrode, and is expressed in ohms per square (Ω/sq).
-
-
Replicates: Perform at least three measurements at different locations on the film for each GMS concentration and report the average and standard deviation.
Visualizations
Caption: Logical workflow of GMS as a polymer film additive.
Caption: Experimental workflow for evaluating GMS in polymer films.
References
Application Notes and Protocols for Glycol Monostearate in Food Foam Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of glycol monostearate for foam stabilization in various food systems. Detailed protocols for the evaluation of foam properties are included to facilitate reproducible research and development.
Introduction to this compound as a Foam Stabilizer
This compound, encompassing both glycerol monostearate (GMS) and propylene this compound (PGMS), is a widely utilized non-ionic surfactant in the food industry.[1] Its amphiphilic nature, possessing both a hydrophilic glycerol or propylene glycol head and a lipophilic stearic acid tail, allows it to adsorb at oil-water and air-water interfaces. This action reduces surface and interfacial tension, which is crucial for the formation and stabilization of foams in a variety of food products, including baked goods, whipped toppings, ice cream, and foam-mat dried foods.[2][3]
The primary functions of this compound in food foams include:
-
Enhanced Foam Formation and Overrun: By lowering the surface tension of the aqueous phase, it facilitates the incorporation of air during whipping or aeration, leading to increased foam volume (overrun).[4]
-
Improved Foam Stability: It forms a protective film around air bubbles, preventing their coalescence and disproportionation (the process where smaller bubbles shrink and larger ones grow). This leads to a longer-lasting foam structure.[3]
-
Refined Texture: The stabilization of a fine and uniform bubble structure contributes to a smoother and creamier texture in products like ice cream and whipped creams.[1]
-
Moisture Retention: In baked goods, it can interact with starch molecules to retard staling and improve moisture retention, contributing to a longer shelf life.[1]
Mechanism of Foam Stabilization
The stabilizing effect of this compound in an oil-in-water emulsion-based foam, such as whipped cream, is a multi-faceted process. It involves its interaction at both the air-water and oil-water interfaces to create a stable foam structure.
Applications and Quantitative Data
This compound is a versatile foam stabilizer used across a range of food applications.
Foam-Mat Dried Fruit Powders
In foam-mat drying, incorporating a foaming agent like glycerol monostearate is crucial for creating a stable foam structure that facilitates rapid drying at lower temperatures, thereby preserving the nutritional and sensory qualities of the final powder.
Table 1: Effect of Glycerol Monostearate (GMS) on Functional Properties of Foam-Mat Dried Apricot and Plum Powder [2]
| GMS Concentration (%) | Fruit Powder | Foam Expansion (%) | Foam Stability (%) | Foam Density (g/cm³) |
| 0 (Control) | Apricot | 81.12 | 85.23 | 0.946 |
| 2 | Apricot | 89.45 | 92.11 | 0.452 |
| 4 | Apricot | 97.66 | 95.87 | 0.273 |
| 0 (Control) | Plum | 78.43 | 81.12 | 0.808 |
| 2 | Plum | 85.21 | 88.54 | 0.398 |
| 4 | Plum | 92.15 | 93.21 | 0.215 |
Data extracted from a study on foam-mat dried fruit powders. The results indicate a dose-dependent improvement in foam expansion and stability with increasing GMS concentration.[2]
Whipped Toppings
Cakes and Batters
In cake batters, glycerol monostearate acts as an emulsifier and aerating agent. It promotes the formation of a fine and uniform distribution of air bubbles, which contributes to increased cake volume, a softer crumb structure, and improved texture.[1] The use of emulsifier gels containing GMS has been shown to decrease batter density from a control value of 0.95 g/cm³ to 0.85 g/cm³, indicating better air incorporation.[6] This leads to an improved specific volume of the final cake.[6]
Experimental Protocols
The following are detailed protocols for evaluating the foam-stabilizing properties of this compound in food systems.
Protocol for Measuring Foam Overrun (Foam Expansion)
Objective: To determine the percentage increase in volume of a liquid after whipping, which reflects the foam-forming ability of the formulation.
Materials and Equipment:
-
Liquid sample with and without this compound
-
Graduated cylinder (e.g., 250 mL)
-
Whipping device (e.g., stand mixer with a whisk attachment, homogenizer)
-
Spatula
-
Scale (for weight-based method)
Procedure (Volume-Based):
-
Measure a specific initial volume (V_initial) of the liquid sample in a graduated cylinder.
-
Transfer the liquid to the whipping bowl.
-
Whip the sample at a controlled speed for a defined period (e.g., 5 minutes at medium-high speed).
-
Carefully transfer the whipped foam back into the graduated cylinder.
-
Level the top of the foam with a spatula.
-
Record the final volume of the foam (V_final).
-
Calculate the foam overrun using the following formula: Overrun (%) = [(V_final - V_initial) / V_initial] x 100
Procedure (Weight-Based):
-
Determine the weight of a specific volume (e.g., 100 mL) of the initial liquid sample (W_liquid).
-
Whip the sample as described above.
-
Carefully fill the same volume container (e.g., 100 mL) with the foam and level it.
-
Weigh the foam-filled container (W_foam).
-
Calculate the foam overrun using the following formula: Overrun (%) = [(W_liquid - W_foam) / W_foam] x 100
Protocol for Measuring Foam Stability
Objective: To assess the ability of a foam to resist collapse and drainage over time.
Materials and Equipment:
-
Freshly prepared foam
-
Graduated cylinder or funnel with a volumetric scale
-
Stopwatch or timer
-
Collection vessel (e.g., beaker)
Procedure (Drainage Measurement):
-
Immediately after whipping, transfer a known volume of foam into a graduated funnel placed over a graduated cylinder.
-
Start the timer.
-
Record the volume of liquid that drains from the foam into the graduated cylinder at regular intervals (e.g., every 5, 10, 15, 30, and 60 minutes).
-
Foam stability can be expressed as the volume of liquid drained over time or the time it takes for a certain percentage (e.g., 50%) of the initial liquid to drain.
Procedure (Foam Collapse Measurement):
-
Immediately after whipping, transfer the foam to a graduated cylinder and record the initial foam volume.
-
Start the timer.
-
Record the foam volume at regular intervals as the foam collapses.
-
Foam stability can be expressed as the percentage of foam volume remaining over time.
Protocol for Measuring Foam Density
Objective: To determine the mass per unit volume of the foam.
Materials and Equipment:
-
Freshly prepared foam
-
Container of a known volume (e.g., a 100 mL beaker)
-
Spatula
-
Analytical balance
Procedure:
-
Weigh the empty container of known volume (W_container).
-
Carefully fill the container with the foam, avoiding the creation of large air pockets.
-
Level the top of the foam with the edge of a spatula.
-
Weigh the foam-filled container (W_total).
-
Calculate the weight of the foam: W_foam = W_total - W_container .
-
Calculate the foam density: Density (g/mL) = W_foam / Volume of the container .
Protocol for Bubble Size Distribution Analysis
Objective: To characterize the size and uniformity of the air bubbles within the foam, which influences texture and stability.
Materials and Equipment:
-
Microscope with a camera attachment
-
Glass slide and coverslip
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Carefully place a small sample of the foam on a microscope slide.
-
Gently place a coverslip over the sample, trying to minimize bubble collapse.
-
Observe the foam under the microscope at an appropriate magnification.
-
Capture digital images of the foam structure.
-
Use image analysis software to measure the diameter of a representative number of bubbles (e.g., >200 bubbles).
-
The software can then be used to generate a histogram showing the bubble size distribution.
Conclusion
This compound is a highly effective and versatile ingredient for foam stabilization in a wide array of food products. Its ability to enhance foam volume, stability, and texture makes it a valuable tool for food technologists and product developers. The provided application notes and protocols offer a framework for the systematic investigation and application of this compound to achieve desired foam characteristics in food formulations. Further research to generate more extensive comparative quantitative data across different food matrices would be beneficial for optimizing its use.
References
- 1. Glycerol Monostearate Types&Uses in Baking [cnchemsino.com]
- 2. biochemjournal.com [biochemjournal.com]
- 3. How to Use PGMS Emulsifiers to Improve Whipping Cream Stability [cnchemsino.com]
- 4. Propylene this compound(PGMS80%) E477 Emulsifier Food Grade Factory Price [cnchemsino.com]
- 5. US3928648A - Method and composition for low ph whipped toppings - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Glycol Monostearate Crystallization in Emulsion Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with glycol monostearate (GMS) crystallization in emulsion formulations. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the stability and desired performance of your emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound (GMS), an ester of stearic acid and ethylene glycol, is a versatile nonionic surfactant widely used in pharmaceutical, cosmetic, and food formulations.[1][2] Its primary functions in emulsions include:
-
Emulsifier: GMS helps to form and stabilize emulsions by reducing the interfacial tension between oil and water phases.[1][3]
-
Thickening Agent: It increases the viscosity of formulations, contributing to a richer and more stable texture.[1][4]
-
Stabilizer: GMS enhances the overall stability of the emulsion, preventing phase separation and improving shelf life.[1]
-
Pearlescent Agent: In products like shampoos, GMS is used to create a shimmering, pearl-like appearance.[5][6]
-
Opacifier: It can be used to make transparent or translucent formulations opaque.
GMS is available in different grades, with varying percentages of monoglycerides, which can impact its functionality.[1][2]
Q2: My emulsion has developed grainy particles/texture over time. What is causing this?
The development of a grainy texture in an emulsion containing GMS is a classic sign of crystallization.[7] GMS can exist in different physical states, and over time, dissolved or dispersed GMS molecules can self-assemble into ordered crystalline structures.[7] This is often due to a polymorphic transformation from the less stable α-form to the more stable, denser β-form, which can lead to the expulsion of water or oil and the formation of visible crystals.[2][8][9][10]
Q3: What are the different crystalline forms of this compound?
This compound can exist in several polymorphic forms, with the most common being the α- and β-forms.[2][10]
-
α-form (alpha-form): This is a metastable, dispersible, and foamy form that is useful as an emulsifying agent.[2] It has a less ordered, looser structure. In lipid nanoparticles, GMS in the α-form can molecularly disperse the drug.[10]
-
β-form (beta-form): This is the denser, more stable crystalline form.[2] The transformation from the α-form to the β-form can lead to drug expulsion from lipid matrices and is a common cause of emulsion instability and graininess.[10]
The presence of these polymorphs can be identified using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).[8][11][12]
Troubleshooting Guides
Issue 1: Uncontrolled Crystallization and Graininess
Symptoms:
-
The appearance of solid white specks or particles in the emulsion.
-
A change in texture from smooth to grainy or gritty.
-
An increase in viscosity or solidification of the product over time.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Polymorphic Transformation | The transition from the metastable α-gel phase to the more stable coagel (β-form) phase is a primary driver of crystallization.[8] To mitigate this, consider incorporating stabilizers like sodium stearoyl lactylate (SSL) or xanthan gum.[8] For example, a 1:9 w/w ratio of SSL to GMS has been shown to improve the stability of the α-gel phase.[9] |
| Inappropriate Cooling Rate | Rapid cooling can shock the system and promote uncontrolled crystallization, while very slow cooling can also sometimes lead to larger crystal formation. A controlled, slow cooling rate without shear generally increases the stability of the α-gel phase in structured emulsions.[9][13] Experiment with different cooling profiles to find the optimal rate for your specific formulation. |
| High Shear During Cooling | High shear can disrupt the formation of the desired crystal network and may accelerate the transition to the more stable but problematic β-form.[8] It is often recommended to use gentle agitation during the cooling phase. |
| Formulation Composition | The presence of certain oils, co-solvents, or other excipients can either inhibit or promote GMS crystallization.[7] The type of oil phase can significantly influence the crystallization behavior.[14][15] Review your formulation and consider the compatibility of all ingredients. |
| Supersaturation | If the concentration of GMS exceeds its solubility limit at a given temperature, it can lead to crystallization.[7] Ensure that the GMS is fully dissolved during the heating phase of your process and that the concentration is appropriate for the formulation. |
Issue 2: Instability of Pearlescent Effect in Shampoos
Symptoms:
-
Loss of the desired shimmering or pearlescent appearance over time.
-
The shampoo becomes opaque or cloudy without the pearl effect.
-
Phase separation, with a layer of pearlescent material settling at the bottom.[16]
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Improper Processing Temperature | To achieve a stable pearlescent effect, GMS must be heated above its melting point (typically 54-61°C) to ensure complete dissolution.[5] |
| Incorrect Cooling and Agitation | Slow, controlled cooling with gentle agitation is crucial for the formation of the microscopic crystalline platelets that create the pearlescent effect.[5] Rapid cooling or excessive shear can prevent the formation of these structures. |
| Incompatible Ingredients | Ensure good compatibility with other ingredients in the formulation, particularly the surfactant system.[5] Self-emulsifying grades of GMS can be incompatible with acidic substances.[2] |
| Incorrect Concentration | The typical usage level for GMS to achieve a pearlescent effect is between 1% and 3%.[5] Concentrations outside this range may lead to instability or a lack of the desired visual effect. |
Data and Properties of this compound
| Property | Value | Source |
| Chemical Formula | C21H42O4 | [1] |
| Appearance | White, odorless, flaky powder or wax-like solid | [1] |
| Melting Point | Approximately 58-68°C (136-154°F) | [1] |
| HLB Value | 3.8 - 5.4 | [1][8] |
| Solubility | Soluble in ethanol, chloroform, and hot oils; insoluble in water | [1] |
Experimental Protocols
Protocol 1: Characterization of GMS Polymorphs using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting and crystallization behavior of GMS in a formulation, which provides insights into its polymorphic state.
Methodology:
-
Accurately weigh 5-10 mg of the emulsion sample into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
The following thermal program is a general guideline and should be optimized for your specific system:
-
Heat the sample to 80°C at a rate of 10°C/min to erase any previous thermal history.
-
Hold at 80°C for 5 minutes.
-
Cool the sample to a desired lower temperature (e.g., 15°C) at a controlled rate (e.g., 1, 5, 10, or 20°C/min).[17]
-
Hold at the lower temperature for a specified time if studying isothermal crystallization.
-
Heat the sample back to 80°C at a rate of 10°C/min.
-
-
Analyze the resulting thermogram. Exothermic peaks during cooling represent crystallization events, while endothermic peaks during heating represent melting events. The peak temperatures and enthalpies provide information about the polymorphic forms present.[17][18]
Protocol 2: Analysis of Crystalline Structure using X-Ray Diffraction (XRD)
Objective: To identify the specific polymorphic form (e.g., α or β) of GMS crystals within an emulsion.
Methodology:
-
Load the emulsion sample onto a sample holder.
-
Place the holder into the X-ray diffractometer.
-
The instrument should be equipped with a CuKα source (λ = 1.54 Å) and operated at a specific voltage and current (e.g., 35 kV and 30 mA).[14]
-
Record the wide-angle X-ray scattering (WAXS) patterns over a 2θ range of 5° to 40° at a defined step size (e.g., 3°/min).[14]
-
The resulting diffraction pattern will show characteristic peaks corresponding to the d-spacings of the crystal lattice. The α-gel phase is typically characterized by a single d-spacing at approximately 4.2 Å in the wide-angle region.[8] Different polymorphs will have distinct diffraction patterns.
Visualizing Crystallization Troubleshooting
Caption: Troubleshooting workflow for GMS crystallization.
Caption: Polymorphic transformation of this compound.
References
- 1. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 2. Glyceryl Monostearate - CD Formulation [formulationbio.com]
- 3. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 4. mondstar.com [mondstar.com]
- 5. nbinno.com [nbinno.com]
- 6. What Is The Pearlescent Agent in Shampoo? - Hony Chem [hony-chem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. researchgate.net [researchgate.net]
- 16. CA1265452A - Pearlescent shampoo and method for preparation of same - Google Patents [patents.google.com]
- 17. Effect of Glyceryl Monoolein Addition on the Foaming Properties and Stability of Whipped Oleogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comparative Study between Beeswax and Glycerol Monostearate for Food-Grade Oleogels [mdpi.com]
Optimizing the concentration of glycol monostearate for emulsion stability
Technical Support Center: Glycol Monostearate in Emulsion Formulation
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the concentration of this compound (GMS) for emulsion stability. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GMS) and what is its primary role in emulsions?
This compound (GMS) is a non-ionic emulsifier, thickener, and stabilizer widely used in pharmaceutical, cosmetic, and food formulations.[1] Its primary function is to help form and maintain a uniform dispersion of two immiscible liquids, such as oil and water, by reducing the interfacial tension between them.[1] It also contributes to the texture, viscosity, and shelf-life of the final product.[1]
Q2: What is the HLB value of GMS and how does it influence the type of emulsion formed?
This compound has a Hydrophile-Lipophile Balance (HLB) value typically ranging from 3.8 to 5.4.[1] This low HLB value indicates that it is more lipophilic (oil-loving), making it suitable for creating water-in-oil (W/O) emulsions or acting as a co-emulsifier and stabilizer in oil-in-water (O/W) emulsions.[1][2]
Q3: What is a typical concentration range for GMS in an oil-in-water (O/W) emulsion?
The optimal concentration of GMS depends on the specific formulation, including the oil phase content and the presence of other excipients. However, general guidelines suggest a concentration range of 1% to 5% when used as an emulsifier or opacifier in lotions and creams.[3] For texture modification or thickening, concentrations may range from 0.5% to 3%.[3] The viscosity of the emulsion generally increases with a higher concentration of GMS.[4]
Q4: How does temperature affect the stability of emulsions formulated with GMS?
Temperature plays a critical role. GMS must be melted (melting point approx. 58-68°C) and dissolved, typically in the heated oil phase, before emulsification.[1][4] The emulsification temperature can significantly affect the crystal structure of GMS upon cooling, which in turn impacts emulsion stability.[5] Emulsions prepared where emulsification occurs before GMS crystallization (post-crystallization) tend to exhibit better physical stability.[5] Storage temperature is also crucial; refrigeration temperatures can enhance the stability of the α-gel phase formed by GMS, while room temperature may accelerate destabilization.[6]
Q5: Can GMS be used as the sole emulsifier?
While GMS is an effective emulsifier, it is often used in combination with a co-emulsifier, especially in O/W emulsions.[7] Combining GMS with a high-HLB emulsifier can improve the overall stability of the emulsion system. Additionally, stabilizers like polysaccharides (e.g., xanthan gum) can be added to the aqueous phase to increase viscosity and slow down destabilization processes like creaming and water syneresis.[7][8]
Data Presentation
Table 1: Physicochemical Properties of this compound (GMS)
| Property | Value/Description | Source(s) |
|---|---|---|
| Chemical Name | Glyceryl monostearate | [1] |
| Appearance | White, odorless, flaky powder or wax-like solid | [1] |
| HLB Value | 3.8 - 5.4 | [1] |
| Melting Point | 58 - 68°C (136 - 154°F) | [1] |
| Solubility | Soluble in hot oils, ethanol; Insoluble in water | [1] |
| Primary Functions | Emulsifier, thickener, stabilizer, opacifier | [1][3] |
| Purity Grades | Commercial (40-60% monoglycerides), Distilled (90-95% monoglycerides) |[1] |
Table 2: Recommended Concentration Ranges for GMS in O/W Emulsions
| Application | Typical Concentration Range (w/w) | Source(s) |
|---|---|---|
| Primary Emulsifier | 1% - 5% | [3] |
| Texture Modifier | 0.5% - 3% | [3] |
| Thickener | 0.5% - 3% | [3] |
| Opacifier | 1% - 5% |[3] |
Troubleshooting Guide
This guide addresses common issues encountered when formulating emulsions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation (Oil & Water layers form) | 1. Incorrect GMS Concentration: Too low to stabilize the interface. 2. Improper Homogenization: Insufficient shear to reduce droplet size. 3. Inappropriate Temperature: Emulsification performed at a temperature too low to dissolve GMS fully.[5] 4. Polymorphic Transformation: Destabilization due to the GMS α-gel phase transforming into the coagel phase.[7][8] | 1. Increase GMS concentration incrementally within the 1-5% range.[3] 2. Optimize homogenization speed and duration. 3. Ensure the oil phase containing GMS is heated above its melting point (e.g., 60-70°C) before mixing.[4] 4. Consider adding a co-emulsifier (e.g., sodium stearoyl lactylate) or a stabilizer (e.g., 0.1% xanthan gum) to improve α-gel phase stability.[7][8] |
| Creaming or Sedimentation | 1. Low Viscosity of Continuous Phase: Droplets can move freely. 2. Large Droplet Size: Larger droplets rise or fall faster. 3. Density Difference: Significant difference in density between the oil and water phases. | 1. Increase the concentration of GMS to enhance viscosity.[4] Add a thickening agent like xanthan gum to the aqueous phase.[7] 2. Improve the homogenization process to achieve a smaller, more uniform droplet size distribution. 3. While difficult to alter, increasing the continuous phase viscosity can mitigate this effect. |
| High Viscosity or Solidification | 1. Excessive GMS Concentration: Too much GMS can lead to a very thick or solid product. 2. Rapid Cooling: Fast cooling can sometimes lead to undesirable crystal network formation. | 1. Reduce the concentration of GMS. 2. Implement a controlled, slower cooling rate post-emulsification.[8] |
| Grainy Texture | 1. Incomplete Dissolution of GMS: GMS was not fully melted or dissolved in the oil phase. 2. Crystallization Issues: Uncontrolled crystallization of GMS during cooling.[5] | 1. Ensure the oil phase is heated sufficiently to completely dissolve the GMS flakes or powder before emulsification. 2. Optimize the cooling process. A slower cooling rate may promote a more stable crystal network.[8] |
Experimental Protocols
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion
This protocol describes a basic method for preparing an O/W emulsion stabilized with this compound.
-
Phase Preparation:
-
Oil Phase: Weigh the required amounts of the oil phase components and this compound into a beaker. Heat the mixture to 60-70°C with continuous stirring until the GMS is completely dissolved.[4]
-
Aqueous Phase: In a separate beaker, weigh the water and any water-soluble components. Heat the aqueous phase to the same temperature as the oil phase (60-70°C).
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., rotor-stator type).
-
Homogenize for 3-5 minutes at a speed sufficient to create a milky-white, uniform emulsion.
-
-
Cooling:
-
Finalization:
-
Once cooled, add any temperature-sensitive ingredients (e.g., preservatives, active ingredients).
-
Adjust the final weight with water if necessary to account for evaporation.
-
Protocol 2: Key Methods for Emulsion Stability Assessment
Evaluating emulsion stability is crucial. A combination of methods is recommended.
-
Macroscopic Observation (Visual Assessment):
-
Place the emulsion in a transparent, graduated container (e.g., a graduated cylinder) and store it under controlled conditions (e.g., room temperature, elevated temperature).[9]
-
Visually inspect for signs of instability such as creaming, sedimentation, coalescence, or phase separation at regular intervals (e.g., 24h, 48h, 1 week).[9][10]
-
-
Centrifugation Test (Accelerated Stability):
-
Microscopy:
-
Particle Size Analysis:
-
Rheological Measurements:
Table 3: Summary of Emulsion Stability Testing Methods
| Method | Principle | Information Gained | Type |
|---|---|---|---|
| Visual Observation | Direct inspection for phase changes over time.[9] | Creaming, sedimentation, phase separation. | Simple |
| Centrifugation | Applies force to accelerate separation.[11] | Resistance to gravitational stress, predicts long-term stability. | Simple |
| Microscopy | Direct visualization of droplets.[12] | Droplet size, shape, aggregation, coalescence. | Advanced |
| Particle Size Analysis | Light scattering to determine droplet size distribution.[12][13] | Quantitative data on droplet size changes. | Advanced |
| Turbidimetry | Measures light transmission/scattering to detect changes in dispersion.[9] | Rapid and accurate determination of stability and flocculation rate.[9] | Advanced |
| Rheology | Measures flow and deformation properties.[13] | Viscosity, viscoelasticity, structural stability. | Advanced |
Visualizations: Workflows and Logic Diagrams
References
- 1. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 2. ioioleo.de [ioioleo.de]
- 3. Premium GMS (Glycerol Mono Stearate) - Enhance Your Formulations - Shop Now on Artikamart [artikamart.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Rapid Determination of Emulsion Stability Using Turbidity Measurement Incorporating Artificial Neural Network (ANN): Experimental Validation Using Video/Optical Microscopy and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cipac.org [cipac.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ulprospector.com [ulprospector.com]
Impact of pH and ionic strength on glycol monostearate emulsion performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and ionic strength on the performance of glycol monostearate (GMS) emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an emulsion?
A1: this compound (GMS) is a non-ionic surfactant and emulsifier.[1] It is used to create and stabilize emulsions by reducing the interfacial tension between oil and water phases. GMS is lipophilic, with a low Hydrophilic-Lipophilic Balance (HLB) value, making it particularly suitable for water-in-oil (W/O) emulsions or as a co-emulsifier and stabilizer in oil-in-water (O/W) emulsions.[1]
Q2: How does pH affect the stability of a this compound emulsion?
A2: The pH of the aqueous phase can significantly impact the stability of a GMS emulsion. It can alter the melting profiles of GMS-water systems and affect the stability of the α-gel phase, which is a critical crystalline structure for emulsion stability.[2][3] Changes in pH can also influence the effectiveness of co-emulsifiers that may be present in the formulation. While GMS itself is non-ionic, extreme pH values can lead to the degradation of other components in the formulation, indirectly affecting emulsion stability.
Q3: What is the effect of ionic strength on a this compound emulsion?
A3: Increasing the ionic strength, typically by adding salts like sodium chloride (NaCl), can destabilize a GMS emulsion.[4] This is because the added ions can shield the electrostatic repulsion between the layers of the emulsion's structured phases.[4] This shielding effect can lead to flocculation, coalescence, and eventual phase separation.
Q4: My GMS emulsion is showing signs of instability (creaming/separation). What are the first things I should check?
A4: When troubleshooting an unstable GMS emulsion, start by verifying the following:
-
pH of the aqueous phase: Ensure it is within the optimal range for your specific formulation. A significant deviation could be the root cause.
-
Ionic strength: Check for any unintended sources of ions or if the concentration of salts is too high.
-
Homogenization process: Inadequate shear or incorrect temperatures during emulsification can lead to a poorly formed emulsion.
-
Ingredient concentrations: Verify that the concentrations of GMS, co-emulsifiers, and other stabilizing agents are correct.
Q5: Can I use this compound as the sole emulsifier in an oil-in-water (O/W) emulsion?
A5: While GMS can be used in O/W emulsions, it is often more effective when used in combination with a more hydrophilic, high-HLB emulsifier. GMS acts as a stabilizer and thickener in these systems, improving the overall texture and stability of the cream or lotion.
Troubleshooting Guides
Issue 1: Phase Separation or Creaming
Description: The emulsion separates into distinct oil and water layers, or a concentrated layer of the dispersed phase (cream) forms at the top.
dot
Caption: Troubleshooting workflow for phase separation and creaming.
Issue 2: Grainy or Lumpy Texture
Description: The emulsion has a non-uniform, grainy, or lumpy texture.
dot
Caption: Troubleshooting workflow for grainy or lumpy texture.
Quantitative Data
The following tables provide illustrative data on how pH and ionic strength can affect key performance parameters of a model O/W emulsion stabilized with this compound and a co-emulsifier. Note: This data is for illustrative purposes and actual results may vary based on the specific formulation and processing conditions.
Table 1: Impact of pH on Emulsion Properties
| pH | Average Particle Size (nm) | Zeta Potential (mV) | Viscosity (cP) | Visual Stability (24h) |
| 4.0 | 850 | -15.2 | 1200 | Slight Creaming |
| 5.5 | 450 | -25.8 | 2500 | Stable |
| 7.0 | 475 | -30.5 | 2400 | Stable |
| 8.5 | 600 | -35.1 | 1800 | Stable |
| 10.0 | 950 | -40.3 | 1000 | Flocculation Observed |
Table 2: Impact of Ionic Strength (NaCl) on Emulsion Properties (at pH 7.0)
| NaCl Concentration (mM) | Average Particle Size (nm) | Zeta Potential (mV) | Viscosity (cP) | Visual Stability (24h) |
| 0 | 475 | -30.5 | 2400 | Stable |
| 25 | 550 | -22.1 | 2000 | Stable |
| 50 | 700 | -15.8 | 1500 | Slight Creaming |
| 100 | 1200 | -8.3 | 900 | Phase Separation |
| 150 | 1800 | -3.1 | 500 | Complete Separation |
Experimental Protocols
Protocol 1: Preparation of a this compound O/W Emulsion by Hot Homogenization
Objective: To prepare a stable oil-in-water emulsion using this compound as a co-emulsifier and stabilizer.
Materials:
-
Deionized water
-
This compound
-
High-HLB emulsifier (e.g., Polysorbate 80)
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Preservative (e.g., phenoxyethanol)
-
Heat-resistant beakers
-
Hot plate with magnetic stirrer
-
High-shear homogenizer
-
Water bath
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine deionized water and any water-soluble components. Heat to 75°C on a hot plate with gentle stirring.
-
Prepare the Oil Phase: In a separate beaker, combine the oil phase ingredients, this compound, and the high-HLB emulsifier. Heat to 75°C on a hot plate with stirring until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer.
-
Homogenization: Continue homogenization for 5-10 minutes to ensure a small and uniform droplet size.
-
Cooling: Transfer the emulsion to a water bath and continue to stir gently with a standard overhead or magnetic stirrer as it cools.
-
Add Final Ingredients: Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients such as preservatives or fragrances.
-
Final Mixing: Stir until all ingredients are uniformly dispersed.
-
Characterization: Evaluate the emulsion for its physical properties (particle size, zeta potential, viscosity) and stability.
dot
Caption: Experimental workflow for preparing a GMS O/W emulsion.
Protocol 2: Characterization of Emulsion Properties
Objective: To measure the key physical parameters of the prepared emulsion.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS) particle size analyzer.
-
Procedure:
-
Dilute a small sample of the emulsion with deionized water to the appropriate concentration for the instrument.
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Perform the measurement according to the instrument's operating procedure.
-
Record the average particle size (Z-average) and the PDI. A lower PDI indicates a more uniform particle size distribution.
-
2. Zeta Potential Measurement:
-
Instrument: Zeta potential analyzer.
-
Procedure:
-
Dilute the emulsion sample with an appropriate buffer or deionized water.
-
Inject the sample into the measurement cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument will calculate the zeta potential. A higher absolute zeta potential (typically > ±30 mV) indicates better electrostatic stability.
-
3. Viscosity Measurement:
-
Instrument: Viscometer or rheometer.
-
Procedure:
-
Place a sufficient amount of the emulsion in the instrument's sample holder.
-
Select the appropriate spindle and rotational speed.
-
Measure the resistance to flow to determine the viscosity.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
References
Technical Support Center: Overcoming Issues of Glycol Monostearate Polymorphism in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with glycol monostearate polymorphism in formulations.
Introduction to this compound Polymorphism
This compound, particularly glycerol monostearate (GMS), is a widely used excipient in pharmaceutical and cosmetic formulations for its emulsifying, stabilizing, and viscosity-enhancing properties. However, GMS can exist in different crystalline forms, known as polymorphs, primarily the metastable alpha (α) form and the more stable beta (β) form. The transition from the α-form to the β-form is a common source of formulation instability, leading to undesirable changes in the product's physical properties and performance over time.
The α-form, typically obtained upon rapid cooling of molten GMS, is kinetically favored but thermodynamically unstable. Over time, it will transform into the more ordered and stable β-polymorph. This transformation can result in:
-
Changes in viscosity and texture: Formulations may become grainy, harden, or exhibit phase separation.
-
Drug expulsion: In solid lipid-based formulations, the transition to the denser β-form can cause the expulsion of the entrapped active pharmaceutical ingredient (API).[1]
-
Altered drug release profiles: Changes in the crystalline matrix can affect the dissolution and release rate of the API.
-
Emulsion destabilization: In creams and lotions, the polymorphic transition can lead to coalescence of dispersed droplets and syneresis (weeping of water).[2]
Understanding and controlling the polymorphic behavior of this compound is therefore critical for ensuring the stability, efficacy, and aesthetic appeal of the final product.
Data Presentation: Physicochemical Properties of GMS Polymorphs
The following table summarizes the key quantitative data for the α and β polymorphs of glycerol monostearate. These values are critical for interpreting analytical data and designing appropriate manufacturing processes.
| Property | α-Polymorph | β-Polymorph |
| Melting Point (°C) | ~ 67.9 | ~ 71.9 |
| Heat of Fusion (J/g) | Lower than β-form | Higher than α-form |
| Crystal System | Hexagonal | Triclinic |
| Stability | Metastable | Stable |
Note: The exact values for the heat of fusion can vary depending on the purity of the GMS and the experimental conditions. The β-form consistently exhibits a higher heat of fusion due to its more ordered crystalline structure.
Experimental Protocols
Accurate characterization of the polymorphic form of this compound in a formulation is essential for troubleshooting and quality control. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).
Experimental Workflow for Polymorph Characterization
Detailed Methodology: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and heat of fusion of this compound in a sample, which are indicative of its polymorphic form.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
Sample for analysis (e.g., pure GMS, cream, lotion)
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
-
If the sample is a semi-solid (cream or lotion), ensure it is spread evenly at the bottom of the pan.
-
Hermetically seal the pan with a lid.
-
Prepare an empty sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the temperature program:
-
Equilibrate at 25 °C.
-
Ramp up the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min.
-
Hold at 100 °C for 5 minutes to ensure complete melting.
-
Cool down to 25 °C at a controlled rate (e.g., 10 °C/min).
-
Ramp up the temperature again from 25 °C to 100 °C at 10 °C/min (second heating cycle).
-
-
-
Data Analysis:
-
Analyze the thermogram from the second heating cycle to eliminate the effects of the sample's prior thermal history.
-
Identify the endothermic peaks corresponding to the melting of the this compound.
-
Determine the onset temperature and the peak temperature of the melting endotherm(s).
-
Calculate the heat of fusion (enthalpy) by integrating the area under the melting peak(s).
-
Compare the obtained melting points and heats of fusion with the reference values for the α and β polymorphs.
-
Detailed Methodology: X-Ray Diffraction (XRD)
Objective: To identify the crystalline structure of this compound in a sample by analyzing its powder diffraction pattern.
Materials and Equipment:
-
X-Ray Diffractometer with a Cu Kα radiation source
-
Sample holder (e.g., zero-background sample holder)
-
Mortar and pestle (if starting with a solid raw material)
-
Spatula
Procedure:
-
Sample Preparation:
-
For a solid raw material, gently grind the sample into a fine powder using a mortar and pestle to ensure random orientation of the crystals.
-
For a semi-solid formulation, carefully pack the sample into the sample holder, ensuring a flat and smooth surface. Avoid excessive pressure that could induce polymorphic transformations.
-
-
Instrument Setup:
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters:
-
Voltage and current (e.g., 40 kV and 40 mA).
-
Scan range (2θ): 5° to 40°.
-
Scan speed (step size and time per step): e.g., 0.02° step size with a 1-second count time per step.
-
-
-
Data Collection:
-
Initiate the XRD scan and collect the diffraction pattern.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the characteristic diffraction peaks and their corresponding 2θ angles and intensities.
-
Compare the experimental diffraction pattern with reference patterns for the α and β polymorphs of this compound. The α-form typically shows a strong diffraction peak at a 2θ angle corresponding to a d-spacing of approximately 4.15 Å, while the β-form exhibits multiple peaks, with a characteristic peak at a d-spacing of about 4.6 Å.
-
Troubleshooting Guides and FAQs
Troubleshooting Logic for Formulation Instability
Frequently Asked Questions (FAQs)
Q1: My cream formulation has become grainy and thicker over time. What could be the cause?
A1: This is a classic sign of the polymorphic transition of this compound from the metastable α-form to the stable β-form. The β-polymorph has a different crystal habit and tends to form larger, more ordered crystalline structures, which can impart a grainy texture and increase the viscosity of the formulation. To confirm this, you should perform DSC or XRD analysis on a sample of the grainy cream and compare it to a freshly prepared sample.
Q2: How can I prevent the polymorphic transition of this compound in my formulation?
A2: While the transition to the more stable β-form is thermodynamically favored, you can take several steps to kinetically stabilize the α-form or mitigate the effects of the transition:
-
Control the cooling rate: Rapid cooling of the formulation from the molten state can help to trap the this compound in the α-form. Avoid slow cooling, which provides the time and energy for the molecules to arrange into the more stable β-form.
-
Apply appropriate shear: High shear during the cooling process can help to create smaller crystals and a more uniform dispersion, which can delay the polymorphic transition.
-
Incorporate stabilizers: The addition of certain co-emulsifiers, such as sodium stearoyl lactylate (SSL), has been shown to stabilize the α-gel phase in emulsions.[2] These molecules can interfere with the packing of GMS into the β-crystalline structure.
-
Optimize the formulation: The presence of other lipids and excipients can influence the polymorphic behavior of GMS. Experiment with different lipid blends to find a composition that is less prone to polymorphic changes.
Q3: I am developing a solid lipid nanoparticle (SLN) formulation with glycerol monostearate, and I'm observing drug precipitation upon storage. Is this related to polymorphism?
A3: Yes, this is a very likely consequence of GMS polymorphism. When the GMS in the SLNs is initially in the α-form, the drug can be molecularly dispersed within the less ordered crystalline matrix. As the GMS transitions to the more densely packed β-form, the crystal lattice becomes more ordered, and there is less space to accommodate the drug molecules.[1] This can lead to the expulsion of the drug from the lipid matrix and its subsequent precipitation.[1]
Q4: My DSC thermogram shows two melting peaks. What does this indicate?
A4: The presence of two distinct melting endotherms in the DSC thermogram of a formulation containing this compound is a strong indication that both the α and β polymorphs are present. The lower temperature peak corresponds to the melting of the α-form, and the higher temperature peak corresponds to the melting of the β-form. The relative areas of these peaks can give a semi-quantitative estimation of the proportion of each polymorph in the sample.
Q5: Can I use only the α-form of this compound in my formulation for better initial texture?
A5: While you can process your formulation to favor the initial formation of the α-polymorph for a desirable initial texture, it is crucial to remember that this form is metastable. Over the shelf-life of the product, it will likely convert to the β-form. Therefore, stability testing under various temperature conditions is essential to ensure that the product maintains its desired properties throughout its intended use. For long-term stability, it is often better to formulate in a way that either stabilizes the α-form or accommodates the presence of the β-form without detrimental effects on the product's performance and aesthetics. In some cases, pre-crystallizing the GMS into its stable β-form before incorporation into the final formulation can lead to a more stable product, albeit with a different initial texture.
References
Methods for improving the long-term stability of glycol monostearate emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the long-term stability of glycol monostearate (GMS) emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GMS) and why is it used as an emulsifier?
This compound (GMS), a glycerol ester of stearic acid, is a non-ionic emulsifier widely used in pharmaceutical, cosmetic, and food industries. It is favored for its ability to stabilize oil-in-water (O/W) emulsions, act as a thickening agent, and improve the texture and consistency of formulations.[1] GMS has a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 3.8, making it highly lipophilic and effective for stabilizing water-in-oil (W/O) emulsions or co-emulsifying O/W systems.[1][2]
Q2: What is the primary mechanism of instability in GMS emulsions?
The primary cause of long-term instability in many GMS-structured emulsions is a polymorphic transformation.[2][3] GMS initially forms a metastable α-gel phase, which is functional and creates a desirable water-rich lamellar structure.[2][4] Over time, this α-gel phase can transform into a more stable, but less functional, β-crystalline form known as the coagel phase.[2][5] This transition leads to the destabilization of the emulsion, resulting in water syneresis (the expulsion of water from the gel matrix).[2][3]
Q3: How do internal formulation factors affect emulsion stability?
Internal factors like the choice of co-emulsifiers and the inclusion of stabilizers play a critical role.
-
Co-emulsifiers: Using an α-tending co-emulsifier like Sodium Stearoyl Lactylate (SSL) can significantly enhance the stability of the α-gel phase.[6][7] SSL improves stability by increasing electrostatic repulsion between the GMS bilayers and by sterically hindering the dense packing required for coagel formation.[2][7]
-
Hydrocolloids: The addition of polysaccharides like xanthan gum can improve stability by increasing the viscosity of the continuous water phase, which slows down water syneresis.[2][3]
Q4: How do external processing parameters influence emulsion stability?
External factors during processing and storage are crucial for maintaining emulsion integrity.
-
Cooling Rate: A slow cooling rate applied without shear has been shown to increase the stability of the α-gel phase in GMS-structured emulsions.[2][3][6]
-
pH: The environmental pH can alter the melting profiles of GMS-water systems and affect the stability of the α-gel phase. The α-gel phase is generally more stable at its native pH without adjustments.[6][8]
-
Storage Temperature: Storing emulsions at elevated temperatures can accelerate the polymorphic transition from the α-gel to the coagel phase, leading to faster destabilization.[7]
Troubleshooting Guide
Problem 1: My GMS emulsion is showing signs of water separation (syneresis).
| Potential Cause | Troubleshooting Step | Explanation |
| Polymorphic Transformation | 1. Incorporate a co-emulsifier like Sodium Stearoyl Lactylate (SSL) at a 1:9 ratio with GMS.[3] 2. Add a hydrocolloid such as xanthan gum (e.g., 0.1% w/w).[2][3] | The α-gel to coagel phase transition is a primary cause of syneresis.[2] SSL helps to stabilize the functional α-gel phase.[7] Xanthan gum increases the viscosity of the water phase, physically hindering water expulsion.[2] |
| Incorrect Cooling Process | Control the cooling process to be slow and without applied shear.[6] | Rapid cooling or high shear can disrupt the formation of a stable α-gel network, promoting instability.[6] |
| pH Drift | Measure the pH of your formulation. The native pH of the GMS system with its co-emulsifiers is often the most stable.[6] Avoid significant pH adjustments if possible. | Changes in pH can alter the surface charge and interactions within the emulsion, affecting the stability of the crystalline gel network.[8] |
Problem 2: The viscosity of my emulsion is too low or decreases significantly over time.
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Structuring | 1. Increase the concentration of GMS. 2. Add a co-emulsifier that also acts as a consistency enhancer, such as cetostearyl alcohol.[9] | The viscosity of a GMS emulsion is directly related to the crystalline network it forms. A higher concentration of GMS creates a more robust network. Co-emulsifiers can form a mixed crystalline network that increases overall viscosity and stability.[9] |
| High Water Content | Add a thickening agent like xanthan gum or carbomer at a low concentration (0.2-0.5%).[10] | For O/W emulsions with a high water content (>70%), the viscosity can be low. Thickeners increase the viscosity of the continuous phase independently of the GMS network.[10] |
| Emulsion Breakdown | Review the causes of syneresis (Problem 1). Address the root cause of the instability (e.g., polymorphic transition, pH). | A loss of viscosity over time is often a direct result of the breakdown of the emulsion's structured network. |
Problem 3: My emulsion experiences phase separation or "oiling out".
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect HLB Value | Glyceryl Stearate has an HLB of 11. Ensure the overall HLB of your emulsifier system is matched to the required HLB of your oil phase.[10] You may need to blend GMS with other emulsifiers. | The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system must be appropriate for the specific oil phase to ensure stable emulsification and prevent coalescence of oil droplets.[10][11] |
| Insufficient Emulsifier Concentration | Increase the total emulsifier concentration in small increments (e.g., 1-2%).[10] | There must be enough emulsifier molecules to adequately cover the surface of all the oil droplets to prevent them from merging. |
| High Storage Temperature | Store the emulsion at a controlled, moderate temperature. Perform accelerated stability tests (e.g., 45°C for 4 weeks) to predict long-term stability.[10] | Elevated temperatures can increase droplet kinetic energy, leading to more frequent collisions and coalescence, and can also accelerate the degradation of emulsifiers.[10] |
Quantitative Data on Formulation and Stability
The following tables summarize quantitative data from various studies on improving GMS emulsion stability.
Table 1: Effect of Co-emulsifiers and Additives on GMS Emulsion Stability
| GMS Conc. | Co-emulsifier / Additive | Additive Conc. | Storage Temp. | Stability Duration | Reference |
| 5% (w/w) | Sodium Stearoyl Lactylate (SSL) | 10% (of emulsifier blend) | Room Temp. | > 1 year | [2] |
| 5% (w/w) | Sodium Stearoyl Lactylate (SSL) | 10% (of emulsifier blend) | 45°C | > 5 weeks | [2] |
| 5% (w/w) | Xanthan Gum | 0.1% (of water phase) | 45°C | > 40 days | [2] |
| Not Specified | Hydroxy Monoglyceride (OH-MG) | 40% (of gelator blend) | Not Specified | > 90 days (improved mechanical performance) | [12] |
Table 2: Influence of Casein Type and Concentration on GMS Emulsion Stability
| Casein Type | Casein Conc. | Effect of GMS Addition on Phase Separation Time | Reference |
| Micellar Casein (MCN) | 2.5% | Increased from 474s to 4622s | [13] |
| Calcium Caseinate (CaC) | 0.5% - 2.0% | Increased stability | [13] |
| Sodium Caseinate (NaC) | 0.5% | Increased from 1245s to 1460s | [13] |
| Sodium Caseinate (NaC) | >1.0% | Decreased stability | [13] |
Experimental Protocols
Protocol 1: Preparation of a GMS-Structured Emulsion
-
Preparation of Phases:
-
Aqueous Phase: Weigh deionized water into a beaker. If using water-soluble components like xanthan gum, disperse them in the water under agitation.
-
Oil Phase: Weigh the oil phase components and this compound (GMS) into a separate beaker. If using co-emulsifiers like SSL, add them to this phase.
-
-
Heating: Heat both the aqueous and oil phases separately to 70-75°C with continuous stirring until all solid components, particularly the GMS, have completely melted and the phases are uniform.[14]
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while homogenizing using a high-shear mixer (e.g., rotor-stator homogenizer).
-
Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a fine, uniform emulsion. The optimal time and speed may need to be determined experimentally.
-
Cooling: Cool the emulsion to room temperature. For optimal stability of the α-gel phase, a slow, controlled cooling rate without shear is recommended.[3]
-
Storage: Store the final emulsion in a sealed container at the desired storage temperature for stability analysis.
Protocol 2: Particle Size and Zeta Potential Analysis
-
Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects. A typical dilution is 1:100 or 1:1000, but this should be optimized for the specific instrument.
-
Instrumentation: Use a dynamic light scattering (DLS) instrument for particle size analysis and an electrophoretic light scattering instrument for zeta potential. Many modern instruments combine both functions.
-
Measurement:
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument.
-
For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets and calculates the hydrodynamic diameter.
-
For zeta potential, an electric field is applied, and the instrument measures the velocity of the charged droplets, from which the zeta potential is calculated.
-
-
Analysis: Record the mean particle size (Z-average), polydispersity index (PDI), and zeta potential. A smaller particle size, a low PDI (<0.3), and a high absolute zeta potential value (>|30| mV) are generally indicative of a more physically stable emulsion.
Protocol 3: Accelerated Stability Testing
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified force (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Visually inspect the sample for any signs of phase separation, creaming, or sedimentation. A stable emulsion will show no change.
-
-
Thermal Stress Test (Freeze-Thaw Cycles):
-
Subject the emulsion to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).
-
Perform 3-5 cycles.
-
After the cycles, visually inspect the emulsion for phase separation, changes in texture, or crystal growth. Also, measure physical parameters like particle size to quantify changes.
-
-
Elevated Temperature Storage:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C or 45°C) for a period of 4 to 12 weeks.[10]
-
At regular intervals (e.g., weekly), withdraw samples and analyze them for physical appearance, viscosity, and particle size to monitor for signs of instability.
-
Visualizations
Caption: Primary instability pathway of GMS emulsions.
Caption: General workflow for emulsion preparation and stability analysis.
Caption: Decision flowchart for troubleshooting common GMS emulsion issues.
References
- 1. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [논문]pH and stability of the α-gel phase in glycerol monostearate-water systems using sodium stearoyl lactylate and sodium stearate as the co-emulsifier [scienceon.kisti.re.kr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH and stability of the α-gel phase in glycerol monostearate–water systems using sodium stearoyl lactylate and sodium stearate as the co-emulsifier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Common Emulsification Issues | NIKOO Chemical [nikoochem.com]
- 11. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Long-term Stability of Glyceryl Monostearate-Based Oleogels by Incorporating Hydroxy Monoglyceride as an Additional Scaffolding Agent | CoLab [colab.ws]
- 13. Effect of Glycerin Monostearate on Emulsion Stability of Recombined Dairy Cream Formed with Caseins [spkx.net.cn]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Glycol Monostearate
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues arising from the batch-to-batch variability of commercial glycol monostearate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pharmaceutical formulations?
This compound, also known as glyceryl monostearate (GMS), is an ester of glycerin and stearic acid.[1] It is a non-ionic emulsifier, thickener, and stabilizer widely used in pharmaceutical and cosmetic formulations to create stable emulsions, improve texture, and control the release of active ingredients.[1]
Q2: What causes batch-to-batch variability in commercial this compound?
Batch-to-batch variability in this compound can arise from several factors, including:
-
Raw Material Sourcing: The starting materials, typically vegetable or animal oils, can have different fatty acid compositions.[2]
-
Manufacturing Process: Variations in the esterification or transesterification process, including reaction time, temperature, and catalysts, can lead to differences in the final product.[2]
-
Purification Steps: The effectiveness of purification to remove residual reactants like free glycerol and free stearic acid, as well as byproducts like diglycerides and triglycerides, can vary.[2]
-
Storage Conditions: Exposure to high temperatures and moisture during storage can lead to the saponification of the ester, increasing the acid value over time.
Q3: What are the critical quality attributes (CQAs) of this compound that can vary between batches?
Key quality attributes that can exhibit variability include the monoester content, acid value, saponification value, iodine value, melting point, and the levels of free glycerol and soap.[3] The fatty acid composition, particularly the ratio of stearic to palmitic acid, can also differ.
Q4: How can batch-to-batch variability of this compound impact my formulation?
Inconsistent batches of this compound can lead to several formulation challenges:
-
Emulsion Instability: Variations in monoester content and impurity profiles can affect the emulsifying capacity, leading to phase separation, creaming, or coalescence.[4]
-
Inconsistent Viscosity: The thickening properties of this compound are dependent on its composition. Batch differences can result in lotions and creams with either too high or too low viscosity.
-
Altered Drug Release: For controlled-release formulations, changes in the excipient's properties can affect the release profile of the active pharmaceutical ingredient (API).[1]
-
Sensory Attribute Changes: The texture and feel of topical products can be altered, impacting patient acceptability.
Q5: How can I mitigate the risks associated with this compound variability?
To manage variability, it is recommended to:
-
Source from a reliable supplier: Choose a supplier with robust quality control measures and a willingness to provide detailed Certificates of Analysis (CoA).
-
Perform incoming material testing: Do not solely rely on the supplier's CoA. Conduct your own tests on critical parameters for each new batch.
-
Develop robust formulations: During formulation development, test the impact of different batches of this compound to understand the formulation's tolerance to variability.
-
Establish clear specifications: Define acceptance criteria for this compound that are relevant to your specific formulation's performance.
Troubleshooting Guide
| Problem | Potential Causes Related to this compound Variability | Troubleshooting Steps |
| Phase Separation or Creaming of Emulsion | Insufficient monoester content in the this compound batch, leading to poor emulsification.[4] High levels of impurities (e.g., free fatty acids, electrolytes) that disrupt the emulsion. Incorrect Hydrophilic-Lipophilic Balance (HLB) value of the batch. | 1. Review the Certificate of Analysis for the monoester content of the current batch and compare it to previous, successful batches. 2. Analyze the incoming raw material for purity and compare it against your established specifications. 3. Consider adjusting the concentration of this compound in your formulation to compensate for lower purity. 4. Incorporate a co-emulsifier to enhance emulsion stability. |
| Gritty or Grainy Texture in Cream/Lotion | Variation in the melting point of the this compound batch.[3] Presence of higher-melting point impurities or variations in the fatty acid profile. Incomplete melting or improper dispersion during manufacturing. | 1. Verify the melting point of the this compound batch. 2. Ensure your processing temperature is sufficiently high to completely melt the this compound. 3. Optimize the homogenization speed and duration to ensure uniform dispersion. 4. Evaluate the fatty acid composition of the batch if possible. |
| Inconsistent Viscosity (Too Thick or Too Thin) | Differences in the mono-, di-, and triglyceride content between batches.[2] Variation in the fatty acid composition (e.g., stearic vs. palmitic acid content). Interaction with other formulation components that is exacerbated by batch variability. | 1. Compare the composition (mono-, di-, triglyceride content) of the problematic batch with a successful one. 2. Adjust the concentration of this compound or other thickening agents in the formulation. 3. Characterize the rheological properties of incoming batches of this compound. |
| Changes in Product pH | Higher than usual levels of free stearic acid in the this compound batch, leading to a lower pH. Presence of residual alkaline catalysts from the manufacturing process, leading to a higher pH. | 1. Test the acid value of the incoming this compound batch. 2. Analyze for residual catalysts if possible. 3. Adjust the pH of your formulation using appropriate buffering agents. |
Data Presentation
The following table summarizes typical quality attributes of pharmaceutical-grade this compound and illustrates potential batch-to-batch variability based on common specification ranges.
| Parameter | Typical Specification Range | Potential Impact of Variability |
| Monoester Content (%) | 40.0 - 55.0 (for GMS 40-55) or ≥ 90.0 | Affects emulsifying capacity and thickening properties. |
| Acid Value (mg KOH/g) | ≤ 3.0 | Higher values indicate more free fatty acids, which can lower pH and affect emulsion stability. |
| Saponification Value (mg KOH/g) | 150 - 165 | Indicates the average molecular weight of the fatty acids. |
| Iodine Value (g I2/100g) | ≤ 3.0 | Measures the degree of unsaturation, which can impact oxidative stability. |
| Melting Point (°C) | 57 - 60 | Variations can lead to processing issues and affect the final texture of the product. |
| Free Glycerol (%) | ≤ 5.0 | High levels can alter the sensory properties and potentially the stability of the formulation. |
| Soap Content (%) | ≤ 5.0 | Can impact the pH and ionic balance of the formulation. |
Note: These values are examples and may vary between different grades and suppliers. Always refer to the supplier's specific Certificate of Analysis for each batch.
Experimental Protocols
Determination of Monoester Content and Impurities by Gas Chromatography (GC-FID)
Objective: To quantify the monoester content and identify impurities such as free glycerol, diglycerides, and triglycerides.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a vial.
-
Perform a derivatization step to convert the glycerides and free glycerol into more volatile compounds. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.
-
Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC-FID Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode with a split ratio of, for example, 50:1. Injector temperature: 320°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at 15°C/min.
-
Ramp 2: Increase to 340°C at 10°C/min, hold for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 350°C.
-
-
Analysis:
-
Inject a known volume (e.g., 1 µL) of the derivatized sample.
-
Identify peaks based on the retention times of certified reference standards for monostearin, distearin, tristearin, and glycerol.
-
Quantify the components using an internal or external standard method. The percentage of each component is calculated based on the peak area.
-
Analysis of Related Substances by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify non-volatile impurities and related substances.
Methodology:
-
Sample Preparation:
-
Accurately weigh about 50 mg of the this compound sample into a volumetric flask.
-
Dissolve the sample in a suitable solvent mixture, for example, a 1:1 mixture of methanol and acetonitrile. Gentle heating may be required to ensure complete dissolution.
-
Dilute to the final volume with the same solvent mixture.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over a run time of about 30-40 minutes to elute all components.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a wavelength of 205 nm or an Evaporative Light Scattering Detector (ELSD).
-
-
Analysis:
-
Inject a standard volume (e.g., 10 µL) of the sample solution.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of known reference standards.
-
Visualizations
Caption: Causes of this compound Batch-to-Batch Variability.
Caption: Troubleshooting Workflow for Formulation Issues.
References
Strategies to control the particle size of glycol monostearate-based nanoparticles
Welcome to the technical support center for the formulation of glyceryl monostearate (GMS)-based nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the formulation and characterization of GMS nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing GMS-based solid lipid nanoparticles (SLNs)?
A1: The most prevalent and effective methods for preparing GMS SLNs are high-pressure homogenization (HPH) (both hot and cold techniques), microemulsion, and solvent emulsification-evaporation.[1][2][3] The choice of method depends on factors such as the properties of the active pharmaceutical ingredient (API) to be encapsulated, the desired particle size, and scalability.[4][5] High-pressure homogenization is a robust and scalable method often favored for its efficiency in producing small, uniform particles.[3][5]
Q2: What is the typical particle size range for GMS nanoparticles?
A2: GMS nanoparticles typically exhibit a particle size ranging from approximately 50 nm to 500 nm.[6][7][8] For many pharmaceutical applications, a size below 200 nm is often desired to ensure stability and optimal bioavailability.[9][10] Formulations have achieved sizes as low as 100 nm with optimized parameters.[10][11]
Q3: Which factors have the most significant impact on the final particle size of GMS nanoparticles?
A3: Several factors critically influence the final particle size. For high-pressure homogenization, the key parameters are homogenization pressure, speed, and the number of homogenization cycles.[3][12][13] For all methods, the type and concentration of the surfactant, the GMS (lipid) concentration, and the processing temperature are crucial.[1][14][15][16] In solvent-based methods, the solvent-to-lipid ratio is also a main influencing factor.[2]
Q4: How does lipid concentration affect particle size?
A4: Generally, a higher concentration of GMS leads to an increase in particle size.[1][14] This is often attributed to the increased viscosity of the dispersed phase, which can reduce the efficiency of the homogenization process.[14] However, some studies note that this effect is more relevant above a certain critical lipid concentration.[14]
Q5: What is the role of the surfactant, and how do I choose the right one?
A5: The surfactant is critical for stabilizing the newly formed nanoparticles and preventing them from aggregating. It reduces the interfacial tension between the lipid and aqueous phases during homogenization.[16] The concentration of the surfactant is inversely related to particle size; increasing the surfactant concentration generally leads to smaller particles, up to an optimal point.[1][16] Common surfactants used with GMS include Tween 80, Tween 20, and Poloxamers, often in combination with a co-surfactant like soy lecithin.[1][7] The choice depends on the desired surface properties, stability, and regulatory acceptance.
Q6: How does processing temperature influence the formulation?
A6: The processing temperature, particularly in the hot homogenization method, must be kept 5-10°C above the melting point of GMS (approx. 55-60°C) to ensure the lipid is in a molten state.[17] Temperature also influences the crystalline state of the GMS, which can affect drug loading and release.[18][19] Using temperatures that are too high can risk drug degradation.[4]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Particle size is consistently too large (>500 nm). | 1. Insufficient Homogenization Energy: The energy input is not enough to break down the lipid droplets. 2. High Lipid Concentration: The viscosity of the lipid phase is too high, hindering particle size reduction.[14] 3. Inadequate Surfactant Concentration: Not enough surfactant is available to stabilize the newly created particle surfaces, leading to coalescence.[16] | 1. Increase Homogenization Energy: For HPH, increase the homogenization pressure or the number of cycles.[3] For high-shear homogenizers, increase the speed (RPM) or duration.[12][13] 2. Reduce Lipid Concentration: Lower the concentration of GMS in your formulation.[14][17] 3. Optimize Surfactant: Increase the surfactant concentration. Ensure it is sufficient to cover the nanoparticle surface area.[1] |
| High Polydispersity Index (PDI > 0.3). | 1. Particle Aggregation: Nanoparticles are clumping together, leading to a wide size distribution. 2. Inefficient Homogenization: The homogenization process is not uniform, creating a mix of large and small particles. 3. Lipid Recrystallization: Uncontrolled cooling can lead to the formation of different lipid polymorphs and particle growth. | 1. Check Surface Charge: Measure the zeta potential. An absolute value below 30 mV suggests instability. Consider using a charged surfactant to increase electrostatic repulsion.[17] 2. Refine Homogenization Process: Increase the number of homogenization cycles or the duration of homogenization to ensure a more uniform particle population.[3] 3. Control Cooling: Cool the nanoemulsion to room temperature under gentle, continuous stirring to promote uniform recrystallization.[17] |
| Nanoparticle suspension is unstable and aggregates over time. | 1. Insufficient Surface Charge: The electrostatic repulsion between nanoparticles is too low to prevent them from aggregating over time.[17] 2. Inappropriate Surfactant: The chosen surfactant may not be providing adequate long-term steric or electrostatic stabilization. 3. Inappropriate Storage Conditions: Temperature fluctuations can cause the lipid to recrystallize, leading to particle growth and expulsion of the encapsulated drug.[17] | 1. Increase Zeta Potential: If the absolute value is below 30 mV, incorporate a charged surfactant or stabilizer to enhance electrostatic repulsion. 2. Re-evaluate Surfactant System: Experiment with different types of surfactants (e.g., non-ionic, ionic) or a combination of surfactants to improve stability.[1][7] 3. Optimize Storage: Store the nanoparticle suspension at a constant, controlled temperature (e.g., 4°C), avoiding freeze-thaw cycles. |
Data Hub: Impact of Formulation Variables
The following tables summarize quantitative data from various studies on the effect of key parameters on the particle size of GMS-based nanoparticles.
Table 1: Effect of Homogenization Speed on Particle Size
| Homogenization Speed (rpm) | Resulting Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 6,000 | > 500 | > 0.5 | [13] |
| 12,000 | 172 - 231 (for empty SLNs) | < 0.3 | [6][13] |
| 10,000 | Smaller than at 5,000 rpm | Not Specified | [12] |
| 15,000 | Stable particle size achieved | Not Specified | [12] |
Table 2: Effect of GMS (Lipid) Concentration on Particle Size
| Lipid Concentration (% w/v) | Surfactant System | Resulting Particle Size (nm) | Reference |
| 1% | Tween 80 | ~250 | [20] |
| 2.5% | Tween 80 | ~300 | [20] |
| 5% | Tween 80 | ~450 | [20] |
| 7.5% | Tween 80 | > 600 | [20] |
Table 3: Effect of Surfactant Type and Concentration on Particle Size
| Surfactant | Surfactant Conc. (% w/v) | GMS Conc. (% w/v) | Resulting Particle Size (nm) | Reference |
| Tween 80 | 1.5 | 1:1 (Drug:Lipid) | 109.7 | [21] |
| Tween 80 | 2.0 | 1:1 (Drug:Lipid) | 149.2 | [21] |
| Tween 80 | 2.5 | 1:1 (Drug:Lipid) | 197.4 | [21] |
| Tween 20 | Not specified | Not specified | Larger size than Tween 80 | [6] |
Experimental Protocols
Protocol 1: Hot High-Pressure Homogenization (HPH)
This method involves the dispersion of a molten lipid phase into a hot aqueous surfactant solution, followed by high-pressure homogenization to form a nanoemulsion which is then cooled.
Materials:
-
Glyceryl Monostearate (GMS)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (optional, e.g., Soy Lecithin)
-
Purified Water
-
Active Pharmaceutical Ingredient (API), if applicable
Methodology:
-
Preparation of Lipid Phase: Melt the GMS (and dissolve the lipophilic API in it, if applicable) at a temperature approximately 5-10°C above its melting point (~65-70°C).[17]
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat it to the same temperature as the lipid phase.[17]
-
Pre-emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer at 8,000-12,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.[12][17]
-
High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer. Operate the homogenizer at the desired pressure (e.g., 300-500 bar) for a specific number of cycles (typically 3-5 cycles).[3] The temperature should be maintained above the lipid's melting point throughout this process.
-
Cooling: Cool the resulting hot nanoemulsion to room temperature under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.[17]
-
Characterization: Analyze the final SLN suspension for particle size, PDI, and zeta potential.
Protocol 2: Solvent Emulsification and Evaporation
This method is suitable for thermolabile drugs and involves dissolving the lipid in an organic solvent.
Materials:
-
Glyceryl Monostearate (GMS)
-
Water-immiscible Organic Solvent (e.g., chloroform, dichloromethane)
-
Surfactant (e.g., Brij 97)
-
Co-emulsifier (e.g., Soya-lecithin)
-
Purified Water
-
API
Methodology:
-
Preparation of Organic Phase: Dissolve the GMS and the API in the organic solvent.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-emulsifier in purified water.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or an ultrasonicator to form an oil-in-water (o/w) emulsion.[2][8]
-
Solvent Evaporation: Remove the organic solvent from the emulsion by stirring at room temperature under reduced pressure (e.g., using a rotary evaporator).
-
Nanoparticle Formation: The evaporation of the solvent leads to the precipitation of the lipid as nanoparticles in the aqueous phase.[8]
-
Characterization: Analyze the resulting nanoparticle suspension for particle size, PDI, zeta potential, and entrapment efficiency.
Visual Guides & Workflows
The following diagrams illustrate key workflows and relationships in the particle size control of GMS nanoparticles.
Caption: Experimental workflow for preparing GMS nanoparticles via hot HPH.
Caption: Relationship between formulation/process variables and particle size.
Caption: Decision tree for troubleshooting excessively large particle sizes.
References
- 1. Influence of process variables on particle size of solid lipid nanoparticles - IJNDD [ijndd.in]
- 2. The size of solid lipid nanoparticles: an interpretation from experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journaljpri.com [journaljpri.com]
- 8. japsonline.com [japsonline.com]
- 9. The Impact of Variables on Particle Size of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers; A Comparative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijcmas.com [ijcmas.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of optimum processing temperature for transformation of glyceryl monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: The Influence of Cooling Rate on the Crystalline Structure of Glyceryl Monostearate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding and controlling the crystalline structure of glyceryl monostearate (GMS) by manipulating the cooling rate during its preparation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the different crystalline forms of glyceryl monostearate?
A1: Glyceryl monostearate is a polymorphic substance, meaning it can exist in multiple crystalline forms. The three primary polymorphs are α (alpha), β' (beta-prime), and β (beta). These forms differ in their molecular packing, which in turn affects their physical properties such as melting point, stability, and dissolution rate. The α-form is the least stable and has the lowest melting point, while the β-form is the most stable and has the highest melting point. The β'-form is an intermediate in terms of stability and melting point.[1][2]
Q2: How does the cooling rate affect the crystalline structure of GMS?
A2: The rate at which molten GMS is cooled is a critical factor in determining which crystalline form is produced. Rapid cooling or quenching tends to "freeze" the molecules in a less ordered state, favoring the formation of the metastable α-polymorph.[3] Slower cooling rates provide the molecules with more time to arrange themselves into a more stable configuration, leading to the formation of the β' and eventually the most stable β-polymorphs.[4]
Q3: Why is controlling the crystalline form of GMS important in drug development?
A3: The polymorphic form of GMS can significantly impact the performance of a pharmaceutical formulation. For instance, the stability and release profile of a drug incorporated within a GMS-based matrix can be dependent on the crystalline structure of the GMS. Changes in the polymorphic form during storage can lead to alterations in drug release, potentially affecting the product's efficacy and shelf-life.[5] Therefore, understanding and controlling the polymorphism of GMS is crucial for ensuring product quality and consistency.
Q4: What analytical techniques are used to characterize the crystalline structure of GMS?
A4: The primary techniques used to identify and quantify the different polymorphs of GMS are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). DSC measures the heat flow associated with thermal transitions, such as melting and crystallization, allowing for the identification of different polymorphs based on their distinct melting points and enthalpies.[6][7] XRD provides information about the crystal lattice structure, with each polymorph exhibiting a characteristic diffraction pattern.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization and analysis of glyceryl monostearate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Polymorph Formation | - Inaccurate temperature control: The actual cooling rate may differ from the setpoint. - Impurities in the GMS sample: Even small amounts of impurities can act as nucleation sites and influence crystallization. - Thermal history of the sample: Previous heating and cooling cycles can affect the subsequent crystallization behavior. | - Calibrate your cooling equipment regularly. - Use high-purity GMS. Consider recrystallizing the GMS if purity is a concern. - Standardize the thermal history of your samples. Always heat the GMS to a temperature sufficiently above its melting point to erase any previous crystal memory before initiating the cooling process. |
| Irreproducible Crystallization Results | - Inconsistent cooling rates: Variations in sample volume or the positioning of the sample in the cooling apparatus can lead to different effective cooling rates. - Variations in ambient conditions: Changes in room temperature or humidity can affect heat transfer. | - Ensure consistent sample volumes and placement. - Conduct experiments in a controlled environment. |
| Broad or Overlapping Peaks in DSC Thermogram | - Presence of multiple polymorphs: The sample may be a mixture of different crystalline forms. - Impurities: Impurities can broaden melting peaks. - Heating rate is too fast: A high heating rate in the DSC can reduce the resolution between thermal events. | - Use XRD to confirm the presence of multiple polymorphs. - Use a slower heating rate during DSC analysis to improve peak separation. - Ensure the purity of your GMS sample. |
| Noisy or Unstable Baseline in DSC | - Poor thermal contact: The sample may not be in good contact with the bottom of the DSC pan. - Sample pan not properly sealed: This can lead to mass loss and an unstable baseline. - Contamination of the DSC cell. | - Ensure the sample is evenly distributed at the bottom of the pan. - Use hermetically sealed pans, especially for samples that may lose moisture. - Clean the DSC cell according to the manufacturer's instructions. [10] |
| Difficulty in Identifying Polymorphs from XRD Pattern | - Preferred orientation of crystals: If the crystals are not randomly oriented, the relative intensities of the diffraction peaks can be altered. - Small crystal size: Very small crystals can lead to broad diffraction peaks, making them difficult to identify. | - Prepare the sample for XRD analysis carefully to ensure random orientation. This can be achieved by gently grinding the sample into a fine powder. - Consider using techniques like Scherrer analysis to estimate crystal size from the peak broadening. |
Quantitative Data
The following table summarizes the expected crystalline forms of glyceryl monostearate at different cooling rates. Please note that these are general guidelines, and the exact results may vary depending on the specific experimental conditions and the purity of the GMS.
| Cooling Rate (°C/min) | Predominant Crystalline Form | Key Characteristics |
| > 20 (Fast/Quenching) | α (Alpha) | Least stable, lowest melting point, often appears as small, fine crystals.[3][4] |
| 5 - 10 (Moderate) | Mixture of α and β' | Intermediate stability and melting point. |
| 1 - 2 (Slow) | β' (Beta-Prime) | More stable than α, often transitions to β upon storage. |
| < 1 (Very Slow/Annealing) | β (Beta) | Most stable, highest melting point, typically forms larger, more ordered crystals.[4] |
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) Analysis of GMS Polymorphs
Objective: To determine the polymorphic form(s) of a glyceryl monostearate sample by analyzing its thermal behavior.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids (hermetically sealed recommended)
-
Crimper for sealing pans
-
Microbalance
-
Glyceryl monostearate sample
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the GMS sample into a clean aluminum DSC pan.
-
Ensure the sample is in good thermal contact with the bottom of the pan.
-
Hermetically seal the pan using a crimper.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heating Scan 1 (Erase Thermal History): Heat the sample from ambient temperature to a temperature approximately 20°C above the final melting point of GMS (e.g., to 90°C) at a heating rate of 10°C/min. Hold at this temperature for 5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cooling Scan: Cool the sample from 90°C to a low temperature (e.g., 0°C) at the desired cooling rate (e.g., 1°C/min, 5°C/min, or 20°C/min).
-
Heating Scan 2 (Analysis): Heat the sample from 0°C back to 90°C at a controlled heating rate (e.g., 5°C/min). This scan will be used to analyze the melting behavior of the crystalline forms produced during the cooling step.
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan.
-
Identify the melting endotherms and determine the onset temperature, peak temperature, and enthalpy of melting for each transition.
-
Compare the obtained melting points to the known values for the different GMS polymorphs to identify the crystalline form(s) present in the sample.
-
Protocol 2: X-ray Diffraction (XRD) Analysis of GMS Polymorphs
Objective: To identify the crystalline form(s) of a glyceryl monostearate sample based on its crystal lattice structure.
Materials and Equipment:
-
X-ray Diffractometer with a Cu Kα radiation source
-
Sample holder
-
Mortar and pestle
-
Glyceryl monostearate sample
Procedure:
-
Sample Preparation:
-
Gently grind the GMS sample into a fine, homogeneous powder using a mortar and pestle. This helps to ensure random orientation of the crystals.
-
Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface.
-
-
XRD Instrument Setup:
-
Place the sample holder into the XRD instrument.
-
Set the instrument parameters. Typical settings for GMS analysis are:
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan range (2θ): 5° to 40°
-
Step size: 0.02°
-
Scan speed: 1-2°/min
-
-
-
Data Collection:
-
Initiate the XRD scan and collect the diffraction pattern.
-
-
Data Analysis:
-
Analyze the resulting diffractogram.
-
Identify the positions (2θ angles) of the diffraction peaks.
-
Compare the observed peak positions to the known characteristic peaks for the different GMS polymorphs. The primary short-spacing peaks for identification are:
-
Visualizations
Caption: Experimental workflow for analyzing the effect of cooling rate on GMS polymorphism.
Caption: Decision diagram for selecting cooling rate to obtain a desired GMS polymorph.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Glyceryl Monoolein Addition on the Foaming Properties and Stability of Whipped Oleogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization Behavior and Physical Properties of Monoglycerides-Based Oleogels as Function of Oleogelator Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. improvedpharma.com [improvedpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. X-ray diffraction analysis of isolated skin lipids: reconstitution of intercellular lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eng.uc.edu [eng.uc.edu]
- 11. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of glycol monostearate and glycerol monostearate as emulsifiers
An Objective Comparison of Glycol Monostearate and Glycerol Monostearate as Emulsifiers for Pharmaceutical and Cosmetic Formulations
Introduction
In the formulation of emulsions for pharmaceuticals, cosmetics, and research applications, the choice of emulsifier is paramount to ensuring product stability, efficacy, and desired sensory characteristics. Among the most widely utilized non-ionic surfactants are this compound (also known as Ethylene this compound or EGMS) and Glycerol Monostearate (GMS). Both are esters of stearic acid, a long-chain fatty acid, but differ in their hydrophilic head group—ethylene glycol for EGMS and glycerol for GMS. This structural difference leads to distinct physicochemical properties and performance characteristics.
This guide provides a comprehensive, data-driven comparative analysis of EGMS and GMS, intended for researchers, scientists, and drug development professionals. It covers their chemical properties, emulsifying performance, and established experimental protocols for their evaluation, enabling an informed selection for specific formulation needs.
Chemical Structure and Physicochemical Properties
This compound is the ester formed from the reaction of ethylene glycol with stearic acid.[1] Glycerol Monostearate is the glycerol ester of stearic acid and can exist as a mixture of mono-, di-, and triglycerides, with the performance-critical component being the monoglyceride.[2][3][4] The purity, particularly the monoglyceride content (typically 40-60% in commercial grades and >90% in distilled grades), significantly influences the performance of GMS.[4]
The fundamental properties of these two emulsifiers are summarized below.
Table 1: Comparative Physicochemical Properties of this compound and Glycerol Monostearate
| Property | This compound (EGMS) | Glycerol Monostearate (GMS) |
| Chemical Formula | C₂₀H₄₀O₃ | C₂₁H₄₂O₄ |
| Appearance | White to off-white, waxy solid or flakes.[1][5] | White to cream-colored, odorless, waxy or powder-like solid.[2][3] |
| Melting Point | 54 - 61 °C | 57 - 68 °C (dependent on purity and isomer mix).[3][4] |
| Solubility | Insoluble in water; soluble in oils and organic solvents.[5] | Insoluble in cold water but dispersible in hot water; soluble in hot oils and organic solvents like ethanol.[4][6][7] |
| HLB Value | ~2.0 - 2.9[8] | ~3.0 - 5.4 (Lipophilic, suitable for W/O emulsions).[4][9] |
| Critical Micelle Conc. | Data not readily available in cited literature. | 2.40 x 10⁻² to 4.50 x 10⁻² mol/dm³ (determined by UV-Vis and conductivity, respectively).[10][11] |
| Primary Functions | Emulsifier, Pearlizing Agent, Opacifier, Thickener.[5][12] | Emulsifier, Thickener, Stabilizer, Anti-caking Agent, Controlled-release Agent.[2][3][6] |
Mechanism of Emulsification
Both EGMS and GMS are amphiphilic molecules, possessing a lipophilic (oil-loving) fatty acid tail and a hydrophilic (water-loving) alcohol head. When introduced into an oil and water system, they spontaneously migrate to the interface between the two immiscible liquids. By orienting themselves at this interface, they reduce the interfacial tension, which is the energy required to increase the surface area between oil and water. This reduction in energy facilitates the dispersion of one liquid into the other as fine droplets, forming an emulsion.
Caption: Emulsifier molecules at the oil-water interface.
Comparative Performance Analysis
While both molecules are effective surfactants, their structural differences lead to distinct performance profiles in emulsion systems.
-
Emulsion Type and Stability: With a low Hydrophilic-Lipophilic Balance (HLB) value, GMS is predominantly lipophilic and is highly effective at forming and stabilizing water-in-oil (W/O) emulsions. It can also be used as a co-emulsifier and viscosity builder in oil-in-water (O/W) emulsions. EGMS, also having a low HLB, functions similarly but is particularly noted for its use as a secondary emulsifier and stabilizer in O/W cosmetic creams and lotions.[12] The stability of GMS-structured emulsions is known to be influenced by its polymorphic behavior; the initial, less stable α-gel phase can transition to a more stable but potentially grainy coagel phase, which can lead to emulsion destabilization.[13][14] The stability of the α-gel phase can be enhanced by adding co-emulsifiers or hydrocolloids.[13][14]
-
Viscosity and Texture Modification: Both compounds contribute to the viscosity of formulations. GMS is particularly effective at increasing viscosity and viscoelasticity by forming a liquid crystalline network in the aqueous phase of an emulsion.[15] This makes it a valuable texture modifier in foods like ice cream and baked goods.[3][6] EGMS also functions as a thickener, imparting a smooth, creamy consistency to lotions and creams.[16]
-
Aesthetic Properties: A key differentiator for EGMS is its ability to function as a pearlizing agent. In liquid cleansers like shampoos and body washes, EGMS crystallizes into fine platelets upon cooling, which reflect light and impart a pearlescent, aesthetically pleasing appearance to the product.[8][12] GMS does not typically serve this function.
Table 2: Comparative Emulsifier Performance
| Performance Metric | This compound (EGMS) | Glycerol Monostearate (GMS) |
| Primary Emulsion Type | Used as a stabilizer and co-emulsifier, often in O/W systems. | Primarily for W/O emulsions; also used as a co-emulsifier and structurant in O/W systems. |
| Viscosity Impact | Acts as a thickener, improving the consistency of creams and lotions.[12][16] | Significantly increases viscosity and viscoelasticity by forming crystalline gel networks.[15] |
| Texture Contribution | Imparts a smooth, creamy feel.[16] | Contributes to body and creaminess, prevents ice crystal growth in frozen desserts.[3][6] |
| Unique Features | Excellent pearlizing and opacifying agent in rinse-off products like shampoos.[5][8] | Strong structurant; stability is dependent on polymorphic form (α-gel vs. coagel).[13][14] Can be used to form solid lipid nanoparticles (SLNs).[17] |
| Common Applications | Cosmetics (shampoos, body washes, creams), Personal Care.[1] | Food (bakery, ice cream, margarine), Pharmaceuticals (creams, ointments, oral tablets), Cosmetics (creams, lotions).[2][6][18] |
Experimental Protocols for Emulsifier Evaluation
To objectively compare the performance of EGMS and GMS, a series of standardized experimental protocols should be employed.
Caption: Workflow for comparative emulsifier analysis.
1. Emulsion Preparation:
-
Objective: To create standardized emulsions for comparison.
-
Methodology: The oil phase, containing the emulsifier (EGMS or GMS), is heated to ~70-75°C to ensure complete melting and dissolution. The aqueous phase is heated separately to the same temperature. The two phases are then combined and subjected to high-shear homogenization (e.g., using a rotor-stator homogenizer or microfluidizer) for a specified time and intensity to form a fine emulsion. The emulsion is then cooled under controlled agitation.[17]
2. Particle Size Analysis:
-
Objective: To measure and compare the droplet size and distribution of the formed emulsions. Smaller, more uniform droplets generally indicate higher emulsification efficiency.
-
Methodology: Techniques like Laser Diffraction or Dynamic Light Scattering (DLS) are used. A sample of the emulsion is diluted and analyzed to determine the mean droplet diameter (e.g., D[6]) and the span of the distribution. Measurements are taken immediately after preparation and at set time points to monitor for droplet coalescence.[15][17]
3. Rheological Analysis:
-
Objective: To quantify the viscosity and viscoelastic properties imparted by the emulsifier.
-
Methodology: A rheometer with appropriate geometry (e.g., cone-and-plate or concentric cylinders) is used. Flow sweep tests are performed to measure viscosity as a function of shear rate. Oscillatory tests (frequency or strain sweeps) can determine the storage modulus (G') and loss modulus (G''), providing insight into the emulsion's gel-like structure and stability.[14][15]
4. Emulsion Stability Assessment:
-
Objective: To evaluate the emulsion's resistance to phase separation over time and under stress.
-
Methodology:
-
Accelerated Stability: Samples are centrifuged at high speeds (e.g., 3000 rpm for 30 minutes). The volume of separated oil or water is measured. A stable emulsion will show no phase separation.
-
Long-Term Stability: Emulsions are stored at various temperatures (e.g., 4°C, 25°C, 40°C) for several weeks or months. Phase separation, creaming, or sedimentation is observed visually. The Creaming Index (CI) can be calculated as (Height of cream layer / Total height of emulsion) x 100.[13]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to study the crystallization and melting behavior of the emulsifiers within the formulation, which is particularly relevant for understanding the polymorphic transitions of GMS that affect stability.[13][14]
-
Safety and Regulatory Profile
-
This compound (EGMS): Considered safe for use in cosmetic and personal care products within recommended concentrations.[1] It is noted as being biodegradable.[1]
-
Glycerol Monostearate (GMS): Widely regarded as a nontoxic and nonirritant material.[19] It is listed by the U.S. FDA as Generally Recognized as Safe (GRAS) for direct addition to food, making it extremely common in the food industry.[20] Toxicological studies have shown no significant adverse effects.[20][21]
Conclusion and Recommendations
Both this compound and Glycerol Monostearate are versatile, effective, and safe non-ionic emulsifiers derived from stearic acid. The choice between them should be guided by the specific requirements of the formulation.
-
Choose this compound (EGMS) when the primary goal is to create an aesthetically pleasing, pearlescent appearance in a liquid or semi-solid cosmetic formulation, such as a shampoo or high-end lotion. It also serves as an effective co-emulsifier and thickener to achieve a smooth, creamy texture.
-
Choose Glycerol Monostearate (GMS) for applications requiring robust viscosity building and emulsion structuring, particularly in the food and pharmaceutical industries. Its ability to form crystalline networks makes it an excellent texture modifier in products like ice cream and a stabilizer in topical creams. It is the emulsifier of choice for many W/O systems and is invaluable in creating controlled-release matrices for solid dosage forms.
For any application, experimental validation using the protocols outlined above is critical to determining the optimal emulsifier and concentration to achieve the desired product performance and stability.
References
- 1. EGMS – ETHYLENE this compound – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]
- 2. nimbasia.com [nimbasia.com]
- 3. Glycerol monostearate - Wikipedia [en.wikipedia.org]
- 4. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 5. chemiis.com [chemiis.com]
- 6. alphachem.biz [alphachem.biz]
- 7. benchchem.com [benchchem.com]
- 8. Glycol Stearate | Ethylene this compound or EGMS | Cosmetic Ingredients Guide [ci.guide]
- 9. NIKKOL MGS-BMV (Glyceryl Monostearate) | Pharmaceutical Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. ezelements.ca [ezelements.ca]
- 13. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. Premium GMS (Glycerol Mono Stearate) - Enhance Your Formulations - Shop Now on Artikamart [artikamart.com]
- 17. journaljpri.com [journaljpri.com]
- 18. Different Types of Glycerol Monostearate: Properties and Applications [cnchemsino.com]
- 19. tr.psgraw.com [tr.psgraw.com]
- 20. grokipedia.com [grokipedia.com]
- 21. carlroth.com:443 [carlroth.com:443]
A Comparative Guide to the Purity Validation of Glycol Monostearate: HPLC vs. GC-FID
For researchers, scientists, and drug development professionals, the accurate determination of purity and impurity profiles of pharmaceutical excipients like glycol monostearate is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the purity validation of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your analytical needs.
This compound, a monoester of ethylene glycol and stearic acid, is a widely used emulsifier and surfactant in pharmaceutical formulations. Its purity is critical, as the presence of di- and tri-esters, free stearic acid, or residual ethylene glycol can impact the stability and performance of the final drug product. Both HPLC and GC-FID are powerful chromatographic techniques capable of separating and quantifying these components, but they operate on different principles and offer distinct advantages and disadvantages.
At a Glance: HPLC vs. GC-FID for this compound Analysis
| Feature | HPLC with ELSD | GC-FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Volatility Requirement | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile or rendered volatile through derivatization. |
| Sample Preparation | Typically involves dissolution in a suitable solvent. | Often requires a derivatization step (e.g., silylation) to increase volatility. |
| Typical Detector | Evaporative Light Scattering Detector (ELSD) for non-chromophoric analytes. | Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. |
| Key Advantage | Direct analysis of the sample without degradation of thermally sensitive components. | High resolution and sensitivity. |
| Key Disadvantage | Potentially lower sensitivity for some compounds compared to GC-FID. | Derivatization adds complexity and potential for error. |
Performance Comparison: Quantitative Data
The following tables summarize the typical performance characteristics of HPLC-ELSD and GC-FID methods for the analysis of monoacylglycerols, providing a basis for comparison.
Table 1: HPLC-ELSD Performance for Monoacylglycerol Analysis *
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.997[1] |
| Limit of Detection (LOD) | 0.040 - 0.421 mg/mL[1] |
| Limit of Quantitation (LOQ) | 0.122 - 1.277 mg/mL[1] |
| Repeatability (RSD) | < 5% |
*Data based on the analysis of monolaurin, a close structural analog of this compound.
Table 2: GC-FID Performance for this compound Analysis
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 1 mg/L |
| Limit of Quantitation (LOQ) | 5 mg/kg |
| Repeatability (RSD) | < 7.5% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for both HPLC-ELSD and GC-FID analysis of this compound.
HPLC-ELSD Method
This method is suitable for the direct analysis of this compound without the need for derivatization.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of hexane, isopropanol, and ethyl acetate) to a known concentration.
-
Filter the sample solution through a 0.45 µm filter prior to injection.
2. Chromatographic Conditions:
-
Column: Zorbax silica (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of hexane, isopropanol, and ethyl acetate mixtures.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min
-
GC-FID Method
This method requires derivatization to increase the volatility of this compound.
1. Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample into a reaction vial.
-
Add an internal standard solution (e.g., cholesterol in pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Cap the vial and heat at 70°C for 30 minutes to complete the derivatization.
-
Cool the sample to room temperature before injection.
2. Chromatographic Conditions:
-
Column: Agilent HP-1 (100% Dimethylpolysiloxane, 30 m x 0.530 mm, 5 µm)
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 200°C
-
Ramp to 250°C at 13°C/min
-
Hold at 250°C for 25 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
-
Injection Volume: 2 µL
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the key steps in each technique.
Caption: HPLC-ELSD workflow for this compound purity analysis.
Caption: GC-FID workflow for this compound purity analysis.
Logical Comparison of Techniques
The choice between HPLC and GC-FID depends on several factors, including the specific analytical requirements, available instrumentation, and desired sample throughput.
Caption: Logical comparison of HPLC-ELSD and GC-FID for this compound analysis.
Conclusion
Both HPLC-ELSD and GC-FID are viable and robust techniques for the purity validation of this compound. The choice between them is a trade-off between the simplicity and directness of HPLC and the high sensitivity and resolution of GC.
-
HPLC-ELSD is often preferred for its straightforward sample preparation, which avoids the potential complications of derivatization and is inherently suitable for analyzing the non-volatile this compound directly. This makes it a strong candidate for routine quality control environments where simplicity and speed are advantageous.
-
GC-FID , on the other hand, excels in its ability to provide high-resolution separation and sensitive detection of volatile components, including potential impurities and the derivatized monoester. When the highest sensitivity is required for trace impurity analysis, and the laboratory has established protocols for derivatization, GC-FID is an excellent choice.
Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the specific validation requirements, including the nature of potential impurities, required sensitivity, and available resources. For comprehensive characterization, the use of both techniques can be complementary, providing a more complete picture of the sample's purity profile.
References
Performance comparison of glycol monostearate with other non-ionic surfactants
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic formulations, the selection of an appropriate surfactant is paramount to ensuring product stability, efficacy, and safety. Non-ionic surfactants are frequently employed due to their broad compatibility, low toxicity, and stability across a range of pH values.[1] Among these, Glycol Monostearate (GMS), a glycerol ester of stearic acid, is a widely utilized emulsifier, thickening agent, and stabilizer.[2][3] This guide provides an objective comparison of the performance of this compound against other common non-ionic surfactants, supported by physicochemical data and detailed experimental protocols.
Physicochemical Properties: A Quantitative Comparison
The performance of a surfactant is fundamentally linked to its physicochemical properties, primarily its Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC). The HLB value indicates the surfactant's affinity for water or oil phases, determining the type of emulsion it is likely to form, while the CMC is the concentration at which surfactant molecules begin to form micelles, a key factor in solubilization and detergency.[4][5]
This compound is characterized by a low HLB value, typically ranging from 3.8 to 5.4, which makes it predominantly lipophilic (oil-loving) and highly suitable for creating stable water-in-oil (W/O) emulsions.[2][6] This contrasts sharply with surfactants like Polysorbates (Tweens), which possess high HLB values and are used for oil-in-water (O/W) emulsions.[7] Sorbitan Esters (Spans) share a similar lipophilic nature with GMS.[7][8]
| Surfactant Class | Specific Example | Typical HLB Value | Emulsion Preference | Critical Micelle Concentration (CMC) |
| Glycol Esters | This compound (GMS) | 3.8 - 5.4 [2][6] | Water-in-Oil (W/O) [2] | 0.1 - 0.5 mM [4] |
| Sorbitan Esters | Sorbitan Monostearate (Span 60) | 4.7[8][9] | Water-in-Oil (W/O)[8] | 0.03 - 0.1 mM[4] |
| Sorbitan Esters | Sorbitan Monooleate (Span 80) | 4.3[7][8] | Water-in-Oil (W/O)[8] | Not readily available |
| Polysorbates | Polysorbate 20 (Tween 20) | 16.7[7] | Oil-in-Water (O/W)[7] | 0.05 - 0.1 mM[4] |
| Polysorbates | Polysorbate 80 (Tween 80) | 15.0[9] | Oil-in-Water (O/W)[7] | 0.05 - 0.15 mM[4] |
| Alkyl Polyglucosides | Alkyl Polyglucoside (APG) | 10.0 - 16.0 (Varies) | Oil-in-Water (O/W) | 0.2 - 1.0 mM[4] |
Performance in Emulsion & Drug Delivery Systems
The primary function of these surfactants is to reduce interfacial tension between immiscible liquids, enabling the formation of stable emulsions.[9]
-
This compound (GMS): Due to its lipophilic nature, GMS is an excellent choice for W/O emulsions. It is often used as a stabilizer and viscosity-builder in creams and lotions.[10] In pharmaceuticals, GMS is a key component in the formulation of Solid Lipid Nanoparticles (SLNs) and as a matrix for sustained-release tablets.[11][12] Studies have shown that GMS-based SLNs can provide controlled release of drugs like docetaxel, and blank GMS nanoparticles are biocompatible.[11] The release rate of drugs from a GMS matrix can be retarded by increasing the concentration of GMS.[12]
-
Sorbitan Esters (Spans): Like GMS, Spans are effective for W/O emulsions and are often used in combination with Polysorbates to achieve a wide range of HLB values for optimal emulsion stability.[9][13] They are used in ointments and other fatty formulations.[13]
-
Polysorbates (Tweens): These are the go-to emulsifiers for O/W emulsions, such as those found in injectables, vaccines, and oral liquids.[7][13] Their high water solubility allows them to effectively stabilize oil droplets in an aqueous phase.
The choice between these surfactants depends entirely on the desired formulation. For a rich, water-in-oil cream, GMS or a Sorbitan Ester would be appropriate. For a light, oil-in-water lotion or a parenteral drug formulation, a Polysorbate would be the preferred choice.[13]
Caption: Experimental workflow for comparing the performance of non-ionic surfactants in emulsions.
Cytotoxicity and Biocompatibility
For drug development professionals, the toxicological profile of an excipient is a critical consideration. Non-ionic surfactants are generally considered less toxic and less irritating than their ionic counterparts.[3][14]
-
This compound: Research on GMS-based solid lipid nanoparticles for docetaxel delivery indicated that the blank nanoparticles were biocompatible.[11]
-
Sucrose Esters: The cytotoxicity can vary based on the specific ester. One study using Caco-2 cells found that while vesicles formulated with sucrose esters were safe, free sucrose monostearate was toxic to the cells.[15][16] This highlights the importance of evaluating the final formulation rather than individual components alone.
-
General Note: Skin irritancy for surfactants generally follows the trend: non-ionic < amphoteric < anionic < cationic.[14]
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.
-
Objective: To find the concentration at which surfactant monomers begin to form aggregates (micelles).
-
Methodology (Surface Tensiometry):
-
Prepare a series of aqueous solutions of the surfactant at varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).[17]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show a sharp inflection point. The concentration at this point is the CMC.
-
For a more precise determination, the data can be fitted with two linear regressions, and the intersection point is taken as the CMC. Alternatively, the second derivative of the data plot can be used to pinpoint the CMC, a method applicable across various measurement techniques.[5]
-
Evaluation of Emulsifying Performance and Stability
This protocol determines the ability of a surfactant to form and maintain a stable emulsion.
-
Objective: To assess the stability of an emulsion formulated with the surfactant over time.
-
Methodology:
-
Formulation: Prepare a series of emulsions (e.g., 20% oil phase, 75% aqueous phase, 5% surfactant). For a W/O emulsion suitable for GMS, the oil phase would be the continuous phase.
-
Emulsification: Subject the mixture to high-shear homogenization for a defined period (e.g., 5 minutes at 10,000 rpm) to form the emulsion.
-
Initial Characterization: Immediately after preparation, measure the initial droplet size distribution using Dynamic Light Scattering (DLS) and characterize the emulsion's viscosity using a rheometer.
-
Stability Testing: Store the emulsion samples under accelerated conditions (e.g., 40°C) and at room temperature.
-
Analysis: At set time intervals (e.g., 24h, 1 week, 1 month), visually inspect the samples for any signs of instability such as creaming, coalescence, or phase separation. Re-measure the droplet size distribution and viscosity to quantify changes over time. A stable emulsion will show minimal change in these parameters.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 3. researchgate.net [researchgate.net]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nabinsblog.home.blog [nabinsblog.home.blog]
- 7. Sorbitan Esters and Polysorbates in Food: Functions, Benefits, and Applications [cnchemsino.com]
- 8. What Are Sorbitan Esters and Sorbitan Monostearate Span 60? [cnchemsino.com]
- 9. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 10. drugfuture.com [drugfuture.com]
- 11. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. matangiindustries.com [matangiindustries.com]
- 14. Surfactant - Wikipedia [en.wikipedia.org]
- 15. Physicochemical characterization and cytotoxic studies of nonionic surfactant vesicles using sucrose esters as oral delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Glycol Monostearate vs. Beeswax: A Comparative Guide for Oleogelator Efficacy in Drug Development
For researchers, scientists, and drug development professionals, the choice of an oleogelator is critical in formulating effective delivery systems for lipophilic compounds. This guide provides an objective comparison of two common oleogelators, Glycol Monostearate (GMS) and Beeswax (BW), focusing on their performance and supported by experimental data.
Oleogels, structured systems of liquid oils entrapped within a three-dimensional network of a gelator, offer a promising alternative to traditional semi-solid formulations. They can enhance the stability and bioavailability of active pharmaceutical ingredients (APIs). The selection of the oleogelator dictates the physicochemical properties and ultimately the performance of the final product.
Performance Comparison: this compound vs. Beeswax
This compound, a monoester of stearic acid and ethylene glycol, and beeswax, a natural wax produced by honey bees, are both effective in structuring oils. However, they exhibit distinct characteristics in terms of gelling capacity, thermal behavior, and microstructure.
A key performance indicator for an oleogelator is its critical gelation concentration (CGC) , the minimum concentration required to form a stable gel. Studies have shown that both GMS and beeswax can form oleogels at low concentrations. For instance, in one comparative study using olive and peanut oils, the critical oleogelator concentration for both beeswax and glycerol monostearate was found to be 3%.[1][2]
The thermal properties of oleogels are crucial for their stability and application. GMS-based oleogels have been observed to have higher melting temperatures compared to those made with beeswax, which can be attributed to the polymorphic nature of GMS.[1][2] Differential Scanning Calorimetry (DSC) analysis of GMS-based oleogels often reveals two distinct exothermic and endothermic peaks, indicating a more complex crystalline structure.[1][2] In contrast, beeswax oleogels tend to have a lower melting peak.[3]
Oil Binding Capacity (OBC) is another vital parameter, indicating the ability of the gel network to entrap the liquid oil phase. High OBC is desirable to prevent syneresis (oil leakage). Both GMS and beeswax have demonstrated excellent oil binding capacities, with studies showing that oleogels made with either gelator can release less than 4% of oil.[1] The interaction between beeswax and GMS in a mixed-component system has been shown to increase the oil binding capacity.[4]
In terms of texture and mechanical properties , GMS generally forms firmer oleogels than beeswax at the same concentration.[2][5] This higher firmness in GMS-based oleogels is attributed to the formation of a denser and more ordered crystalline network. The crystal morphology differs significantly between the two; GMS typically forms irregular clusters of needle-like crystals, while beeswax forms platelet-like crystals.[1][2] The combination of beeswax and glycerol monostearate can lead to increased gel strength.[4][6]
The following tables summarize the quantitative data from comparative studies on this compound and beeswax as oleogelators.
| Parameter | This compound (GMS) | Beeswax (BW) | Oil Type | Reference |
| Critical Gelation Concentration (%) | 3 | 3 | Olive Oil, Peanut Oil | [1][2] |
| Solid Fat Content at 25°C (%) | 1.58 - 2.97 | 1.16 - 2.27 | Olive Oil, Peanut Oil | [1][2] |
| Solid Fat Content at 37°C (%) | 1.00 - 1.75 | 0 | Olive Oil, Peanut Oil | [1][2] |
| Firmness | Higher | Lower | Olive Oil | [1][2] |
| Crystal Morphology | Irregular clusters of needle-like crystals | Platelet-like crystals | Olive Oil, Peanut Oil | [1][2] |
Experimental Protocols
The characterization of oleogels involves a suite of analytical techniques to evaluate their physical and chemical properties. Below are detailed methodologies for key experiments cited in the comparison.
Determination of Critical Gelation Concentration (CGC)
The minimum concentration of an oleogelator required to form a stable gel is determined by preparing a series of oleogels with increasing concentrations of the gelator (e.g., in 1% increments). The samples are heated to dissolve the gelator completely and then cooled under controlled conditions. The formation of a gel is confirmed by inverting the sample vial; if no flow is observed, a stable gel is considered to have formed.[7]
Thermal Analysis using Differential Scanning Calorimetry (DSC)
Oil Binding Capacity (OBC)
The ability of the oleogel to retain the oil phase is quantified by measuring its oil binding capacity. A known weight of the oleogel is centrifuged at a specific speed and for a set duration. After centrifugation, any released oil is carefully removed, and the remaining oleogel is weighed. The OBC is then calculated as the percentage of oil retained within the gel structure.[7]
Texture Analysis
The mechanical properties of the oleogels, such as firmness and hardness, are evaluated using a texture analyzer. A probe of a specific geometry is penetrated into the oleogel sample at a constant speed. The force required for the penetration is recorded as a function of distance, and from this data, parameters like hardness (maximum force) can be determined.[9]
Microstructure Analysis using Polarized Light Microscopy (PLM)
The crystalline network of the oleogels is visualized using a polarized light microscope. A small amount of the molten oleogel is placed on a pre-heated microscope slide and covered with a coverslip. The sample is then allowed to crystallize under controlled temperature conditions. The birefringent nature of the crystals allows them to be observed under polarized light, revealing their morphology and distribution within the oil phase.[10]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the characterization of oleogels.
Caption: Workflow for Oleogel Preparation and Critical Gelation Concentration Determination.
Caption: Workflow for the Physicochemical Characterization of Oleogels.
Conclusion
Both this compound and beeswax are effective oleogelators with distinct advantages. GMS tends to form harder and more thermally stable oleogels, which may be beneficial for applications requiring greater structural integrity and resistance to temperature fluctuations. Beeswax, being a natural product, might be preferred for formulations where a "natural" label is desired. The choice between these two oleogelators will ultimately depend on the specific requirements of the drug delivery system, including the desired texture, stability, and release profile of the final product. The provided experimental protocols and workflows offer a standardized approach for the evaluation and comparison of these and other oleogelators in a research and development setting.
References
- 1. A Comparative Study between Beeswax and Glycerol Monostearate for Food-Grade Oleogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Beeswax and Rice Bran Wax Oleogels Based on Different Types of Vegetable Oils and Their Impact on Wheat Flour Dough Technological Behavior during Bun Making - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of mixed-component oleogels: Beeswax and glycerol monostearate interactions towards Tenebrio Molitor larvae oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleogels—Their Applicability and Methods of Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oleogel classification, physicochemical characterization methods, and typical cases of application in food: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Analytical Methods for the Comprehensive Analysis of Oleogels—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Emulsions Stabilized by Glyceryl Monostearate vs. Lecithin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical characteristics and performance of emulsions stabilized with two widely used emulsifiers: Glyceryl Monostearate (GMS) and Lecithin. The information presented herein is supported by experimental data to assist in the selection of the appropriate stabilizer for specific formulation requirements in the pharmaceutical, cosmetic, and food industries.
Introduction to Emulsifier Functionality
Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid (the dispersed phase) is dispersed as droplets in the other (the continuous phase). Emulsifiers are critical components that prevent phase separation by adsorbing at the oil-water interface, reducing interfacial tension, and forming a protective barrier around the droplets.
-
Glyceryl Monostearate (GMS) is a non-ionic surfactant derived from glycerol and stearic acid. With a low Hydrophilic-Lipophilic Balance (HLB) value (typically around 3.8), it is predominantly lipophilic and is effective in stabilizing both water-in-oil (W/O) and oil-in-water (O/W) emulsions, often contributing to the viscosity and texture of the final product.
-
Lecithin , a natural mixture of phospholipids, is a zwitterionic (amphoteric) surfactant. Its composition can vary depending on the source (e.g., soy, sunflower, egg yolk). At a neutral pH, the phosphate group imparts a net negative charge to the oil droplets in an O/W emulsion, providing electrostatic stability. It is a highly effective O/W emulsifier.[1]
Stabilization Mechanisms
The methods by which GMS and lecithin stabilize emulsions differ significantly, impacting the final properties of the formulation.
Glyceryl Monostearate (GMS) Stabilization
GMS stabilizes emulsions primarily through steric hindrance and the formation of a structured interfacial layer . The hydrophobic stearate tail orients into the oil phase, while the hydrophilic glycerol head remains in the aqueous phase. At sufficient concentrations and appropriate temperatures, GMS molecules can form a highly ordered, viscoelastic network of hydrated crystals at the oil-water interface. This crystalline, lamellar structure acts as a robust mechanical barrier that physically prevents droplets from coalescing.[2]
Lecithin Stabilization
Lecithin utilizes a dual mechanism for stabilization. The phospholipid molecules adsorb at the interface, with their lipophilic fatty acid tails penetrating the oil phase and their hydrophilic phosphate and choline head groups oriented towards the water phase.[1] This creates:
-
Electrostatic Repulsion : The negatively charged phosphate groups create a negative zeta potential on the droplet surfaces, causing them to repel each other and preventing flocculation.[3][4]
-
Steric Hindrance : The bulky structure of the phospholipid molecules provides a physical barrier that further hinders close approach and coalescence of droplets.[1]
Comparative Performance Data
The choice of emulsifier significantly affects the key physical properties of an emulsion. The following tables summarize experimental data comparing O/W emulsions stabilized by GMS and lecithin.
| Parameter | Glyceryl Monostearate (GMS) | Lecithin | Justification |
| Emulsion Type | Primarily W/O, but also used in O/W systems | Primarily O/W | GMS has a low HLB (~3.8), making it more oil-soluble. Lecithin's HLB is higher and variable (4-9), favoring O/W systems.[5] |
| Zeta Potential (O/W) | Low negative charge (close to neutral) | High negative charge (-30 mV to -64 mV) | GMS is non-ionic. Lecithin's phosphate groups are ionized at neutral pH, creating a strong negative surface charge.[3][4][5][6] |
| Primary Stabilization | Steric hindrance via crystalline network | Electrostatic and Steric Repulsion | GMS forms a physical barrier. Lecithin combines charge repulsion with a physical barrier.[1][5] |
| Viscosity Contribution | High; can form gels and increase consistency | Low to Moderate | GMS can form a networked crystalline structure in the continuous phase, significantly increasing viscosity. Lecithin primarily acts at the interface.[7] |
| pH Sensitivity | Relatively insensitive | Sensitive; charge is pH-dependent | As a non-ionic emulsifier, GMS performance is stable across a wide pH range. Lecithin's zeta potential decreases at low pH, reducing stability.[8] |
Table 1: General Properties and Stabilization Mechanisms
| Parameter | Glyceryl Monostearate (GMS) | Lecithin | Source(s) |
| Mean Droplet Size (d, nm) | Typically larger; can be in the micron range without high shear | Can achieve smaller droplets (60 - 450 nm) | Lecithin's efficiency in reducing interfacial tension often leads to smaller initial droplet sizes upon homogenization.[3][8][9] |
| Zeta Potential (mV) at neutral pH | ~ -5 to -15 mV | -33 to -64 mV | The high negative charge is characteristic of lecithin-stabilized emulsions and is a primary indicator of their stability against flocculation.[3][4] |
| Consistency Coefficient (k, Pa·sⁿ) | Low (e.g., ~0.01) | High (e.g., ~1.89) | This indicates that lecithin-stabilized emulsions can be much more viscous and structured at rest compared to GMS-only emulsions.[7] |
| Flow Behavior Index (n) | ~1.0 (Newtonian) | < 1.0 (Shear-thinning) | Emulsions with GMS alone may exhibit Newtonian flow, while lecithin emulsions are typically non-Newtonian and shear-thinning (pseudoplastic).[7] |
| Creaming Index (%) after 24h | Higher (less stable against creaming) | Lower (more stable against creaming) | The strong electrostatic repulsion provided by lecithin effectively prevents droplet aggregation and subsequent creaming.[7][10] |
Table 2: Quantitative Comparison of Physical Characteristics of O/W Emulsions (Note: Values are indicative and can vary significantly based on formulation, concentration, and processing conditions.)
Experimental Protocols
To objectively compare the performance of GMS and lecithin, identical formulation and processing parameters should be used. Below are detailed protocols for the preparation and characterization of model O/W emulsions.
Experimental Workflow
The overall process for a comparative study involves preparing two emulsion batches in parallel, one with GMS and one with lecithin, followed by a series of characterization tests to evaluate their properties and stability.
References
- 1. Lecithin’s Roles in Oleogelation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soybean lecithin-stabilized oil-in-water (O/W) emulsions increase the stability and in vitro bioaccessibility of bioactive nutrients [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Soy Lecithin and Sodium Caseinate on The Stability and in vitro Bioaccessibility of Lycopene Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic performance of lecithin and glycerol monostearate in oil/water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Rheological Analysis of Glycol Monostearate and Cetyl Alcohol in Emulsion Systems
For Researchers, Scientists, and Drug Development Professionals
Glycol monostearate and cetyl alcohol are indispensable excipients in the formulation of semi-solid dosage forms and cosmetic products, where they primarily function as viscosity-enhancing agents, emulsifiers, and stabilizers. Their rheological contributions are pivotal in defining the final product's texture, stability, and application properties. This guide provides an objective comparison of the rheological properties of this compound and cetyl alcohol, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate structuring agent for specific formulation needs.
Data Presentation: A Comparative Overview
The rheological behavior of this compound and cetyl alcohol is most relevant within the context of an emulsion system. The following tables summarize key rheological parameters from studies on oil-in-water (O/W) emulsions containing these excipients. It is important to note that direct comparative studies under identical conditions are limited; therefore, data from various sources are presented with their respective experimental contexts.
| Rheological Parameter | This compound (in O/W Emulsion) | Cetyl Alcohol (in O/W Emulsion) | Key Observations |
| Primary Function | Emulsifier, Opacifier, Thickener, Pearlizing Agent | Thickener, Emollient, Co-emulsifier, Stabilizer | Both contribute to viscosity and stability, but this compound also provides opacifying and pearlescent effects.[1][2] |
| Typical Usage Level | 0.5 - 5% | 1 - 5% | Similar usage levels to achieve desired consistency. |
| Mechanism of Action | Forms a lamellar crystalline network in the external phase of the emulsion, entrapping water and increasing viscosity.[2] | Interacts with surfactants to form a swollen lamellar gel network in the continuous phase, which structures the emulsion.[3][4][5] | Both function by creating a structured network within the emulsion. |
| Effect on Viscosity | Significantly increases the viscosity of emulsions, contributing to a creamy texture.[6][7][8] | A potent viscosity builder in O/W emulsions.[9] The viscosity of emulsions increases with longer fatty alcohol chain lengths.[9] | Both are effective at increasing emulsion viscosity. |
| Shear Thinning Behavior | Emulsions containing this compound typically exhibit shear-thinning (pseudoplastic) behavior. | Formulations with cetyl alcohol also demonstrate shear-thinning properties, which is desirable for topical applications.[9] | This behavior allows for easy application with a return to higher viscosity at rest. |
| Yield Stress | Contributes to the yield stress of emulsions, which is the minimum stress required to initiate flow.[6][7] | Imparts a yield stress to emulsions, preventing sedimentation of dispersed particles and enhancing stability. | A higher yield stress indicates better suspension capabilities. |
| Viscoelastic Properties | Increases both the storage modulus (G') and loss modulus (G''), indicating an enhancement of the emulsion's solid-like character.[6][7] | Significantly increases the storage modulus (G'), reflecting the formation of a structured, elastic network.[10] | A higher G' relative to G'' signifies a more structured, gel-like system. |
Table 1: Comparative Rheological Properties of this compound and Cetyl Alcohol in O/W Emulsions.
| Study Reference | Material | Concentration (%) | Key Findings on Rheological Impact |
| Ribeiro et al. | Cetyl Alcohol | Not specified in abstract | Forms a swollen lamellar gel network with non-ionic surfactants, structuring the semisolid cream.[3][4][5] |
| Zhang et al. | Glyceryl Monostearate (GMS) | 0-5% | GMS increases oil binding capacity, storage modulus, and yield stress in oleogels and W/O emulsions.[6][7] |
| Relationship between internal phase volume and emulsion stability | Cetyl Alcohol | 30% internal phase (with stearyl alcohol) | Emulsion viscosity increases as the internal phase volume increases.[11][12] |
| The Influences of Fatty Alcohol and Fatty Acid on Rheological Properties of O/W Emulsion | Cetyl Alcohol | Not specified in abstract | O/W emulsions with cetyl alcohol are thixotropic fluids.[9] |
Table 2: Summary of Findings from Selected Studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the rheological properties of semi-solid formulations containing this compound or cetyl alcohol.
Viscosity Measurement (Rotational Rheometry)
-
Objective: To determine the flow behavior and viscosity of the emulsion as a function of shear rate.
-
Instrumentation: A controlled-stress or controlled-rate rheometer equipped with a cone-plate or parallel-plate geometry.
-
Sample Preparation: The emulsion is allowed to equilibrate to a controlled temperature (e.g., 25°C) for a specified period before measurement to ensure thermal and structural equilibrium.
-
Procedure:
-
A sample of the emulsion is carefully applied to the lower plate of the rheometer.
-
The upper geometry (cone or plate) is lowered to the desired gap setting (e.g., 1 mm). Any excess sample is trimmed.
-
A shear rate sweep is performed, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and then back down to the low shear rate. This can reveal time-dependent behavior like thixotropy.
-
Viscosity and shear stress are recorded as a function of the shear rate.
-
-
Data Analysis: The viscosity curve (viscosity vs. shear rate) is plotted to determine the flow behavior (e.g., Newtonian, shear-thinning). The Herschel-Bulkley model can be applied to calculate the yield stress.[13]
Oscillatory Rheometry (Viscoelastic Properties)
-
Objective: To characterize the viscoelastic properties of the emulsion, including the storage modulus (G') and loss modulus (G'').
-
Instrumentation: A controlled-stress or controlled-rate rheometer with cone-plate or parallel-plate geometry.
-
Sample Preparation: Same as for viscosity measurement.
-
Procedure:
-
Amplitude Sweep: An oscillatory stress or strain is applied at a constant frequency (e.g., 1 Hz) over a range of amplitudes. This is done to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied stress/strain.
-
Frequency Sweep: Within the LVER determined from the amplitude sweep, an oscillatory stress or strain is applied at a constant amplitude while the frequency is varied (e.g., from 0.1 to 100 rad/s).
-
-
Data Analysis: The storage modulus (G') and loss modulus (G'') are plotted as a function of frequency. A higher G' indicates a more solid-like, elastic structure, while a higher G'' indicates a more liquid-like, viscous behavior. The crossover point where G' = G'' can also be determined.
Mandatory Visualization
Caption: Mechanism of Viscosity Building in O/W Emulsions.
This guide provides a foundational understanding of the comparative rheological properties of this compound and cetyl alcohol. For specific applications, it is recommended to conduct rheological studies on the final formulation to optimize its performance and stability.
References
- 1. zbruxing.com [zbruxing.com]
- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Structure and rheology of semisolid o/w creams containing cetyl alcohol/non-ionic surfactant mixed emulsifier and different polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rheology and Tribology of Ethylcellulose-Based Oleogels and W/O Emulsions as Fat Substitutes: Role of Glycerol Monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Viscoelastic and Deformation Characteristics of Structurally Different Commercial Topical Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship between internal phase volume and emulsion stability: the cetyl alcohol/stearyl alcohol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]
The Impact of Glyceryl Monostearate Grades on In-Vitro Drug Release: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulating effective drug delivery systems. Glyceryl monostearate (GMS), a widely used lipid excipient, is available in various grades, each with distinct physicochemical properties that can significantly influence the in-vitro release profile of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of different grades of GMS, supported by experimental data, to aid in the selection of the most suitable grade for desired drug release characteristics.
Glyceryl monostearate is a monoester of glycerol and stearic acid, valued in pharmaceutical formulations for its role as an emulsifier, stabilizer, and sustained-release agent.[1] Commercial grades of GMS vary in their composition, primarily in the content of monoglycerides, as well as the presence of di- and triglycerides.[1] Furthermore, self-emulsifying (SE) grades, which contain a small amount of an emulsifying agent, are also available and offer different functional properties.[1] These variations in composition directly impact the release kinetics of drugs from the dosage form.
Understanding the Grades of Glyceryl Monostearate
The most common grades of glyceryl monostearate encountered in pharmaceutical development include:
-
Glyceryl Monostearate 40-55 (Ph. Eur. Grade): This grade, as defined by the European Pharmacopoeia, contains 40-55% of monoacylglycerols, 30-45% of diacylglycerols, and 5-15% of triacylglycerols.[1]
-
High Monoglyceride Grades (>90%): These grades are produced through further purification processes, resulting in a higher concentration of monoglycerides.[1]
-
Self-Emulsifying (SE) Glyceryl Monostearate: These grades are formulated with an added emulsifier, such as potassium stearate, to facilitate the formation of stable emulsions.[1]
Comparative In-Vitro Release Studies
While direct comparative studies evaluating a wide range of GMS grades within a single experimental framework are limited, analysis of available research on formulations utilizing different GMS grades provides valuable insights into their influence on drug release.
Data Summary
The following table summarizes in-vitro drug release data from studies utilizing different grades of glyceryl monostearate. It is important to note that these studies were not direct comparisons and involved different drug molecules and formulation types (solid lipid nanoparticles and matrix tablets). Therefore, the data should be interpreted as indicative of the general performance of each GMS grade.
| GMS Grade Used | Formulation Type | Drug | Time (hours) | Cumulative Release (%) | Reference |
| Technical Self-Emulsifying | Solid Lipid Nanoparticles | Dibenzoyl Peroxide | 1 | ~25 | [2][3] |
| 2 | ~40 | [2][3] | |||
| 4 | ~60 | [2][3] | |||
| 6 | ~75 | [2][3] | |||
| 8 | ~85 | [2][3] | |||
| High Monoglyceride Content | Sustained Release Matrix Tablet | Ciprofloxacin HCl | 1 | ~30 | [4] |
| 2 | ~45 | [4] | |||
| 4 | ~65 | [4] | |||
| 6 | ~80 | [4] | |||
| 8 | ~95 | [4] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding the context of the presented data.
In-Vitro Release Study for Solid Lipid Nanoparticles (SLNs)
A study by Gardouh et al. (2013) utilized a technical self-emulsifying grade of glyceryl monostearate to prepare solid lipid nanoparticles of various drugs, including Dibenzoyl Peroxide.[2][3]
-
Method: High Shear Hot Homogenization.
-
Lipid Core: Glyceryl monostearate-technical self-emulsifying.[5]
-
Dissolution Medium: Not explicitly stated in the abstract.
-
Key Finding: The drug release from the SLN formulations was significantly faster when compared to commercially available formulations and the pure drug.[2][3]
In-Vitro Dissolution Study for Sustained Release Matrix Tablets
A study by Haque et al. investigated the use of glyceryl monostearate as a rate-retarding material in sustained-release matrix tablets of Ciprofloxacin HCl.[4]
-
Method: Melt granulation.[6]
-
Rate-Retarding Polymer: Glyceryl monostearate (grade not explicitly defined as Ph. Eur. or high purity in the abstract, but used as a single polymer).[4]
-
Dissolution Apparatus: USP Type-II (paddle method).[4]
-
Dissolution Medium: 0.1 N HCl.[4]
-
Key Finding: The release rate of the drug was retarded with increasing concentrations of GMS. The release kinetics appeared to follow first-order and Korsmeyer-Peppas models.[4]
Logical Workflow of an In-Vitro Release Study
The following diagram illustrates the typical workflow for conducting an in-vitro release study of a solid dosage form.
Discussion and Conclusion
The composition of different grades of glyceryl monostearate plays a significant role in modulating drug release.
-
Higher Monoglyceride Content: Grades with a higher percentage of monoglycerides are likely to form a more uniform and less permeable matrix, potentially leading to a more controlled and sustained release of the encapsulated drug. The study on Ciprofloxacin HCl matrix tablets, which demonstrated sustained release, likely utilized a GMS grade with a significant monoglyceride content capable of forming a cohesive matrix.[4]
-
Self-Emulsifying Grades: The presence of an emulsifier in SE grades facilitates the formation of an emulsion upon contact with the dissolution medium. This can lead to a larger surface area for drug release and potentially a faster initial release rate, as observed in the study with Dibenzoyl Peroxide SLNs.[2][3] The term "technical" for the self-emulsifying grade used in this study suggests it may have a broader range of components compared to a highly purified pharmaceutical grade.[5]
References
Assessing the Biocompatibility of Glycol Monostearate for Pharmaceutical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of excipients is a critical step in pharmaceutical formulation, directly impacting the safety and efficacy of the final drug product. Glycol monostearate, a widely used emulsifier and stabilizing agent, is often favored for its formulation properties. However, a thorough assessment of its biocompatibility is paramount. This guide provides a comparative analysis of the biocompatibility of this compound against common alternatives, supported by experimental data and detailed methodologies, to aid in informed excipient selection.
Comparative Biocompatibility Data
The following table summarizes available quantitative data on the biocompatibility of this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
| Excipient | Assay Type | Cell Line / System | Results | Citation |
| This compound | Acute Oral Toxicity (in vivo) | Rats | LD50 > 5 g/kg (for Glycerol Monostearate) | [1] |
| Skin Irritation | Animals | Low-level irritation at 100% concentration | [2] | |
| Eye Irritation | Animals | Minimal irritation at 100% concentration | [2] | |
| Glycerol Monostearate | Cytotoxicity (Cell Viability) | Avian Macrophages (HD11) | No effect on cell viability at 10 µg/mL | [3][4] |
| Hemolysis | Human Red Blood Cells | Low hemolytic activity reported in nanoparticles | [5] | |
| Acute Oral Toxicity (in vivo) | Rats | LD50 > 5 g/kg | [1] | |
| Polyethylene Glycol (PEG) Stearates | Hemolysis | - | PEG-40 Stearate showed no hemolytic effect | [6] |
| Acute Oral Toxicity (in vivo) | Animals | Nonlethal up to 10 g/kg | [2] | |
| Cytotoxicity (Cell Viability) | Caco-2 cells | PEG 400 and PEG 15000 showed significant toxicity at 4 w/v%, while PEG 4000, 6000, and 10000 did not | [7] | |
| Skin Irritation | Animals | Low-level irritation | [2] | |
| Sorbitan Monostearate | Acute Oral Toxicity (in vivo) | Mice | No Observed Adverse Effect Level (NOAEL) of 2,600 mg/kg bw/day | [8][9] |
| Hemolysis | - | Hemolytic effects observed, with Span 20 (Sorbitan Monolaurate) showing more hemolysis than Span 60 (Sorbitan Monostearate) | [10] | |
| Genotoxicity | in vitro / in vivo | No concern for genotoxicity | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are protocols for key in vitro assays commonly used to assess the biocompatibility of pharmaceutical excipients.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Excipient Exposure: Prepare various concentrations of the test excipient (e.g., this compound) in a cell culture medium. Remove the old medium from the wells and add 100 µL of the excipient solutions. Include a negative control (medium only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value (the concentration of the excipient that causes 50% inhibition of cell growth) can be determined from the dose-response curve.
Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by the test material. It is a critical test for parenteral formulations that will come into direct contact with blood.
Procedure:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).
-
RBC Preparation: Centrifuge the blood to separate the plasma. Wash the RBCs three times with a sterile phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Excipient Preparation: Prepare a series of concentrations of the test excipient in PBS.
-
Incubation: In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of the excipient solutions. Use PBS as a negative control (0% hemolysis) and a known lytic agent like Triton X-100 (1% v/v) as a positive control (100% hemolysis). Incubate the tubes at 37°C for 1-4 hours with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Signaling Pathways and Biocompatibility
Understanding the molecular mechanisms underlying an excipient's interaction with cells is crucial for a comprehensive biocompatibility assessment. Recent studies have begun to elucidate the effects of some excipients on cellular signaling pathways.
One notable finding is the ability of glycerol monolaurate , a compound structurally similar to glycerol monostearate, to modulate inflammatory responses. Research has shown that glycerol monolaurate can suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in avian macrophages.[3][4] This pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[3][4] This anti-inflammatory property is a significant advantage for an excipient, as it can help to minimize local and systemic inflammatory reactions to a drug formulation.
Furthermore, some studies suggest that glycolic acid, a related compound, may induce apoptosis (programmed cell death) through the activation of caspase-3.[11] While this was not observed with this compound itself, it highlights a potential area for further investigation into the specific cellular pathways affected by this class of molecules.
Visualizing Experimental and Logical Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound and its alternatives generally exhibit a favorable biocompatibility profile, characterized by low acute toxicity and minimal irritation. However, for parenteral and other sensitive applications, a more detailed and quantitative assessment is crucial. Glycerol monostearate shows promise with its demonstrated lack of cytotoxicity at certain concentrations and its potential anti-inflammatory properties via modulation of the NF-κB pathway. Polyethylene glycol stearates are also widely considered safe, with some data indicating a lack of hemolytic activity. Sorbitan monostearate has a high safety threshold in oral applications but may present some hemolytic potential.
The choice of excipient should be based on a comprehensive risk assessment that considers the route of administration, the dosage form, and the specific patient population. The experimental protocols provided in this guide offer a framework for conducting robust in-house biocompatibility testing to ensure the safety and success of pharmaceutical formulations. Further research into the specific molecular interactions and signaling pathways affected by these excipients will continue to enhance our understanding and inform the development of safer and more effective medicines.
References
- 1. grokipedia.com [grokipedia.com]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. Glycerol monolaurate regulates apoptosis and inflammation by suppressing lipopolysaccharide-induced ROS production and NF-κB activation in avian macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycerol monolaurate regulates apoptosis and inflammation by suppressing lipopolysaccharide-induced ROS production and NF-κB activation in avian macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cir-safety.org [cir-safety.org]
- 7. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re‐evaluation of sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), sorbitan monooleate (E 494) and sorbitan monopalmitate (E 495) when used as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 10. scialert.net [scialert.net]
- 11. Effects of glycolic acid on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Determination of Glycol Monostearate in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of glycol monostearate in complex matrices such as pharmaceutical creams, lotions, and polymer-based formulations is crucial for quality control, formulation development, and stability testing. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for a given application.
Introduction to Analytical Techniques
Several analytical methodologies are available for the quantitative determination of this compound. The choice of method often depends on the complexity of the matrix, the required sensitivity, the availability of instrumentation, and the desired sample throughput. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD), Gas Chromatography (GC) with Flame Ionization Detection (FID), Supercritical Fluid Chromatography (SFC), Fourier-Transform Infrared Spectroscopy (FTIR), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the different analytical methods for the quantification of this compound. The data presented is a synthesis from various studies and may vary depending on the specific matrix and experimental conditions.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reported Matrix | Advantages | Disadvantages |
| HPLC-ELSD | Separation based on polarity, detection based on light scattering of non-volatile analytes. | 0.3 - 2 mg/L[1] | 4 - 1000 mg/L[1] | >0.99[1] | Commercial Products, Pharmaceutical Creams[1][2] | Good for non-chromophoric compounds, gradient elution is possible. | Non-linear detector response, requires careful calibration. |
| GC-FID | Separation of volatile compounds followed by detection based on ionization in a flame. | ~1 mg/L[3] | 5 - 750 mg/kg[3] | >0.999[3] | Polypropylene[3] | High sensitivity and resolution, robust and widely available. | Derivatization is often required for non-volatile analytes, high temperatures can degrade thermally labile compounds. |
| SFC-FID/MS | Separation using a supercritical fluid as the mobile phase. | Not explicitly found for GMS | Not explicitly found for GMS | Not explicitly found for GMS | Pharmaceutical Excipients, Lipids[2] | Fast separations, reduced organic solvent consumption, suitable for thermally labile compounds.[2] | Specialized equipment required, less common than HPLC and GC. |
| FTIR Spectroscopy | Measurement of the absorption of infrared radiation by the sample's molecules. | Not typically used for trace quantification | Validated for 0.05 - 0.8% in polypropylene[4] | Linear in the validated range[4] | Polypropylene[4] | Fast, non-destructive, requires minimal sample preparation for thin films.[4] | Low sensitivity, susceptible to interference from other components with similar functional groups.[4] |
| qNMR Spectroscopy | Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. | High (depends on field strength) | High (depends on field strength) | Inherently linear | Glyceride Excipients[1] | Absolute quantification without a calibration curve, provides structural information, non-destructive.[1] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the analysis of this compound in pharmaceutical creams.
Sample Preparation:
-
Accurately weigh approximately 1g of the cream into a 50 mL volumetric flask.
-
Add 15 mL of a methanol-acetonitrile (1:1 v/v) solvent mixture.
-
Heat the mixture in a water bath at 45°C to dissolve the sample.
-
Cool to room temperature and dilute to the mark with the same solvent mixture to achieve a concentration of about 20 mg/mL.[2]
-
Filter the solution through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: Zorbax Silica (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of hexane, isopropanol, and ethyl acetate.[1] The specific gradient or isocratic conditions should be optimized for the separation of this compound from other matrix components.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow Rate: 1.5 L/min
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is applicable for the determination of this compound in a polymer matrix like polypropylene.
Sample Preparation (Ultrasonic Extraction):
-
Weigh 2.5-10.0 g of the polymer sample (powder or film) into a 100 mL glass bottle.
-
Add 25 mL of a n-hexane-ethyl acetate solvent mixture.
-
Sonicate the mixture for 60-120 minutes at 50-60°C.[3]
-
Allow the extract to cool to room temperature.
-
Filter the extract through Whatman No. 541 filter paper followed by a 0.45 µm nylon syringe filter.[3]
GC-FID Conditions:
-
Column: Agilent HP-1 (100% Dimethylpolysiloxane, 30 m x 0.530 mm x 5 µm)[3]
-
Carrier Gas: Helium at a flow rate of 12 mL/min[3]
-
Injector Temperature: 250°C with a split ratio of 1:2[3]
-
Oven Temperature Program: Initial temperature of 200°C, ramped to 250°C at 13°C/min, and held for 25 minutes.[3]
-
Detector Temperature: 250°C[3]
-
Hydrogen Flow: 30 mL/min[3]
-
Air Flow: 400 mL/min[3]
-
Injection Volume: 2 µL[3]
Note: For some applications, derivatization to a more volatile silyl ester may be necessary prior to GC analysis.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the analysis of lipids, including mono- and diglycerides.
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent such as chloroform or a mixture of methanol and chloroform.
-
Filter the sample through a 0.45 µm filter prior to injection.
SFC Conditions (General):
-
Column: A variety of columns can be used, including silica, diol, or ethyl pyridine bonded phases.
-
Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol.
-
Flow Rate: Typically 1-4 mL/min.
-
Backpressure: Maintained to ensure the mobile phase remains in a supercritical state (e.g., 100-200 bar).
-
Column Temperature: Typically between 30-60°C.
-
Detector: FID or Mass Spectrometry (MS).
Fourier-Transform Infrared (FTIR) Spectroscopy
This method is suitable for rapid quality control of this compound content in polymer films.
Sample Preparation:
-
Press a representative sample of the polymer into a thin film of uniform thickness (e.g., 0.4 to 0.7 mm).[4]
-
Ensure the film has a smooth and consistent surface.
FTIR Analysis:
-
Obtain the infrared spectrum of the film at a resolution of at least 4 cm⁻¹.
-
Measure the peak height absorbance of the characteristic ester carbonyl band of this compound around 1739 cm⁻¹.
-
Normalize this absorbance by dividing it by the absorbance of a reference band from the polymer matrix (e.g., a polypropylene band at 1044 cm⁻¹) to correct for path length variations.[4]
-
Quantify the concentration using a calibration curve prepared from standards of known concentrations.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR allows for the absolute quantification of this compound without the need for a specific reference standard of the analyte.
Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard into an NMR tube.
-
Dissolve the sample and internal standard in a suitable deuterated solvent (e.g., CDCl₃).
¹H-NMR Analysis:
-
Acquire the ¹H-NMR spectrum using appropriate acquisition parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).
-
Integrate the signals corresponding to specific protons of this compound and the internal standard.
-
The concentration of this compound is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the known concentration of the internal standard.
Visualizations
Conclusion
The selection of an appropriate analytical method for the quantitative determination of this compound is a critical decision that impacts the accuracy, precision, and efficiency of the analysis.
-
HPLC-ELSD offers a versatile approach for non-chromophoric compounds in complex matrices like creams, although it requires careful calibration.
-
GC-FID provides high sensitivity and is a robust technique, particularly for polymer matrices, but may necessitate derivatization.
-
SFC emerges as a "greener" and faster alternative to traditional chromatography, especially beneficial for thermally sensitive lipids.
-
FTIR serves as a rapid, non-destructive screening tool for quality control in polymer films, but with limited sensitivity.
-
qNMR stands out for its ability to provide absolute quantification and structural information without the need for a specific reference standard, making it a powerful tool for purity assessment and characterization of reference materials.
By understanding the principles, performance characteristics, and experimental requirements of each technique, researchers can make an informed choice to best suit their analytical needs.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Glycol Monostearate Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of glycol monostearate, a widely used excipient in pharmaceutical and cosmetic formulations, is paramount for ensuring product quality, stability, and performance. A variety of analytical techniques are employed for this purpose, each with distinct advantages and limitations. This guide provides an objective comparison of three common analytical methods—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—supported by detailed experimental protocols and comparative performance data to facilitate robust method selection and cross-validation.
Cross-validation of analytical methods is a critical process to demonstrate that different analytical procedures are suitable for their intended purpose and yield comparable results.[1] This ensures consistency and reliability of data across different laboratories or when transferring methods.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound characterization depends on the specific analytical need, such as quantification of the pure substance, determination in a complex matrix, or assessment of purity.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile or derivatized components based on their boiling points and interactions with a stationary phase, followed by detection by flame ionization.[2] | Separation of components in a liquid mobile phase based on their differential partitioning between the mobile and a stationary phase.[3] | Measurement of the absorption of infrared radiation by the sample at specific wavelengths, corresponding to the vibrational frequencies of its functional groups.[4] |
| Primary Application | Quantitative analysis of total fatty acid content after derivatization; impurity profiling.[5][6] | Quantification of this compound and related glycerides (di- and triglycerides) without derivatization.[7][8] | Rapid identification and quantification of this compound in solid matrices like polymers; monitoring of crystalline forms.[4][9] |
| Sample Preparation | Requires derivatization (e.g., methylation to form fatty acid methyl esters - FAMEs) for fatty acid analysis.[5] | Minimal sample preparation, typically dissolution in a suitable solvent.[7] | Often requires sample preparation into a thin film or dispersion in a suitable medium (e.g., KBr pellet).[4] |
| Accuracy | High, with typical recovery values of 98-102%.[10] | High, with typical recovery values of 98-102%.[10] | Good, but can be affected by matrix interferences and sample preparation variability.[11] |
| Precision (%RSD) | High, typically < 2% for repeatability.[10] | High, typically < 2% for repeatability.[10] | Good, but generally less precise than chromatographic methods. |
| Linearity (R²) | Excellent, typically ≥ 0.99.[12] | Excellent, typically ≥ 0.99.[10][12] | Good, typically ≥ 0.99 over a defined concentration range.[4] |
| Limit of Detection (LOD) | Low, capable of detecting trace impurities.[6][13] | Low to moderate, depending on the detector used (e.g., RI, ELSD, MS). | Moderate, generally higher than chromatographic methods.[11] |
| Limit of Quantification (LOQ) | Low, suitable for quantifying minor components.[6] | Low to moderate, suitable for assay and impurity determination. | Moderate, suitable for assay in some matrices. |
| Throughput | Moderate, due to run times and sample preparation. | Moderate to high, depending on the method. | High, suitable for rapid screening. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for determining the fatty acid composition of this compound, which involves a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).
1. Sample Preparation (Derivatization to FAMEs):
-
Accurately weigh approximately 100 mg of the this compound sample into a reaction vial.
-
Add 2 mL of a 0.5 M solution of sodium methoxide in methanol.
-
Seal the vial and heat at 60°C for 10 minutes with occasional vortexing.
-
After cooling to room temperature, add 2 mL of hexane and 1 mL of distilled water.
-
Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-FID analysis.
2. GC-FID Conditions:
-
Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp at 10°C/min to 240°C.
-
Hold at 240°C for 15 minutes.[6]
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This method allows for the direct quantification of this compound, as well as the separation and quantification of related mono-, di-, and triglycerides.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with tetrahydrofuran (THF).[7]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC-RI Conditions:
-
Column: Two GPC KF-802 columns (8.0 mm I.D. x 300 mm) in series, or equivalent L21 packing material.[7][8]
-
Mobile Phase: Tetrahydrofuran (THF).[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Detector: Refractive Index (RI) detector maintained at 40°C.[8]
-
Injection Volume: 20 µL.
Fourier-Transform Infrared (FTIR) Spectroscopy
This method is particularly useful for the rapid quantification of this compound in a solid matrix, such as a polymer film.
1. Sample Preparation:
-
For analysis in a polymer matrix, press a thin film of the sample (e.g., polypropylene containing this compound) of a known thickness.
-
Alternatively, for the pure substance, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.
2. FTIR Spectroscopic Conditions:
-
Instrument: An FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Measurement Mode: Transmittance or Absorbance.
-
Key Analytical Band: The ester carbonyl band around 1740 cm⁻¹ is typically used for quantification. A reference peak from the matrix (if applicable) may be used for normalization.[4]
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
Caption: Experimental workflow for GC-FID analysis.
Caption: Experimental workflow for HPLC-RI analysis.
References
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. sciepub.com [sciepub.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. agilent.com [agilent.com]
- 5. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shodex.com [shodex.com]
- 8. shodex.com [shodex.com]
- 9. journaljpri.com [journaljpri.com]
- 10. mastelf.com [mastelf.com]
- 11. FT-IR Spectroscopy for the Detection of Diethylene Glycol (DEG) Contaminant in Glycerin-Based Pharmaceutical Products and Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Method Detection Limit for GC-FID - Chromatography Forum [chromforum.org]
Safety Operating Guide
Proper Disposal of Glycol Monostearate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, adherence to proper chemical handling and disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of glycol monostearate.
I. Understanding this compound and its Hazards
This compound is generally not classified as a hazardous substance.[1][2][3] However, it is crucial to handle it with appropriate laboratory precautions. It is incompatible with strong oxidizing agents.[1][4]
II. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specific Recommendations |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][5] |
| Body Protection | Standard laboratory coat. |
III. Step-by-Step Disposal Procedure
The primary method for disposing of this compound is to offer it to a licensed disposal company.[1][5] The following steps outline the process for preparing the chemical for disposal:
-
Identification and Labeling:
-
Ensure the container holding the this compound waste is clearly and accurately labeled with its contents.
-
If mixed with other waste, all components must be listed.
-
-
Segregation:
-
Containment:
-
Use a suitable, sealed, and non-reactive container for waste accumulation.
-
The original container is often a good option if it is in good condition.[6]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Keep the container tightly closed.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[7]
-
IV. Emergency Procedures: Spill Response
In the event of a this compound spill, follow these steps:
-
Ensure Proper Ventilation: If the spill occurs in an enclosed area, ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, put on the required personal protective equipment.
-
Contain the Spill: Prevent the powder from spreading.
-
Clean-up:
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleaning Materials: Treat all cleaning materials (e.g., wipes, absorbent pads) as this compound waste and dispose of them accordingly.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. scipoly.com [scipoly.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. integraclear.com [integraclear.com]
- 5. scipoly.com [scipoly.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistics for Handling Glycol Monostearate
This document provides immediate, procedural guidance for the safe handling and disposal of Glycol Monostearate, tailored for researchers, scientists, and drug development professionals. The information is compiled to ensure operational safety and logistical clarity in a laboratory setting.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling this compound. While it is generally not considered a hazardous substance, adherence to good industrial hygiene and safety practices is essential.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[5][6][7][8] | Protects against dust particles which may cause mechanical irritation.[9] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and long-sleeved clothing.[3][5][6][8] | Prevents skin contact with the substance. |
| Respiratory Protection | Generally not required with adequate ventilation.[1][3][10] An approved dust mask (e.g., N95) is recommended if dust is generated.[5][7][10] | Minimizes inhalation of dust particles, especially in poorly ventilated areas or during operations that create dust.[7] |
Occupational Exposure Limits
The following table summarizes the available occupational exposure limit data for this compound.
| Component | Limit Type | Value | Jurisdiction |
| Ethylene this compound | TWA | 10 mg/m³ | ACGIH (for stearates of non-toxic metals)[11] |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Operational Plan: Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory environment.
Pre-Operational Checks
-
Ventilation: Ensure the work area is well-ventilated. Use a local exhaust ventilation system if available, especially for procedures that may generate dust.[1][6][7]
-
PPE Inspection: Inspect all required PPE (safety glasses, gloves, lab coat) for integrity before use.[1]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[7]
-
Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound to be familiar with its properties and safety requirements.
Handling Procedures
-
Avoid Dust Formation: Handle the substance carefully to minimize the generation of dust.[1][2][5]
-
Grounding: Ground all equipment containing the material to prevent static discharge, which can be an ignition source for dust concentrations.[6][7]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2][5] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1][5][6] Store away from incompatible materials such as strong oxidizing agents.[1][4][5][7]
Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used, ensuring any residual dust is removed.
-
Glove Removal: Use the proper glove removal technique to avoid skin contact with any potential residue on the gloves' outer surface.[1]
-
Hand Washing: Wash hands and any exposed skin with soap and water after completing work.[1][7]
Disposal Plan
This section outlines the procedures for the safe disposal of this compound and its containers.
Spills and Leaks
-
Containment: For small spills, use appropriate tools to sweep up the solid material and place it in a suitable, labeled container for waste disposal.[1][6][10]
-
Environmental Protection: Prevent the spilled material from entering drains or waterways.[1][10]
-
Cleaning: After the material has been collected, clean the contaminated surface.[6]
Waste Disposal
-
Product Waste: Dispose of unused this compound in accordance with federal, state, and local environmental control regulations.[6][9] It is not typically classified as hazardous waste.[9]
-
Contaminated Packaging: Dispose of the container as unused product unless it has been thoroughly cleaned.[1][9] Empty containers may pose a fire risk and any residue should be handled appropriately.[6] Consult with local waste disposal experts for proper disposal methods.[12]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of procedures for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. scipoly.com [scipoly.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tr.psgraw.com [tr.psgraw.com]
- 7. integraclear.com [integraclear.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. polymeradd.co.th [polymeradd.co.th]
- 10. scipoly.com [scipoly.com]
- 11. WERCS Studio - Application Error [hallstar-sds.thewercs.com]
- 12. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
